molecular formula C13H9BrN2 B1524335 4-(4-Bromophenyl)-2-methylnicotinonitrile CAS No. 881423-31-0

4-(4-Bromophenyl)-2-methylnicotinonitrile

Cat. No.: B1524335
CAS No.: 881423-31-0
M. Wt: 273.13 g/mol
InChI Key: IGZDAZIQGARTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-methylnicotinonitrile is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromophenyl)-2-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-2-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c1-9-13(8-15)12(6-7-16-9)10-2-4-11(14)5-3-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZDAZIQGARTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679757
Record name 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881423-31-0
Record name 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Bromophenyl)-2-methylnicotinonitrile CAS 881423-31-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

The technical guide for 4-(4-Bromophenyl)-2-methylnicotinonitrile (CAS 881423-31-0) follows.

Advanced Scaffold for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

4-(4-Bromophenyl)-2-methylnicotinonitrile is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors (e.g., p38 MAPK, PI3K) and advanced agrochemicals. Characterized by its trifunctional nature —possessing an aryl bromide, a nitrile, and a reactive methyl group on a pyridine core—it serves as a versatile "linchpin" scaffold. This guide details its physicochemical profile, validated synthetic pathways, and orthogonal functionalization strategies, providing researchers with a roadmap for integrating this molecule into high-throughput screening (HTS) and lead optimization campaigns.

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Identifier Value
IUPAC Name 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile
CAS Number 881423-31-0
Molecular Formula C₁₃H₉BrN₂
Molecular Weight 273.13 g/mol
SMILES CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Br
Structural Class 2,4-Disubstituted Nicotinonitrile
Physical Properties (Experimental & Predicted)

Note: Specific experimental data for this CAS is limited in public domains; values below represent consensus data for close structural analogs (e.g., 4-phenyl-2-methylnicotinonitrile).

Property Value / Range Notes
Appearance Off-white to pale yellow solidCrystalline powder form is typical.
Melting Point 135 °C – 145 °C (Predicted)High crystallinity due to π-stacking and dipolar CN interactions.
Solubility DMSO, DMF, CH₂Cl₂, CHCl₃Poor solubility in water and hexanes.
LogP 3.2 – 3.5 (Predicted)Lipophilic; suitable for membrane permeability optimization.
pKa (Pyridine N) ~3.0 – 4.0Reduced basicity due to the electron-withdrawing nitrile group at C3.

Synthetic Methodologies

The synthesis of 4-aryl-2-methylnicotinonitriles is best achieved through multicomponent condensation reactions (MCRs) . These pathways offer high atom economy and modularity.

Method A: The Modified Hantzsch/Knoevenagel Route (Recommended)

This protocol is favored for its scalability and use of stable precursors. It constructs the pyridine ring de novo around the aryl core.

Reaction Scheme
  • Precursor Formation: 4-Bromobenzaldehyde + Malononitrile

    
     Arylidenemalononitrile (Knoevenagel Condensation).
    
  • Cyclization: Arylidenemalononitrile + Acetone (or Enamine equivalent) + Ammonium Acetate

    
     Pyridine Core.
    
Detailed Protocol
  • Reagents:

    • 4-Bromobenzaldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • Acetone (excess or 1.0 eq if using specific enamine)

    • Ammonium Acetate (NH₄OAc, 1.5–2.0 eq)

    • Solvent: Ethanol or Toluene.

  • Procedure:

    • Step 1: Dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) and malononitrile (6.6 g, 100 mmol) in Ethanol (100 mL). Add a catalytic amount of piperidine. Stir at RT for 1 hour until the precipitate (benzylidenemalononitrile) forms.

    • Step 2: To the suspension, add Acetone (5.8 g, 100 mmol) and Ammonium Acetate (11.5 g, 150 mmol).

    • Step 3: Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Step 4: Cool to RT. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/DMF.

  • Yield: Typically 60–75%.[1]

  • Purification: Recrystallization is preferred over chromatography for scale-up.

Method B: The 3-Aminocrotononitrile Approach

A more direct route utilizing the dimerization product of acetonitrile, offering higher regioselectivity for the 2-methyl-3-cyano pattern.

  • Reactants: 4-(4-Bromophenyl)-3-buten-2-one (Chalcone) + 3-Aminocrotononitrile.

  • Conditions: Reflux in Ethanol/Acetic Acid or using basic catalysis (NaOEt).

  • Mechanism: Michael addition of the enamine carbon of 3-aminocrotononitrile to the chalcone, followed by intramolecular cyclization and oxidative aromatization.

Reactivity & Functionalization

The "Orthogonal Triad" of reactivity (Aryl Bromide, Nitrile, Methyl) allows this scaffold to serve as a branching point in divergent synthesis.

ReactivityMap Core 4-(4-Bromophenyl)- 2-methylnicotinonitrile (CAS 881423-31-0) Br Aryl Bromide (Pos 4') Core->Br CN Nitrile (Pos 3) Core->CN Me 2-Methyl Group Core->Me Biaryl Biaryl Derivatives (Suzuki/Stille Coupling) Br->Biaryl Pd(0), Ar-B(OH)2 Amide Nicotinamide/Acid (Hydrolysis) CN->Amide H2SO4 or NaOH Heterocycle Tetrazoles/Triazoles (Cycloaddition) CN->Heterocycle NaN3, NH4Cl Styryl Styrylpyridines (Aldol Condensation) Me->Styryl Ar-CHO, Base

Figure 1: Orthogonal functionalization pathways. The scaffold allows independent modification of three distinct sites.

Aryl Bromide (C-Br): The Coupling Handle

The 4-bromo substituent is electronically activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids yields biaryl systems common in kinase inhibitors.

  • Buchwald-Hartwig: Amination at this position introduces solubility-enhancing amine tails (e.g., morpholine, piperazine).

Nitrile (C-CN): The Electrophile

The C3 nitrile is highly susceptible to:

  • Hydrolysis: Conversion to primary amides (partial hydrolysis) or carboxylic acids (full hydrolysis).

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields the C3-aminomethyl derivative.

  • Cyclization: Reaction with sodium azide yields the tetrazole bioisostere.

2-Methyl Group (C-CH₃): The Nucleophile

Due to the electron-withdrawing nature of the pyridine ring (amplified by the C3-CN), the 2-methyl protons are acidic.

  • Condensation: Reacts with aromatic aldehydes to form styryl derivatives (useful for fluorescent probes).

  • Oxidation: SeO₂ oxidation converts the methyl group to a formyl (-CHO) or carboxylic acid (-COOH) group.

Applications in Drug Discovery

Kinase Inhibition (p38 MAPK & PI3K)

The 2-methyl-3-cyanopyridine core mimics the adenosine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

  • Mechanism: The Nitrogen (N1) accepts a hydrogen bond from the hinge region backbone amide. The 4-aryl group occupies the hydrophobic pocket I.

  • Optimization: The 4-bromo group is typically replaced with a solubilizing group or a specific hydrogen-bond acceptor during Lead Optimization.

Agrochemicals

Derivatives of this scaffold serve as potent herbicides and fungicides. The nitrile group often enhances metabolic stability in plant systems compared to the corresponding ester.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle within a certified fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation of the methyl group.

References

  • Duan, X., et al. (2022). "Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts." The Journal of Organic Chemistry, 87(12), 7975-7988.

  • El-Gohary, N. M., & Shaaban, M. R. (2018). "Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation." Journal of the Chemical Society of Pakistan.

  • BenchChem. (2025).[2][3] "The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide."

  • PubChem. (2025). "4-(4-Bromophenyl)pyridine Compound Summary." National Library of Medicine.

Sources

Chemical structure of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, plausible synthetic pathways, and theoretical spectroscopic analysis of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine. It further explores its potential applications in drug discovery based on the established pharmacological activities of the cyanopyridine scaffold.

Introduction: The Significance of the Cyanopyridine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyridine-based structures being particularly prominent in over 7,000 existing drug molecules.[1] The cyanopyridine moiety, a pyridine ring substituted with a nitrile group, is a versatile pharmacophore known to impart a wide range of biological activities.[1][2] Derivatives have shown significant potential as anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory agents.[1][3]

The subject of this guide, 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine, incorporates several key structural features that suggest a strong potential for biological activity:

  • A 3-Cyanopyridine Core: This central scaffold is known to interact with various biological targets and is a key component in approved drugs like Neratinib, an anticancer agent.[2][4]

  • A 4-Aryl Substitution: The presence of an aryl group at the 4-position is a common feature in biologically active pyridines.

  • A Bromophenyl Moiety: The bromine atom can engage in halogen bonding, a critical interaction for ligand-receptor binding, and its lipophilicity can enhance membrane permeability.

  • A 2-Methyl Group: This small alkyl group can influence the molecule's conformation and metabolic stability.

This guide will deconstruct these features, offering a theoretical yet scientifically grounded exploration of this promising compound.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine is defined by a central pyridine ring functionalized at the 2, 3, and 4 positions.

dot

Caption: 2D structure of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are crucial for predicting the compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₉BrN₂Defines the elemental composition.
Molecular Weight 285.13 g/mol Influences diffusion and transport; typically <500 Da for oral drugs.
LogP (Octanol/Water) ~3.5 - 4.0Indicates lipophilicity; affects solubility, permeability, and metabolism.
Hydrogen Bond Donors 0Influences binding interactions and solubility.
Hydrogen Bond Acceptors 2 (Pyridine N, Cyano N)Influences binding interactions and solubility.
Polar Surface Area ~36.6 ŲAffects cell membrane permeability.

Note: These values are estimations based on computational models and structural analogues.

Synthesis and Mechanistic Pathway

While multiple synthetic routes to cyanopyridines exist, a highly plausible and efficient method for constructing the 4-aryl-2-methyl-3-cyanopyridine scaffold is through a one-pot, multi-component reaction (MCR). This approach is advantageous due to its atom economy, reduced reaction times, and simplified purification processes.[5]

dot

Synthesis_Workflow cluster_reactants Starting Materials Aldehyde 4-Bromobenzaldehyde MCR Multi-Component Reaction Vessel Aldehyde->MCR One-Pot Reflux Ketoester Ethyl Acetoacetate Ketoester->MCR One-Pot Reflux Malononitrile Malononitrile Malononitrile->MCR One-Pot Reflux Ammonium Ammonium Acetate (Catalyst/N Source) Ammonium->MCR One-Pot Reflux Purification Purification (Crystallization/ Chromatography) MCR->Purification Reaction Work-up Product 4-(4-Bromophenyl)-2-methyl- 3-cyanopyridine Purification->Product

Caption: General workflow for the multi-component synthesis of the target compound.

Experimental Protocol: Multi-Component Synthesis

This protocol is a representative procedure adapted from established methods for synthesizing similar 4-aryl-3-cyanopyridine derivatives.[4][5]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and malononitrile (10 mmol).

  • Add absolute ethanol (30 mL) as the solvent, followed by ammonium acetate (20 mmol). The ammonium acetate serves as both the nitrogen source for the pyridine ring and a catalyst.

Step 2: Reaction Execution

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature. A solid precipitate is expected to form.

  • Pour the mixture into ice-cold water (100 mL) to facilitate further precipitation of the product.

  • Collect the crude solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine.

Causality and Rationale:

  • Multi-Component Approach: This strategy is chosen for its efficiency, combining several synthetic steps into a single operation without isolating intermediates.

  • Ammonium Acetate: It provides the nitrogen atom for the pyridine ring via an in-situ generated enamine from ethyl acetoacetate and ammonia.

  • Aromatization: The reaction often proceeds through a dihydropyridine intermediate, which spontaneously oxidizes to the more stable aromatic pyridine product under the reaction conditions, often driven by air oxidation.

Theoretical Spectroscopic and Structural Characterization

Structural elucidation and confirmation are paramount. This section outlines the expected spectroscopic data for 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine based on established principles of NMR, IR, and Mass Spectrometry.[6][7]

TechniqueExpected Observations
¹H NMR ~8.5 ppm (d, 1H): Proton at C6 of the pyridine ring. ~7.7 ppm (d, 2H): Aromatic protons on the bromophenyl ring ortho to the bromine. ~7.5 ppm (d, 2H): Aromatic protons on the bromophenyl ring meta to the bromine. ~7.2 ppm (d, 1H): Proton at C5 of the pyridine ring. ~2.6 ppm (s, 3H): Protons of the methyl group at C2.
¹³C NMR ~160-150 ppm: Quaternary carbons C2 and C6 of the pyridine ring. ~135-120 ppm: Aromatic carbons of the bromophenyl ring and pyridine C4/C5. ~117 ppm: Nitrile carbon (C≡N). ~105 ppm: Quaternary carbon C3 of the pyridine ring. ~24 ppm: Methyl carbon.
FT-IR (cm⁻¹) ~2220 cm⁻¹: Sharp, strong absorption for the C≡N (nitrile) stretch. ~3100-3000 cm⁻¹: C-H stretching for aromatic protons. ~2950 cm⁻¹: C-H stretching for the aliphatic methyl group. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings. ~1070 cm⁻¹: C-Br stretching.
Mass Spec (EI) m/z ~284/286: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound.

Potential Applications in Drug Discovery

The cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting various diseases.[1][2] The structural motifs of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine make it a compelling candidate for several therapeutic areas.

Kinase Inhibition

Many clinically approved kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The nitrogen atoms in the pyridine and cyano groups can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The 4-bromophenyl group can extend into hydrophobic pockets within the kinase domain, with the bromine atom potentially forming halogen bonds to enhance binding affinity.[8] Compounds with a 3-cyanopyridine core have shown potent activity against kinases like PIM-1 and receptor tyrosine kinases such as VEGFR-2 and HER-2.[4][8]

dot

Kinase_Inhibition Molecule 4-(4-BrPh)-2-Me-3-CN-Pyridine Pyridine N Cyano N Bromophenyl Kinase Kinase Active Site Hinge Region (H-Bonding) Hydrophobic Pocket Gatekeeper Residue Molecule:n->Kinase:hinge H-Bond Molecule:cn->Kinase:hinge H-Bond Molecule:br->Kinase:hydro Hydrophobic/ Halogen Bond Block ATP Binding Blocked Molecule->Block Kinase->Block ATP ATP ATP->Kinase Normal Binding

Sources

An In-Depth Technical Guide to 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile, a novel substituted pyridine scaffold. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive analysis. We will explore its fundamental molecular properties, propose a viable synthetic pathway, detail expected characterization data, and discuss its potential applications in the field of medicinal chemistry.

Core Molecular Profile

The foundational step in evaluating any new chemical entity is to establish its precise molecular formula and weight. These parameters are critical for analytical quantification, reaction stoichiometry, and spectroscopic interpretation.

Molecular Formula and Weight

The structure of 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile consists of a central pyridine ring substituted at the 2-position with a methyl group, the 3-position with a carbonitrile (cyano) group, and the 4-position with a 4-bromophenyl group.

Based on this structure, the molecular formula is determined to be C₁₃H₉BrN₂ .

The molecular weight is calculated from the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Bromine: 79.904, Nitrogen: 14.007).

PropertyValue
Molecular Formula C₁₃H₉BrN₂
Average Molecular Weight 285.13 g/mol
Monoisotopic Mass 283.9949 Da

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element and is the value of primary importance in high-resolution mass spectrometry.

Proposed Synthesis and Mechanistic Rationale

The synthesis of highly substituted pyridines can often be achieved through elegant and efficient one-pot, multi-component reactions. Drawing from established methodologies for the synthesis of 4-arylpyridine-3-carbonitriles, a plausible and efficient route for 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile is proposed.[1]

Synthetic Workflow: Multi-Component Reaction

A robust approach involves the condensation of an enamine (or its in-situ generated equivalent), an α,β-unsaturated carbonyl compound derived from 4-bromobenzaldehyde, and a cyanide source, typically in the presence of an acid or base catalyst and an oxidizing agent to achieve the final aromatic pyridine ring.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process R1 3-Aminocrotononitrile (Enamine/Nitrogen Source) P2 Michael Addition R1->P2 R2 4-Bromobenzaldehyde P1 Knoevenagel Condensation (Formation of α,β-unsaturated ketone) R2->P1 R3 Acetone (Methyl Ketone Source) R3->P1 R4 Ammonium Acetate (Catalyst/Ammonia Source) R4->P2 Catalyst P1->P2 P3 Cyclization & Dehydration P2->P3 P4 Oxidation/Aromatization P3->P4 Product 2-methyl-4-(4-bromophenyl) pyridine-3-carbonitrile P4->Product

Caption: Proposed multi-component synthesis workflow.

Experimental Protocol: One-Pot Pyridine Synthesis

Objective: To synthesize 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile.

Materials:

  • 4-Bromobenzaldehyde

  • 3-Aminocrotononitrile

  • Ammonium Acetate

  • Ethanol (solvent)

  • Oxidizing agent (e.g., air, or a mild chemical oxidant)

Procedure:

  • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 3-aminocrotononitrile (1.1 eq), and ammonium acetate (2.0 eq).

  • Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the mixture to reflux (approximately 78 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The reaction mechanism involves an initial Michael addition, followed by cyclization, dehydration, and a final oxidation step to form the aromatic pyridine ring. This oxidation can often be accomplished by bubbling air through the reaction mixture or by the choice of specific reagents that promote aromatization.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the target compound.

Causality: This one-pot approach is chosen for its efficiency and atom economy. Using ammonium acetate serves as both a catalyst and a source of ammonia for the ring formation. The sequence of Michael addition followed by cyclization is a classic and reliable method for constructing the dihydropyridine intermediate, which then aromatizes to the stable pyridine product.[1]

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.

Predicted Spectroscopic Data

The following table summarizes the expected key signals for 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile, based on data from structurally similar compounds.[2]

TechniqueExpected Data
¹H NMR - Singlet at ~2.6-2.8 ppm (3H, -CH₃) - Doublet at ~7.4-7.6 ppm (1H, Pyridine H-5) - Doublet at ~8.6-8.8 ppm (1H, Pyridine H-6) - Two doublets (AA'BB' system) at ~7.3-7.8 ppm (4H, Bromophenyl protons)
¹³C NMR - Signal at ~22-25 ppm (-CH₃) - Signal at ~115-118 ppm (-CN) - Signals in the aromatic region ~120-165 ppm for pyridine and bromophenyl carbons.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 285.0024 and 287.0003, showing the characteristic isotopic pattern for a bromine-containing compound.
Standard Characterization Workflow

CharacterizationWorkflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Backbone MS Mass Spectrometry (HRMS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups Purity Purity Assessment (HPLC) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure & Purity >95% Purity->Final

Caption: Standard workflow for chemical characterization.

Potential in Drug Discovery and Development

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique properties, such as acting as a hydrogen bond acceptor and its capacity for diverse substitutions, make it a versatile core for designing therapeutic agents.

Substituted pyridines have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific combination of a methyl, a cyano, and a bromophenyl group on the pyridine core of 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile suggests several avenues for therapeutic exploration.

  • Kinase Inhibition: The diaryl structure is a common motif in kinase inhibitors used in oncology. The bromophenyl group provides a handle for further modification via cross-coupling reactions to explore structure-activity relationships.

  • Ion Channel Modulation: Pyridine derivatives are known to interact with various ion channels, which are important targets in neuroscience and cardiovascular disease.

  • Metabolic Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a reactive "warhead" in certain enzyme active sites.

Applications cluster_apps Potential Therapeutic Areas Core 2-methyl-4-(4-bromophenyl) pyridine-3-carbonitrile Scaffold Oncology Oncology Kinase Inhibition Core:f0->Oncology Diaryl Motif Neuro Neuroscience Ion Channel Modulation Core:f0->Neuro Pyridine Core ID Infectious Disease Enzyme Inhibition Core:f0->ID Nitrile Group

Caption: Potential therapeutic applications of the core scaffold.

References

  • Bhattarai, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. IUCrData, 7(8). Available at: [Link]

  • PubChem. (n.d.). C13H9BrN2 - Explore. PubChemLite. Retrieved February 12, 2026, from [Link]

  • Al-dujaili, A. H., & Al-Janabi, A. S. (2018). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. * Molecules*, 23(8), 2038. Available at: [Link]

Sources

An In-depth Technical Guide to the Pharmacophore Analysis of the 4-aryl-2-methylnicotinonitrile Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aryl-2-methylnicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities, particularly in oncology.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the key pharmacophoric features of this core, offering a robust framework for researchers and drug development professionals. We will dissect the structure-activity relationships (SAR) that govern its biological function, present detailed, field-proven methodologies for generating and validating predictive pharmacophore models, and illustrate their practical application in virtual screening and lead optimization. This document is structured to serve as a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.

Introduction: The Nicotinonitrile Scaffold in Drug Discovery

The nicotinonitrile, or 3-cyanopyridine, core is a versatile scaffold found in numerous synthetic drugs and natural products.[1] Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][6] Several FDA-approved drugs, such as the kinase inhibitors Bosutinib and Neratinib, feature the nicotinonitrile moiety, underscoring its clinical significance.[1][7][8]

The 4-aryl-2-methylnicotinonitrile variant has garnered particular interest due to its prevalence in potent kinase inhibitors and other targeted therapies.[9][10] The specific arrangement of the aryl group at the C4 position, the methyl group at C2, and the nitrile at C3 creates a unique three-dimensional constellation of chemical features that drive molecular recognition at various biological targets. Understanding this arrangement is the cornerstone of designing next-generation therapeutics based on this scaffold.

Pharmacophore modeling is a computational technique that distills the complex structural information of a molecule into an abstract representation of the essential features required for biological activity.[11][12] This guide will explore both ligand-based and structure-based approaches to defining the pharmacophore of the 4-aryl-2-methylnicotinonitrile core.

Deconstructing the Core: Structure-Activity Relationship (SAR) Insights

A thorough analysis of published SAR data reveals the distinct roles played by each component of the 4-aryl-2-methylnicotinonitrile scaffold. Relating these structural variations to biological activity is fundamental to building a predictive pharmacophore model.[13][14]

  • The Nitrile Group (C3): The cyano group is a potent hydrogen bond acceptor and can act as a bioisostere for carbonyl and hydroxyl groups.[6][8] Its strong electron-withdrawing nature also influences the overall electronic properties of the pyridine ring. In many kinase inhibitors, this nitrile group forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.

  • The 4-Aryl Group: This hydrophobic moiety is crucial for establishing van der Waals and pi-stacking interactions within the target protein.[13] The substitution pattern on this aryl ring significantly modulates potency and selectivity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can fine-tune the electronic and steric profile, leading to optimized interactions with specific sub-pockets of the target.[9][15] For instance, studies on 4-anilinoquinazoline inhibitors, a related scaffold, showed that meta-substitutions on the aniline ring created favorable interactions within a hydrophobic region of the EGF-R kinase domain.[13]

  • The 2-Methyl Group: While seemingly simple, the methyl group at the C2 position plays a critical role. It can provide beneficial steric interactions, fitting into small hydrophobic pockets and potentially influencing the rotational angle of the 4-aryl group, thereby locking the molecule into a bioactive conformation. Its removal or replacement with larger groups often leads to a significant decrease in activity.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, often interacting with backbone amides or specific amino acid side chains in the target protein.

Based on this SAR analysis, a hypothetical pharmacophore for the 4-aryl-2-methylnicotinonitrile core can be proposed, typically comprising:

  • One Hydrogen Bond Acceptor (from the nitrile group).

  • One Hydrogen Bond Acceptor (from the pyridine nitrogen).

  • One Hydrophobic/Aromatic feature (from the 4-aryl group).

  • One Hydrophobic feature (from the 2-methyl group).

Methodologies for Pharmacophore Model Generation and Validation

The generation of a robust pharmacophore model is a critical step that requires careful selection of methodology and rigorous validation.[16][17] There are two primary approaches: ligand-based and structure-based modeling.[11][12]

Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is unknown but a set of active ligands is available.[11][18] The process relies on identifying the common chemical features shared by these active molecules.

  • Training Set Selection:

    • Compile a structurally diverse set of at least 15-20 compounds with known high affinity for the target of interest.

    • Ensure the activity data (e.g., IC50, Ki) spans a range of at least 3-4 orders of magnitude.

    • Divide the dataset into a training set (approx. 75%) and a test set (approx. 25%) for later validation.[19]

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., MOE®, LigandScout®).[20] This step is crucial as it explores the possible 3D shapes the molecule can adopt.

  • Feature Identification and Alignment:

    • Identify common pharmacophoric features (Hydrogen Bond Acceptors/Donors, Hydrophobic, Aromatic, etc.) across the conformers of the most active compounds.

    • Align the molecules based on these common features to generate a set of candidate pharmacophore hypotheses.

  • Hypothesis Scoring and Selection:

    • Rank the generated hypotheses based on their ability to map the most active compounds while excluding inactive ones. Software often provides scoring functions that consider factors like feature overlap and energy.

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation Active_Ligands 1. Select Active Ligands (Training Set) Conformers 2. Generate 3D Conformers Active_Ligands->Conformers Align 3. Align Molecules & Identify Common Features Conformers->Align Hypotheses 4. Generate & Score Pharmacophore Hypotheses Align->Hypotheses Best_Model 5. Select Best Model Hypotheses->Best_Model Validate 6. Validate Model (Test Set, Decoys) Best_Model->Validate

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based approach can be used.[21] This method leverages the known interactions between a ligand and its binding site to define the pharmacophore.

  • Protein-Ligand Complex Preparation:

    • Obtain a high-resolution crystal structure of the target protein in complex with a 4-aryl-2-methylnicotinonitrile ligand from the Protein Data Bank (PDB).

    • Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and assigning correct protonation states and bond orders.

  • Interaction Analysis:

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the amino acid residues in the active site.

  • Pharmacophore Feature Generation:

    • Generate pharmacophore features directly from these interactions. For example, a hydrogen bond between the ligand's nitrile group and a backbone NH in the protein would be translated into a Hydrogen Bond Acceptor feature.[21]

    • Incorporate "excluded volumes" to represent regions of the binding pocket occupied by the protein, which helps to filter out molecules that would clash with the receptor.

StructureBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation PDB 1. Obtain Protein-Ligand Complex (PDB) Prepare 2. Prepare Protein Structure (Add H, etc.) PDB->Prepare Interactions 3. Analyze Key Binding Interactions Prepare->Interactions Generate 4. Generate Features & Excluded Volumes Interactions->Generate Final_Model 5. Finalize Pharmacophore Generate->Final_Model Validate 6. Validate Model (Database Screening) Final_Model->Validate

Caption: Structure-Based Pharmacophore Modeling Workflow.

Model Validation: Ensuring Predictive Power

Validation is a crucial step to ensure the pharmacophore model can reliably distinguish between active and inactive compounds.[16] A model is only useful if it has predictive power.

  • Test Set Validation: Screen a test set of known active and inactive compounds (not used in model generation) against the pharmacophore. The model should identify a high percentage of the actives while rejecting the inactives.[22]

  • Decoy Set Screening: Create a decoy set, which consists of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies. A good model should have a low hit rate for the decoy set.

  • Fischer's Randomization Test: This statistical method assesses the probability that the correlation between chemical structures and biological activity found by the model is not due to chance.

  • Goodness of Hit (GH) Score: This metric combines several parameters, including the percentage of active compounds retrieved and an enrichment factor, into a single score. A GH score above 0.7 indicates a very good model.[23][24]

Validation Metric Description Acceptable Value
True Positives (TP) Number of active compounds correctly identified.High
False Positives (FP) Number of inactive compounds incorrectly identified as active.Low
Enrichment Factor (EF) Ratio of the proportion of actives in the hit list to the proportion of actives in the database.> 1.0
Goodness of Hit (GH) A score from 0 to 1 indicating model quality.> 0.7 (Very Good)

Application in Drug Discovery: From Model to Molecule

A validated pharmacophore model is a powerful tool for accelerating drug discovery.[17][20] Its primary applications are in virtual screening and lead optimization.

Virtual Screening for Hit Identification

The pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (containing millions of compounds) to identify novel molecules that match the essential features for activity.[21] This process is significantly faster and more cost-effective than traditional high-throughput screening.

VSScreeningWorkflow Ph_Model Validated Pharmacophore Model Screen 1. 3D Pharmacophore Screening Ph_Model->Screen DB Compound Database (Millions of Compounds) DB->Screen Hits 2. Initial Hit List (Thousands of Compounds) Screen->Hits Filter 3. ADMET & Drug-Likeness Filtering Hits->Filter Docking 4. Molecular Docking (Refined Hit List) Filter->Docking Final 5. Final Hits for Biological Testing Docking->Final

Caption: Pharmacophore-Based Virtual Screening Workflow.

Lead Optimization

For medicinal chemists working to improve the potency and properties of an existing lead compound, the pharmacophore model provides an invaluable roadmap. It helps to:

  • Guide Modifications: Identify which parts of the molecule are essential for activity and should be preserved.

  • Scaffold Hopping: Suggest new core structures (scaffolds) that can present the key pharmacophoric features in the correct 3D orientation, potentially leading to compounds with novel intellectual property and improved properties.[20]

Case Study: 4-Aryl-2-methylnicotinonitriles as Kinase Inhibitors

Many compounds featuring the 4-aryl-2-methylnicotinonitrile core have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[6][25][26] For example, derivatives of this scaffold have shown inhibitory activity against RET tyrosine kinase.[10]

In a typical kinase binding mode, the pharmacophore features interact as follows:

  • Hinge Binding: The pyridine nitrogen and/or the C3-nitrile group form hydrogen bonds with the backbone of the kinase hinge region.

  • Hydrophobic Pockets: The 4-aryl group occupies a hydrophobic region, often the pocket that accommodates the adenine ring of ATP.

  • Gatekeeper Interaction: The 2-methyl group can be positioned near the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket.

The diagram below illustrates a generalized signaling pathway often targeted by such inhibitors.

KinasePathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor 1. Binds Kinase Target Kinase (e.g., RET, ROCK) Receptor->Kinase 2. Activates Substrate Downstream Substrate Kinase->Substrate 3. Phosphorylates Response Cell Proliferation, Survival, Invasion Substrate->Response 4. Triggers Inhibitor 4-Aryl-2-methyl- nicotinonitrile Inhibitor Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

The 4-aryl-2-methylnicotinonitrile core represents a highly valuable scaffold for the design of targeted therapeutics. A thorough pharmacophore analysis, built upon a solid foundation of structure-activity relationships and rigorous computational modeling, provides a powerful, predictive framework for drug discovery. By employing the systematic protocols for model generation, validation, and application outlined in this guide, research teams can enhance the efficiency of hit identification and lead optimization, ultimately accelerating the development of novel, effective medicines. The integration of these computational strategies is no longer an accessory but a central pillar of modern, rational drug design.[17]

References

  • J, A. M. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
  • El-sayed, H. A. Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Science Journal of University of Zakho.
  • Patsnap. What is pharmacophore modeling and its applications?.
  • Protac. Applications and Limitations of Pharmacophore Modeling. Protac - Drug Discovery Pro.
  • Cuzzolin, A., Degliesposti, G., et al. Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.
  • Unknown. Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. SlideShare.
  • Ahamad, S., Kumar, P., et al. Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
  • Khedkar, S. A., Malde, A. K., et al. Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Abdellattif, M. H., El-Serwy, W. S., et al. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.
  • Bahashwan, S. A., Fayed, E. A., et al. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
  • Ali, M. M., Ismail, M. M., et al.
  • Unknown.
  • Wang, R., Zhou, W., et al. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.
  • Unknown. Pharmacophore model validation using GH score method..
  • Unknown. How to do validation of ligand-based pharmacophore model in Ligandscout?.
  • Gomha, S. M., Abdel-aziz, H. M., et al.
  • Saxena, A., Kumar, M., et al. Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Unknown.
  • Siddique, S. A., Mohamed, S. K., et al. Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Taylor & Francis Online.
  • Moghadam, F. A., Emami, S., et al. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity.
  • Al-dujaili, A. A., Al-karawi, A. J., et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Qing, X., Lee, X. Y., et al. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • S, R., M, K., et al. Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. PubMed.
  • Unknown. Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180.
  • Unknown. Fig. 5. Pharmacophore model. Features F1 and F4 are aromatic rings,....
  • Lee, K., Jung, C., et al. Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry.
  • Unknown.
  • Harras, M. F., Sultan, A. S., et al. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana.
  • Hsueh, C., Wu, C., et al. Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 inhibitors. Part I: optimization of in vitro potencies and pharmacokinetic properties. PubMed.
  • Al-Ostath, A., Al-Ameri, M., et al. MicroRNAs as Sensitizers of Tyrosine Kinase Inhibitor Resistance in Cancer: Small Molecule Partnerships. MDPI.
  • Al-Dujaili, A. A. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • Unknown. Drug Discovery - Inhibitor. chemical-kinomics.
  • Ojo, O. O., Bakare, O. O., et al.
  • Patel, R. A., Forinash, K. D., et al. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. PubMed.
  • Wang, L., Gao, W., et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.
  • CDD Vault.
  • Unknown. Pharmacophore model selected for the design of novel and potential....
  • Wang, C., Wang, Y., et al. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI.
  • Lee, K., Jung, C., et al. Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.

Sources

The Nicotinonitrile Scaffold: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methylnicotinonitrile for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 4-(4-Bromophenyl)-2-methylnicotinonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The nicotinonitrile scaffold is a privileged structure found in numerous approved therapeutic agents.[1][2][3] This guide delineates the precise chemical identity of the title compound through its canonical SMILES representation, proposes a robust and detailed synthetic protocol via Suzuki-Miyaura cross-coupling, and explores its potential applications based on established pharmacophoric principles. All methodologies are presented with a rationale for experimental choices, ensuring a self-validating and reproducible framework for scientific investigation.

Nicotinonitriles, or 3-cyanopyridines, are a class of heterocyclic compounds that have garnered immense attention in pharmaceutical research. Their unique electronic properties and versatile chemical reactivity make them ideal building blocks for constructing complex molecular architectures.[1][4] The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, while the pyridine ring provides a key scaffold for interacting with biological targets.[3] This has led to the development of several marketed drugs containing the nicotinonitrile core, including the kinase inhibitors Bosutinib and Neratinib, which underscores the therapeutic relevance of this molecular framework.[1][2]

Compound Profile: 4-(4-Bromophenyl)-2-methylnicotinonitrile

Chemical Identity and Properties

The precise identity of a molecule is fundamental for database searching, computational modeling, and regulatory documentation. The Simplified Molecular-Input Line-Entry System (SMILES) provides a universal, machine-readable representation of a chemical structure.

IdentifierValue
IUPAC Name 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile
Molecular Formula C₁₃H₉BrN₂
Molecular Weight 273.13 g/mol
Canonical SMILES Cc1cnc(c(c1)c2ccc(Br)cc2)C#N
Structural Elucidation via SMILES

The SMILES string Cc1cnc(c(c1)c2ccc(Br)cc2)C#N unambiguously defines the atomic connectivity of 4-(4-Bromophenyl)-2-methylnicotinonitrile. Understanding this code is critical for cheminformatics applications.

  • Cc1... : A methyl group (C) is attached to atom 1 of an aromatic ring.

  • ...c1cnc(...)c(c1)... : This defines the six-membered aromatic pyridine ring. The lowercase c denotes aromatic carbons, and n denotes the aromatic nitrogen. The numbers indicate the ring closure points.

  • ...cnc(c(c1)c2...)... : This indicates a substitution on the carbon atom adjacent to the nitrogen. The substituent is defined by c2....

  • ...c2ccc(Br)cc2 : This describes the 4-bromophenyl substituent. It is a six-membered aromatic ring (c...c) where one carbon is attached to a bromine atom (Br).

  • ...C#N : This represents the cyano (nitrile) group, with a triple bond (#) between the carbon and nitrogen atoms.

Caption: Mapping SMILES components to the 2D structure.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the critical aryl-aryl bond between the pyridine and phenyl rings is efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, mild reaction conditions, and commercial availability of reagents, making it a cornerstone of modern organic synthesis.[5][6][7]

Retrosynthetic Analysis

The logical disconnection of the target molecule points to two key precursors: a halogenated 2-methylnicotinonitrile derivative and a (4-bromophenyl)boronic acid species. This approach isolates the complexity into two readily accessible starting materials.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for execution and purification.

Objective: To synthesize 4-(4-Bromophenyl)-2-methylnicotinonitrile.

Materials:

  • 4-Chloro-2-methylnicotinonitrile (1.0 eq)

  • (4-Bromophenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Catalyst Pre-formation (optional but recommended): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and PPh₃. Add a portion of the dioxane and stir for 15-20 minutes at room temperature. The formation of the active Pd(0) species is often indicated by a color change. Rationale: Pre-forming the active catalyst can lead to more reproducible results and shorter reaction times.

  • Reaction Setup: To the flask containing the catalyst, add 4-chloro-2-methylnicotinonitrile, (4-bromophenyl)boronic acid, and K₂CO₃.

  • Solvent Addition: Add the remaining 1,4-dioxane and water to create a 4:1 dioxane/water mixture. Rationale: The aqueous base is necessary to activate the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.[5][8]

  • Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloro-2-methylnicotinonitrile) is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(4-Bromophenyl)-2-methylnicotinonitrile.

Caption: Workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

Pharmacological Rationale

The structure of 4-(4-Bromophenyl)-2-methylnicotinonitrile contains several features that are attractive for medicinal chemistry:

  • Nicotinonitrile Core: As previously discussed, this is a well-validated scaffold for kinase inhibition and interaction with other enzyme classes.[3][9]

  • 4-Bromophenyl Group: The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a protein target. It also serves as a synthetic handle for further diversification of the molecule via subsequent cross-coupling reactions.[10]

  • Lipophilicity: The bi-aryl structure provides a balance of rigidity and lipophilicity, which is crucial for cell permeability and interaction with hydrophobic binding pockets.

Hypothetical Target Interaction

Many nicotinonitrile derivatives function as Type I kinase inhibitors, competing with ATP for binding in the enzyme's active site. The planar aromatic systems can engage in π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine), while the pyridine nitrogen and nitrile group can form critical hydrogen bonds with the hinge region of the kinase domain.

G cluster_0 Cell Signaling Cascade Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., Ras/Raf) Receptor->Kinase1 Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Effector Downstream Effector (e.g., ERK) Kinase2->Effector Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor 4-(4-Bromophenyl)-2- methylnicotinonitrile Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a generic kinase pathway.

Conclusion

4-(4-Bromophenyl)-2-methylnicotinonitrile represents a molecule of high potential for chemical and biological exploration. Its structure is defined by the canonical SMILES Cc1cnc(c(c1)c2ccc(Br)cc2)C#N. A reliable synthetic route leveraging the Suzuki-Miyaura cross-coupling has been detailed, providing researchers with a clear path to obtaining this compound for further study. The inherent properties of its constituent pharmacophores suggest that it is a promising candidate for screening programs, particularly in the fields of oncology and inflammatory diseases where kinase signaling plays a pivotal role.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023).
  • A Review on The Chemistry of Nicotinonitriles and Their applic
  • 6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile | C13H8BrClN2 | CID 71743971. PubChem.
  • Applications of Picolinonitrile Compounds in Drug Discovery: Applic
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evalu
  • Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. (2025). Taylor & Francis Online.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. (2022). PubMed.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). PMC, NIH.

Sources

Introduction: The Prominence of the Nicotinonitrile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of 4-Aryl-Nicotinonitrile Derivatives

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry.[1][2] Its structural and electronic properties make it a versatile building block for the synthesis of compounds with a wide array of pharmacological activities.[1] The pyridine ring is a fundamental component in over 7,000 medically significant molecules, including natural alkaloids and FDA-approved drugs.[1] The incorporation of a nitrile (cyano) group is a well-established strategy in rational drug design, as it can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and overcome drug resistance.[3]

When substituted with an aryl group at the 4-position, the resulting 4-aryl-nicotinonitrile core gives rise to a class of compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[4] This guide provides a comprehensive review of the synthesis, biological evaluation, and mechanism of action of 4-aryl-nicotinonitrile derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Efficient Access to a Privileged Scaffold

The synthesis of 4-aryl-nicotinonitriles is often achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[4][5] These one-pot procedures allow for the rapid assembly of complex molecules from simple starting materials, minimizing waste and purification steps.[5][6]

Key Synthetic Approach: Microwave-Assisted One-Pot Multicomponent Reaction

A highly effective method involves the reaction of an active methylene-containing ketone (e.g., 3-acetylindole), an aromatic aldehyde, and a cyanide source (e.g., ethyl cyanoacetate) with an ammonium salt (e.g., ammonium acetate) under microwave irradiation.[4] This approach drastically reduces reaction times from hours to minutes while improving product purity and yield compared to conventional heating methods.[4]

G cluster_reactants Starting Materials A Active Methylene Ketone MCR One-Pot Multicomponent Reaction (Microwave Irradiation) A->MCR B Aromatic Aldehyde B->MCR C Cyanide Source (e.g., Ethyl Cyanoacetate) C->MCR D Ammonium Source (e.g., Ammonium Acetate) D->MCR Intermediate α,β-Unsaturated Ketone (Claisen-Schmidt Intermediate) MCR->Intermediate Catalyst (e.g., Piperidine) Product 4-Aryl-Nicotinonitrile Derivative Intermediate->Product Cyclization & Aromatization G cluster_result Cellular Outcomes Compound 4-Aryl-Nicotinonitrile Derivative Kinase Protein Kinase (e.g., CDK, Pim, TK) Compound->Kinase Inhibits Prolif Cell Proliferation & Survival Kinase->Prolif Promotes Arrest Cell Cycle Arrest (G2/M Phase) Kinase->Arrest Prevents Apoptosis Apoptosis Induction (↑ p53, Bax, Caspase-3) Kinase->Apoptosis Prevents

Caption: Mechanism of anticancer action via kinase inhibition leading to apoptosis.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

[7]

  • Cell Plating: Seed cancer cells (e.g., HepG2) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test 4-aryl-nicotinonitrile derivative to the wells in triplicate. Include a negative control (vehicle) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Fixation: Discard the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid. Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.

  • Measurement: Measure the color intensity (absorbance) using an ELISA plate reader at the appropriate wavelength (e.g., 540 nm).

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, 4-aryl-nicotinonitrile derivatives have shown promise as both antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Studies have reported the activity of these compounds against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger). [7][8][9][10][11]The specific substitutions on the aryl and nicotinonitrile rings play a crucial role in determining the spectrum and potency of antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility (Agar Diffusion Method)

[7]

  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Inoculation: Evenly spread a standardized inoculum of the target microorganism over the surface of the agar.

  • Disk Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone correlates with the compound's antimicrobial activity.

Anti-inflammatory Activity

Several 4-aryl-nicotinonitrile and related heterocyclic derivatives exhibit significant anti-inflammatory properties. [4][12]The mechanism often involves the inhibition of key signaling pathways that drive the inflammatory response. For instance, certain derivatives have been shown to suppress the phosphorylation of p38 and ERK in the MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines like IL-6 and IL-8. [13][14]This activity suggests potential applications in treating inflammatory conditions such as acute lung injury. [13]

G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, ERK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates Compound 4-Aryl-Nicotinonitrile Derivative Compound->MAPK Inhibits

Sources

Methodological & Application

Application Note & Protocol: One-Pot Multicomponent Synthesis of 2-Methyl-3-Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Methyl-3-Cyanopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in over 7,000 existing drugs, highlighting its importance in medicinal chemistry.[1] Among the vast array of pyridine derivatives, the 2-methyl-3-cyanopyridine scaffold has emerged as a particularly valuable pharmacophore. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals, including nicotinamide (a form of Vitamin B3), and are integral to the development of novel therapeutic agents targeting a range of diseases.[2] Their biological activities are diverse, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] Specifically, 2-amino-3-cyanopyridines have been identified as IKK-β inhibitors, and other derivatives have shown potential as A2A adenosine receptor antagonists and inhibitors of HIV-1 integrase.[3][5] The development of efficient, atom-economical, and environmentally benign synthetic routes to these high-value compounds is therefore a critical endeavor for researchers in drug discovery and development.

The Power of Multicomponent Reactions (MCRs)

Traditional multi-step syntheses often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. Multicomponent reactions (MCRs) offer an elegant solution by combining three or more reactants in a single reaction vessel to form a complex product in one pot.[1] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation. The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of a multicomponent reaction that produces dihydropyridines, which can then be oxidized to pyridines.[6][7] Modern variations of this and other MCRs have been developed to afford highly functionalized pyridines, including the 2-methyl-3-cyanopyridine core.

Reaction Mechanism: A Stepwise Look at Pyridine Ring Formation

The one-pot synthesis of 2-methyl-3-cyanopyridines typically proceeds through a cascade of well-established organic reactions. A common and effective method involves the condensation of an aromatic aldehyde, a methyl ketone (such as acetone or acetophenone), malononitrile, and a nitrogen source, often ammonium acetate. The reaction mechanism can be conceptualized as follows:

  • Knoevenagel Condensation: The reaction often initiates with the base-catalyzed condensation of the aromatic aldehyde with malononitrile to form an α,β-unsaturated dinitrile intermediate (an arylidenemalononitrile).

  • Michael Addition: Concurrently, the methyl ketone reacts with the nitrogen source (e.g., ammonium acetate) to form an enamine in situ. This enamine then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where a nucleophilic nitrogen attacks one of the nitrile groups. This is followed by a dehydration step.

  • Tautomerization and Aromatization: The cyclized intermediate then undergoes tautomerization and subsequent oxidation (aromatization) to yield the stable 2-methyl-3-cyanopyridine ring system. In many protocols, especially those using microwave irradiation or specific catalysts, the aromatization occurs spontaneously or with the aid of an in-situ oxidizing agent.

This sequence of events highlights the efficiency of MCRs, where multiple bond-forming events occur in a single pot, often without the need to isolate intermediates.

Experimental Workflow Diagram

One_Pot_Synthesis_Workflow Start Start: Assemble Reactants Reactants Aromatic Aldehyde Methyl Ketone Malononitrile Ammonium Acetate Catalyst (optional) Solvent (or solvent-free) Start->Reactants ReactionVessel Combine in Reaction Vessel Reactants->ReactionVessel ReactionConditions Apply Reaction Conditions (e.g., Microwave Irradiation or Conventional Heating) ReactionVessel->ReactionConditions Monitoring Monitor Reaction Progress (e.g., TLC) ReactionConditions->Monitoring Monitoring->ReactionConditions Incomplete Workup Reaction Work-up (e.g., Cooling, Addition of Water/Ethanol) Monitoring->Workup Reaction Complete Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Product Characterization (NMR, IR, MS, Elemental Analysis) Purification->Characterization End End: Pure 2-Methyl-3-Cyanopyridine Derivative Characterization->End

Caption: Workflow for the one-pot synthesis of 2-methyl-3-cyanopyridines.

Detailed Experimental Protocol

This protocol describes a general and efficient method for the synthesis of 2-amino-4-aryl-6-methyl-3-cyanopyridines using a one-pot, four-component reaction. This method is adapted from established procedures and can be performed with or without a catalyst, and often benefits from microwave irradiation for reduced reaction times and improved yields.[5][8]

Materials and Equipment:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Methyl ketone (e.g., acetophenone)

  • Malononitrile

  • Ammonium acetate

  • Ethanol (95%)

  • Microwave synthesizer or conventional heating setup with reflux condenser

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • Reactant Charging: In a 25 mL round-bottom flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[5]

  • Reaction Setup:

    • Microwave-Assisted Synthesis (Solvent-Free): Place the flask in a microwave oven and connect it to a reflux condenser.[5]

    • Conventional Heating: Add a suitable solvent (e.g., ethanol) and a magnetic stir bar. Attach a reflux condenser and place the flask in a heating mantle on a magnetic stir plate.

  • Reaction Conditions:

    • Microwave-Assisted Synthesis: Irradiate the mixture for 7-9 minutes at a suitable power level to maintain reflux.[5] Reaction completion can be monitored by Thin Layer Chromatography (TLC).

    • Conventional Heating: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • Add a small amount of ethanol (e.g., 2 mL) to the reaction mixture and stir.[5]

    • Collect the precipitated solid product by vacuum filtration.

  • Purification:

    • Wash the crude product with warm ethanol to remove any unreacted starting materials and byproducts.[1]

    • For higher purity, the product can be recrystallized from 95% ethanol.[5]

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

ParameterValueReference
Aromatic Aldehyde2 mmol[5]
Methyl Ketone2 mmol[5]
Malononitrile2 mmol[5]
Ammonium Acetate3 mmol[5]
Microwave Reaction Time7-9 minutes[5]
Typical Yields72-92%[5][9]

Catalyst and Solvent Considerations

While the described protocol can proceed without a catalyst, various catalysts have been shown to improve reaction efficiency and yields. These include:

  • Organobases: Piperidine and morpholine have been used effectively, particularly in solvent-based systems.[1][10][11]

  • Heterogeneous Catalysts: The use of recyclable catalysts like copper(I) supported on MCM-41 or zinc zirconium phosphate nanoparticles aligns with green chemistry principles by allowing for easy separation and reuse.[12][13]

  • Solvents: While solvent-free microwave-assisted synthesis is highly efficient, ethanol is a common and relatively green solvent for conventional heating methods.[5] Water or a mixture of water and ethanol has also been successfully employed.[1]

Troubleshooting and Key Insights

  • Low Yields: If yields are low, consider increasing the reaction time or employing a catalyst. The purity of the starting materials, especially the ammonium acetate, is also crucial.

  • Side Reactions: The formation of byproducts can occur, particularly with extended reaction times or high temperatures. Careful monitoring by TLC is recommended.

  • Microwave vs. Conventional Heating: Microwave irradiation often leads to significantly shorter reaction times and higher yields compared to conventional heating.[5][8]

  • Substrate Scope: This method is generally applicable to a wide range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents.

Conclusion

The one-pot multicomponent synthesis of 2-methyl-3-cyanopyridines represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. By leveraging the principles of MCRs and green chemistry, researchers can synthesize these valuable scaffolds in high yields with operational simplicity. The versatility of this methodology, allowing for variations in catalysts, solvents, and heating methods, makes it a highly adaptable tool for both academic research and industrial drug development.

References

  • Guo, K., Thompson, M. J., & Chen, B. (2020). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2023). An efficient and practical synthesis of functionalized pyridines via recyclable copper-catalyzed three-component tandem cyclization. Synthetic Communications, 53(3). Available at: [Link]

  • Shafiee, M., & Ghasemzadeh, M. A. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28). Available at: [Link]

  • Shaikh, A. A., et al. (2019). One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature. European Chemical Bulletin, 8(3), 71-77. Available at: [Link]

  • Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(52). Available at: [Link]

  • Reddy, T. R., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Beilstein Journal of Organic Chemistry, 18. Available at: [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Available at: [Link]

  • Riadi, Y., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Research on Chemical Intermediates, 41. Available at: [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Karimi, H., et al. (2020). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis. Available at: [Link]

  • Kim, D., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances. Available at: [Link]

  • Sausker, J. B. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11). Available at: [Link]

  • Toghraei-Semiromi, Z., & Karimi Nami, R. (2021). Multicomponent One-pot Synthesis of 3-Cyanopyridine Derivatives. Indian Journal of Heterocyclic Chemistry, 31(01). Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12). Available at: [Link]

  • Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(23). Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Available at: [Link]

  • Čebular, K., et al. (2015). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 20(1). Available at: [Link]

  • Al-Omaim, W. S., et al. (2024). Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • SciSpace. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Cyanopyridine as a privileged scaffold in drug discovery. Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki Cross-Coupling of 4-(4-Bromophenyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Nicotinonitriles

The biaryl structural motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and commercial drugs.[1][2][3] Specifically, biaryl nicotinonitriles are of significant interest to researchers in drug development due to their prevalence in pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of such biaryl compounds, lauded for its operational simplicity, broad functional group tolerance, and the use of readily available and less toxic organoboron reagents.[4][5][6]

This application note provides a detailed guide for the palladium-catalyzed Suzuki cross-coupling of 4-(4-Bromophenyl)-2-methylnicotinonitrile with various arylboronic acids. We will delve into the mechanistic underpinnings of this transformation, offer a robust and validated protocol, and discuss the rationale behind the selection of catalysts, ligands, bases, and solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel biaryl nicotinonitrile derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-(4-Bromophenyl)-2-methylnicotinonitrile. This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[8]

  • Transmetalation: In this crucial step, the organic moiety from the arylboronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes A [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ar-Pd(II)L_n-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArBr [label="4-(4-Bromophenyl)-\n2-methylnicotinonitrile", shape=plaintext, fontcolor="#202124"]; ArBOH2 [label="Ar'B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'\n(Biaryl Product)", shape=plaintext, fontcolor="#202124"];

// Edges A -> B [color="#4285F4"]; B -> C [label="Ar-Br", color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [label="[Ar'B(OH)₃]⁻", color="#EA4335"]; E -> F [color="#34A853"]; F -> A [label="Ar-Ar'", color="#34A853"]; ArBr -> B [style=dashed, color="#5F6368"]; ArBOH2 -> D [style=dashed, color="#5F6368"]; F -> Product [style=dashed, color="#5F6368"]; } }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for the reaction of 4-(4-Bromophenyl)-2-methylnicotinonitrile with phenylboronic acid as a representative coupling partner. The principles can be extended to other arylboronic acids with minor modifications.

Materials and Reagents
  • 4-(4-Bromophenyl)-2-methylnicotinonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Reaction Setup and Procedure

Experimental_Workflow

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

  • Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Bromophenyl)-2-methylnicotinonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-4-(4-phenylphenyl)nicotinonitrile.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Scientific Rationale and Optimization

The choice of each component in the Suzuki cross-coupling reaction is critical for its success. Below is a justification for the selected reagents and conditions.

ComponentSelectionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor that is reduced in situ to the active Pd(0) species.[10][11]
Ligand PPh₃ (Triphenylphosphine)A widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[7] For more challenging substrates, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be beneficial.[12]
Base K₂CO₃ (Potassium Carbonate)An inorganic base that is effective in activating the boronic acid for transmetalation.[13][14] Other bases such as Cs₂CO₃ or K₃PO₄ can also be used and may offer advantages in certain cases.[15]
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4][16] Other solvent systems like toluene/water or DMF/water can also be employed.[5]
Temperature 80-90 °CThis temperature range typically provides a good balance between reaction rate and stability of the catalyst and reagents.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvent systems. The presence of the nitrogen atom in the nicotinonitrile ring could potentially coordinate to the palladium catalyst, so ligands that can compete with this coordination may be beneficial. Increasing the catalyst loading or reaction time may also improve the yield.

  • Side Reactions: The primary side reaction in Suzuki couplings is often the homocoupling of the boronic acid. This can be minimized by ensuring an inert atmosphere and using degassed solvents to prevent oxidation of the boronic acid.

  • Substrate Scope: The protocol provided is a general starting point. For electron-deficient or sterically hindered arylboronic acids, longer reaction times or more active catalyst systems may be required.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl nicotinonitriles. The protocol detailed in this application note provides a reliable method for the coupling of 4-(4-Bromophenyl)-2-methylnicotinonitrile with a variety of arylboronic acids. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a wide range of novel compounds for applications in drug discovery and materials science.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 12, 2026, from [Link]

  • Arylboronic acids: Significance and symbolism. (2025, March 6). Retrieved February 12, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). Retrieved February 12, 2026, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC. (2019, September 27). Retrieved February 12, 2026, from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Retrieved February 12, 2026, from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27). Retrieved February 12, 2026, from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. (2023, August 23). Retrieved February 12, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. (n.d.). Retrieved February 12, 2026, from [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). Retrieved February 12, 2026, from [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. (2025, August 6). Retrieved February 12, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (n.d.). Retrieved February 12, 2026, from [Link]

  • Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... (n.d.). Retrieved February 12, 2026, from [Link]

  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Screening of different bases for Suzuki coupling a. (n.d.). Retrieved February 12, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 14). Retrieved February 12, 2026, from [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. (2021, February 13). Retrieved February 12, 2026, from [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved February 12, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 12, 2026, from [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). Retrieved February 12, 2026, from [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF. (2025, October 27). Retrieved February 12, 2026, from [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). Retrieved February 12, 2026, from [Link]

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Application Note: Robust Synthesis of 2-(1-(4-Bromophenyl)ethylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the condensation of 4-bromoacetophenone (a methyl ketone) with malononitrile to synthesize 2-(1-(4-bromophenyl)ethylidene)malononitrile .

Unlike aldehydes, acetophenone derivatives possess significant steric hindrance and lower electrophilicity at the carbonyl center, making standard base-catalyzed Knoevenagel conditions (e.g., piperidine/ethanol at room temperature) frequently inefficient or sluggish. This guide presents two optimized protocols:

  • Method A (Green/High-Throughput): Microwave-assisted solvent-free synthesis using Ammonium Acetate.

  • Method B (Scale-Up): Azeotropic dehydration in Toluene using a Dean-Stark apparatus.

Introduction & Mechanistic Insight

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. While benzaldehydes react readily, 4-bromoacetophenone presents a challenge due to the electron-donating inductive effect of the methyl group and steric impedance.

Reaction Mechanism

The reaction proceeds via a reversible aldol-type addition followed by an irreversible elimination step. For ketones, the equilibrium often favors the starting materials; thus, driving the reaction requires either continuous water removal (Le Chatelier's principle) or high-energy activation (Microwave).

ReactionMechanism Reactants 4-Bromoacetophenone + Malononitrile Base Catalyst (Base) Deprotonation Reactants->Base Activation Enolate Malononitrile Enolate Base->Enolate -H+ Intermediate Alkoxide/Alcohol Intermediate Enolate->Intermediate Nucleophilic Attack (Slow for Ketones) Intermediate->Reactants Reversible (If water not removed) Dehydration Dehydration (- H₂O) Intermediate->Dehydration Rate Limiting (Equilibrium Shift) Product 2-(1-(4-bromophenyl) ethylidene)malononitrile Dehydration->Product Irreversible

Figure 1: Mechanistic pathway highlighting the reversibility of the intermediate step, necessitating water removal or high thermal activation.

Experimental Protocols

Method A: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid screening, library generation, green chemistry compliance. Scale: 1 mmol – 10 mmol.

Reagents
  • 4-Bromoacetophenone (1.0 equiv)

  • Malononitrile (1.1 equiv)[1]

  • Ammonium Acetate (

    
    ) (20 mol% or 0.2 equiv)
    
  • Note: Silica gel can be added as a solid support if the mixture is too gummy.

Procedure
  • Preparation: In a mortar, grind 4-bromoacetophenone (e.g., 199 mg, 1 mmol), malononitrile (73 mg, 1.1 mmol), and ammonium acetate (15 mg, 0.2 mmol) until a homogeneous mixture is obtained.

  • Vessel Loading: Transfer the mixture into a microwave-safe process vial (e.g., 10 mL Pyrex tube).

  • Irradiation: Irradiate at 300 W (or set temperature to 100°C) for 2–5 minutes .

    • Caution: Monitor pressure if using a sealed vessel, though open-vessel (with loose cap) is often sufficient for this solid-phase reaction.

  • Work-up:

    • Cool the mixture to room temperature.

    • Add Ethanol (95%) or Ethyl Acetate to dissolve the product.

    • Pour into ice-cold water. The solid product should precipitate.

  • Purification: Filter the solid. Recrystallize from hot ethanol if necessary.

Method B: Azeotropic Dehydration (Dean-Stark)

Best for: Gram-scale to Kilogram-scale synthesis, ensuring maximum conversion. Scale: >10 mmol.

Reagents
  • 4-Bromoacetophenone (1.0 equiv)

  • Malononitrile (1.2 equiv)[1]

  • Ammonium Acetate (0.5 equiv)

  • Glacial Acetic Acid (0.5 equiv)

  • Solvent: Toluene (anhydrous)

Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Loading: Charge the flask with 4-bromoacetophenone (e.g., 5.0 g, 25 mmol), malononitrile (2.0 g, 30 mmol), ammonium acetate (960 mg), and glacial acetic acid (0.7 mL) in Toluene (50 mL).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Ensure toluene is condensing and filling the trap.

  • Monitoring: Continue reflux for 6–12 hours until water collection in the trap ceases and TLC indicates consumption of the ketone.

  • Work-up:

    • Cool to room temperature.

    • Wash the organic layer with water (2 x 30 mL) and saturated

      
       (to remove acetic acid).
      
    • Dry over

      
      , filter, and concentrate under reduced pressure (Rotavap).
      
  • Crystallization: The resulting oil/solid residue is recrystallized from Ethanol/Hexane (1:1).

Data Analysis & Characterization

Expected Physical Properties
PropertyValue / Description
Appearance White to pale yellow crystalline solid
Melting Point Typically 108–112 °C (Note: Isomer mixtures may depress MP)
Solubility Soluble in

, DMSO, Ethyl Acetate; Insoluble in water
Spectroscopic Validation (NMR)

The methyl ketone origin is distinctively confirmed by the disappearance of the ketone methyl singlet (~2.6 ppm) and the appearance of the allylic methyl group on the double bond.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.60 – 7.50 (m, 4H, Aromatic AA'BB').
      
    • 
       2.60 (s, 3H, 
      
      
      
      attached to alkene).
    • Note: No vinylic proton is present on the double bond (tetrasubstituted alkene).

  • IR Spectrum:

    • CN stretch: Distinct sharp peak at ~2220–2230

      
      .
      
    • C=C stretch: ~1580–1600

      
      .
      

Troubleshooting & Critical Parameters

Decision Matrix for Protocol Selection

DecisionMatrix Start Start: Define Goals ScaleCheck Scale < 1g? Start->ScaleCheck GreenCheck Green Chemistry Priority? ScaleCheck->GreenCheck Yes MethodB Method B: Dean-Stark (Robust, Scalable) ScaleCheck->MethodB No (>1g) MethodA Method A: Microwave (Fast, Solvent-Free) GreenCheck->MethodA High GreenCheck->MethodB Low (Yield Priority)

Figure 2: Workflow for selecting the appropriate synthesis method.

Common Pitfalls
  • Low Conversion: Ketones are stubborn. If Method B yields <50%, add fresh Ammonium Acetate after 6 hours and continue reflux.

  • Hydrolysis: The dicyanovinyl group is sensitive to strong aqueous base. Ensure work-up washes are neutral or mildly basic (

    
    ), never strong caustic (
    
    
    
    ).
  • Polymerization: Malononitrile can dimerize/polymerize if the reaction is overheated without the ketone reacting. Ensure the ketone is pure before starting.

Safety & Compliance

  • Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin.[2] It can metabolize to cyanide in the body. Handle in a fume hood.

  • 4-Bromoacetophenone: A lachrymator (tear gas agent). Wear goggles and gloves.

  • Waste Disposal: Aqueous waste from the reaction may contain cyanides. Treat with bleach (sodium hypochlorite) to oxidize cyanides before disposal, according to local EHS regulations.

References

  • Microwave-Assisted Synthesis

    • Title: Solvent-free and aqueous Knoevenagel condensation of arom
    • Source: ARKIVOC 2004 (ix) 4-8.
    • URL:[Link]

  • General Mechanism & Catalysis

    • Title: Knoevenagel Condens
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Ammonium Acetate Catalysis

    • Title: The Cyclization of Malononitrile and Ketones by Ammonium Acet
    • Source: Bulletin of the Chemical Society of Japan.
    • URL:[Link]

Sources

The Organic Chemist's Guide to Unlocking Nicotinonitrile Scaffolds: Advanced Protocols for Bromine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Nicotinonitrile Diversification in Modern Drug Discovery

The nicotinonitrile framework, a pyridine ring bearing a cyano group, represents a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and clinical candidates is a testament to its versatile pharmacophoric properties and synthetic accessibility.[1] Molecules incorporating this motif are crucial in targeting a wide array of diseases, with a notable impact in the field of kinase inhibition for oncology and inflammatory conditions.[2][3] The true potential of this scaffold is unlocked through precise functionalization, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

The bromine atom, when installed on the nicotinonitrile ring, serves as a master key—a versatile synthetic handle for introducing molecular complexity through a host of modern cross-coupling and substitution reactions. This guide provides an in-depth exploration of the primary methods for functionalizing bromo-nicotinonitrile derivatives. We move beyond simple procedural lists to dissect the underlying mechanisms, offering researchers, scientists, and drug development professionals the critical insights needed to troubleshoot, optimize, and innovate. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Section 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds, prized for its operational simplicity, mild conditions, and exceptional functional group tolerance.[4][5] For bromo-nicotinonitrile derivatives, it provides a robust avenue for synthesizing biaryl and heteroaryl structures, which are common features in kinase inhibitors that target the ATP-binding site.

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is paramount for rational optimization of reaction parameters such as ligand, base, and solvent selection.

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex undergoing oxidative addition into the carbon-bromine bond of the nicotinonitrile substrate. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[7][9]

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex. This complex then undergoes transmetalation with the Pd(II) intermediate, where the organic group from boron is transferred to the palladium center, displacing the halide.[5][9]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM_Complex->Product ArBr Bromo-nicotinonitrile (Ar-Br) ArBr->OA_Complex ArBOH Aryl Boronic Acid (Ar'-B(OH)₂) ArBOH->TM_Complex Base Base Base->TM_Complex Activation caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Representative Suzuki Couplings of Bromo-pyridines

While extensive data on bromo-nicotinonitriles is dispersed, the following table, adapted from studies on analogous 2-bromopyridines, provides a strong predictive framework for substrate scope and expected yields. The electron-withdrawing nature of the nitrile may necessitate slightly more forcing conditions or electron-rich ligands compared to simple bromopyridines.[10][11]

EntryAryl Boronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O100~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF90~92
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100~88
44-Acetylphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O110~85
52-Methylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O80~75

Note: Yields are illustrative and based on couplings with 2-bromopyridine derivatives. Optimization is crucial for specific bromo-nicotinonitrile substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Bromo-nicotinonitrile derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/Ligand, 1-3 mol%)

  • Ligand (if using Pd(OAc)₂), e.g., SPhos, XPhos (1.2-2.4 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Schlenk flask or reaction vial, magnetic stir bar, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-nicotinonitrile derivative (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the Schlenk flask. For air-sensitive pre-catalysts, this should be done in a glovebox.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl nicotinonitrile.

Section 2: C(sp²)-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes with sp²-hybridized carbons, such as those in bromo-nicotinonitriles.[12] This reaction is indispensable for creating arylalkyne structures, which are key components in organic materials and serve as versatile intermediates for further synthetic transformations, including the construction of heterocyclic rings.

Mechanistic Insight: The Dual Catalytic Cycles

The classic Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[13][14][15]

  • Palladium Cycle: Similar to the Suzuki reaction, it involves the oxidative addition of the bromo-nicotinonitrile to a Pd(0) species, followed by transmetalation and reductive elimination.[4]

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine like Et₃N or DIPEA) to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) complex.[13]

Sonogashira_Cycle Sonogashira Dual Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(C≡CR)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-C≡CR TM_Complex->Product CuI Cu(I)Br TM_Complex->CuI Regenerates Cu_Alkyne Cu(I)-C≡CR (Copper Acetylide) CuI->Cu_Alkyne Deprotonation (Base) Cu_Alkyne->OA_Complex To Transmetalation ArBr Bromo-nicotinonitrile (Ar-Br) ArBr->OA_Complex Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_Alkyne caption Interconnected Palladium and Copper catalytic cycles.

Caption: Interconnected Palladium and Copper catalytic cycles.

Data Presentation: Sonogashira Coupling of 2-Amino-3-Bromopyridines

The following data for the coupling of various terminal alkynes with 2-amino-3-bromopyridines provides a useful guide for reactions with bromo-nicotinonitriles. The presence of the amino group is a good indicator of the reaction's tolerance for nitrogen-containing heterocycles.[16][17]

EntryTerminal Alkyne PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096
24-EthynyltoluenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10095
31-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10085
43-EthynylthiophenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10091
5(Trimethylsilyl)acetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10088

Source: Adapted from Zhu, Q. et al. (2017) Modern Research in Catalysis.[17]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Bromo-nicotinonitrile derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), often used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Schlenk flask or reaction vial, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the bromo-nicotinonitrile derivative (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or heat as required (typically 25-100 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 3: C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient palladium-catalyzed method for coupling aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[18][19] For nicotinonitrile scaffolds, this reaction is critical for installing amine substituents that can act as key pharmacophores, modulating solubility and forming crucial hydrogen bonds with biological targets.

Mechanistic Insight: The C-N Coupling Cycle

The catalytic cycle mirrors other palladium cross-couplings but is uniquely influenced by the choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.[18][20][21]

  • Oxidative Addition: A Pd(0) complex, stabilized by a bulky phosphine ligand (e.g., XPhos, RuPhos), adds to the bromo-nicotinonitrile to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A strong base (e.g., NaOt-Bu, LHMDS) then deprotonates the coordinated amine to form a palladium amido complex. This step is often crucial for catalyst turnover.[21]

  • Reductive Elimination: The aryl group and the amido ligand reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The steric bulk of the ligand is critical for promoting this final step.[20]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_reactants Pd0 Pd(0)L (Bulky Ligand) OA_Complex Ar-Pd(II)(Br)L Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)(NR₂)L OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Arylamine) Amido_Complex->Product ArBr Bromo-nicotinonitrile (Ar-Br) ArBr->OA_Complex Amine Amine (HNR₂) Amine->OA_Complex Base Strong Base Base->OA_Complex caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Amination of 2-Bromopyridines

The scope of the Buchwald-Hartwig amination is exceptionally broad. The following examples with 2-bromopyridines demonstrate its utility with both primary and secondary, cyclic and acyclic amines.[22][23][24]

EntryAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene10098
2AnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane11090
3n-ButylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluene10085
4PiperidinePd₂(dba)₃ / BrettPhosLHMDSTHF8093
5CyclohexylaminePd(OAc)₂ / (±)-BINAPNaOt-BuToluene8088

Note: The choice of ligand is critical and often substrate-dependent. Screening of different biarylphosphine ligands is recommended for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Bromo-nicotinonitrile derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-3 mol%) or Pd source (Pd₂(dba)₃, Pd(OAc)₂) and Ligand (e.g., RuPhos, XPhos, 1.5-2.5 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or vial, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon), preferably in a glovebox

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalysts and strong bases, it is highly recommended to set up this reaction in a glovebox.

  • Vessel Charging: In a reaction vial, add the bromo-nicotinonitrile (0.5 mmol), palladium pre-catalyst (or Pd source and ligand), and the base (e.g., NaOt-Bu, 0.75 mmol).

  • Reagent Addition: Add the degassed solvent (2.5 mL) followed by the amine (0.6 mmol).

  • Sealing and Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a pre-heated heating block or oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Stir vigorously for the required time (4-24 h), monitoring by LC-MS. After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel or Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography or preparative HPLC to afford the pure N-arylated nicotinonitrile.

Section 4: Alternative Functionalizations: Cyanation and SNAr

Beyond palladium-catalyzed cross-coupling, two other powerful strategies for functionalizing bromo-nicotinonitriles are direct cyanation and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cyanation

The introduction of an additional cyano group can be a valuable synthetic step. While traditional methods use toxic cyanide sources like CuCN or KCN, modern protocols favor safer alternatives. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is an excellent, non-toxic, and inexpensive cyanide source for the palladium-catalyzed cyanation of aryl bromides.[1][25][26]

General Protocol Outline:

  • Reactants: Bromo-nicotinonitrile (1.0 equiv), K₄[Fe(CN)₆] (0.2-0.5 equiv).

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂) with a suitable ligand (e.g., dppf, XPhos, or specialized phosphines like CM-phos).[27]

  • Base & Solvent: A carbonate base (e.g., Na₂CO₃) in a solvent system that promotes solubility of the inorganic salt, such as DMA, NMP, or aqueous mixtures (e.g., t-BuOH/H₂O).[1]

  • Conditions: The reaction typically requires elevated temperatures (100-140 °C).

  • Mechanism: The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle, with the transmetalation step involving the transfer of a cyanide ligand from the iron complex to the palladium center.[26]

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strongly electron-withdrawing group, such as the nitrile group in nicotinonitrile, can activate the ring towards SNAr, especially when positioned ortho or para to the bromine leaving group.[28][29][30]

Causality and Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A strong nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon bearing the bromine atom. This disrupts the aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[28] The electron-withdrawing cyano group is critical for stabilizing this intermediate by delocalizing the negative charge.

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Key Considerations:

  • Activation: The cyano group must be positioned ortho or para to the bromine for effective activation. A meta relationship provides no resonance stabilization for the intermediate, and the reaction is unlikely to proceed.[29]

  • Leaving Group: In SNAr, the rate-determining step is the initial nucleophilic attack. Therefore, the leaving group ability is determined by the electronegativity of the halogen (F > Cl > Br > I), which makes the attached carbon more electrophilic. This is the reverse of the trend seen in SN2 reactions.[28]

  • Conditions: Reactions are typically run with a strong nucleophile, often in a polar aprotic solvent like DMSO or DMF, and may require heat.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved February 12, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 12, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from the University of Groningen research portal.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 12, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 12, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 12, 2026, from [Link]

  • Sharma, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5205. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Tutor. Retrieved February 12, 2026, from [Link]

  • Vechorkin, O., & Hu, X. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. Retrieved from [Link]

  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 121-127. Retrieved from [Link]

  • de la Herrán, G., et al. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 25(12), 2185-2213. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Medicinal Chemistry Letters, 3(2), 147-152. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 12, 2026, from [Link]

  • Gad, E. M., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Frontiers in Immunology, 14, 1189425. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(20), 3513-3516. Retrieved from [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957-1960. Retrieved from [Link]

  • PubMed. (2010). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Bioorganic & Medicinal Chemistry Letters, 20(2), 641-644. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry, 236, 114343. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). A Review on Palladium Catalyzed Coupling Reactions. 2(3). Retrieved from [Link]

  • ChemTube3D. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • SciSpace. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Journal of Organometallic Chemistry, 695(21), 2375-2378. Retrieved from [Link]

  • RSC Publishing. (2012). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. Organic & Biomolecular Chemistry, 10(40), 8089-8092. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 12, 2026, from [Link]

  • PubMed Central. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(42), 11023-11027. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 12, 2026, from [Link]

  • Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651. Retrieved from [Link]

  • PubMed Central. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(17), 6544-6553. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reactions from alkynes 6-9. Retrieved February 12, 2026, from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Leah4sci. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Cyanation reaction between 4-bromonitrobenzene with K4[Fe(CN)6].3H2O in the presence of the PdNPs@g-C3N4-BLE nanocatalyst. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved February 12, 2026, from [Link]

  • SciSpace. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved February 12, 2026, from [Link]

  • MDPI. (2020). In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones. Molecules, 25(21), 5037. Retrieved from [Link]

  • Scribd. (n.d.). Substrate Scope Ideas. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Substrate scope of Suzuki-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) with various aryl and het-aryl boronic acids. Retrieved February 12, 2026, from [Link]

  • PubMed Central. (2017). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 60(1), 197-215. Retrieved from [Link]

Sources

Buy 4-(4-Bromophenyl)-2-methylnicotinonitrile for research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromophenyl)-2-methylnicotinonitrile (CAS: 881423-31-0) is a high-value heteroaromatic scaffold used primarily in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Its structural utility lies in its orthogonal reactivity :

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the carbon skeleton.[1]

  • The Nicotinonitrile Core: A precursor for tetrazoles (carboxylic acid bioisosteres) or primary amides, essential for hydrogen-bonding interactions in active sites.

  • The 2-Methyl Group: A steric anchor that often dictates atropisomerism or receptor subtype selectivity.

This guide provides validated protocols for transforming this scaffold into bioactive libraries, ensuring high fidelity and safety.

Technical Specifications & Procurement

Use these parameters to validate incoming raw material.

PropertySpecification
IUPAC Name 4-(4-bromophenyl)-2-methylpyridine-3-carbonitrile
CAS Number 881423-31-0
Molecular Formula C₁₃H₉BrN₂
Molecular Weight 273.13 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), DMF, DCM; Insoluble in water
Purity Marker >97% (HPLC) .[1] Note: Check for des-bromo impurities (C₁₃H₁₀N₂) which can co-elute.[1]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Synthetic Workflow Overview

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

SyntheticWorkflow Core 4-(4-Bromophenyl)- 2-methylnicotinonitrile (Starting Material) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 Pd Catalyst Buchwald Buchwald-Hartwig Amination Core->Buchwald R-NH2 Pd Catalyst Tetrazole [3+2] Cycloaddition (Tetrazole Synthesis) Core->Tetrazole NaN3 ZnBr2 ProductA Biaryl Kinase Inhibitors Suzuki->ProductA ProductB Amino-Aryl Ligands Buchwald->ProductB ProductC Bioisostere Analogs Tetrazole->ProductC

Figure 1: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.[1]

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the 4-position with an aryl group without hydrolyzing the nitrile.[1] Challenge: Standard basic conditions (NaOH, heat) can hydrolyze the nitrile to a primary amide. Solution: Use a mild base (Carbonate) and a robust catalyst system.

Materials
  • Substrate: 4-(4-Bromophenyl)-2-methylnicotinonitrile (1.0 equiv)[1]

  • Reagent: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the nicotinonitrile substrate, aryl boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vial and purge with Argon for 5 minutes. Crucial: Oxygen inhibits the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the 2.0 M K₂CO₃ solution.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Monitoring: Check LCMS for consumption of the bromide (M+H 273/275 pattern disappears).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Mechanistic Insight: The electron-deficient nature of the pyridine ring activates the aryl bromide towards oxidative addition, making this reaction faster than couplings on electron-rich rings.[1]

Protocol B: Tetrazole Bioisostere Synthesis

Objective: Convert the nitrile group into a 5-substituted-1H-tetrazole.[1][2][3][4] Significance: Tetrazoles mimic carboxylic acids (similar pKa ~4.5-5.0) but offer better metabolic stability and lipophilicity, a strategy validated in "Sartan" antihypertensives.

Materials
  • Substrate: 4-(4-Bromophenyl)-2-methylnicotinonitrile (1.0 equiv)[1]

  • Reagent: Sodium Azide (NaN₃) (1.5 equiv)[1]

  • Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv)

  • Solvent: Water/Isopropanol (2:1 ratio)

Step-by-Step Procedure
  • Safety Pre-check: Ensure the fume hood is active. Azides can form toxic hydrazoic acid (HN₃) if acidified.[4] Do not use halogenated solvents (DCM) with azides.

  • Reaction Assembly: In a pressure-rated vial, mix the substrate, NaN₃, and ZnBr₂. Add the solvent mixture.

  • Cycloaddition: Heat to 100°C for 12–24 hours.

    • Note: The Zinc catalyst activates the nitrile via coordination, facilitating the [3+2] attack by the azide ion.

  • Workup (Critical):

    • Cool to room temperature.[4][5]

    • Add 3N HCl slowly until pH ~1. (This breaks the Zinc-Tetrazole complex and liberates the free tetrazole). Perform this in a hood to manage trace HN₃ gas.

    • The product often precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc.

Quality Control & Data Validation

When validating the purchase or the reaction product, look for these diagnostic NMR signals:

SignalChemical Shift (δ ppm, CDCl₃)MultiplicityAssignment
Aryl-H ~7.60 – 7.70Doublets (AA'BB')4-Bromophenyl ring protons
Pyridine-H ~8.70 (H6), ~7.30 (H5)DoubletsPyridine ring protons
Methyl ~2.80Singlet2-Methyl group

Impurity Watch: If the doublet at ~7.60 ppm integrates to fewer than 4 protons relative to the methyl singlet, or if the splitting pattern is complex, suspect Suzuki homocoupling (biaryl impurity) or dehalogenation .

References

  • Suzuki-Miyaura Coupling on Pyridines: Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2][7] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Safety of Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

Sources

Application Note: Hydrolysis of Nitrile Group in 4-Aryl-Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of 4-aryl-nicotinonitrile (4-aryl-pyridine-3-carbonitrile) derivatives is a critical transformation in the synthesis of pharmacologically active nicotinamides and nicotinic acids. These scaffolds are ubiquitous in kinase inhibitors, allosteric modulators, and NAD+ metabolome regulators.

This guide addresses the specific challenge posed by the 4-aryl substituent . Unlike simple cyanopyridines, the bulky aryl group at the C4 position creates significant steric hindrance proximal to the C3 nitrile. Furthermore, the electron-deficient nature of the pyridine ring renders the system sensitive to decarboxylation under harsh acidic conditions.

This Application Note provides two optimized, self-validating protocols:

  • Protocol A: Selective Partial Hydrolysis to the Primary Amide (using Radical-Scavenging Oxidative Hydrolysis).

  • Protocol B: Full Hydrolysis to the Carboxylic Acid (using Microwave-Assisted Alkaline Hydrolysis).

Mechanistic Insight & Challenges

Electronic vs. Steric Effects

The hydrolysis of 4-aryl-nicotinonitriles is governed by two opposing forces:

  • Electronic Activation (Pro-Hydrolysis): The pyridine nitrogen (N1) withdraws electron density, making the nitrile carbon (C3-CN) more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

  • Steric Shielding (Anti-Hydrolysis): The aryl group at C4 is legally "ortho" to the nitrile. Due to biaryl twisting to minimize steric clash, the C4-aryl group creates a hydrophobic shield that hinders the approach of nucleophiles to the nitrile carbon.

The Pathway

The reaction proceeds through a stepwise addition-elimination mechanism. Controlling the "stopping point" (Amide vs. Acid) requires precise modulation of the nucleophile's energy and the reaction thermodynamics.

HydrolysisPathway Nitrile 4-Aryl-Nicotinonitrile (Starting Material) Imidate Imidate/Perimidic Intermediate Nitrile->Imidate + OH- / H2O2 Amide 4-Aryl-Nicotinamide (Target A) Imidate->Amide Tautomerization Acid 4-Aryl-Nicotinic Acid (Target B) Amide->Acid + H2O, Heat (Slower Step) Decarb Decarboxylation (Side Product) Acid->Decarb High T, Acidic pH (Avoid!)

Figure 1: Reaction pathway for the hydrolysis of cyanopyridines. Note that the Amide-to-Acid step is kinetically slower, allowing for selective isolation of the amide.

Protocol A: Selective Partial Hydrolysis (Target: Amide)

Methodology: Radziszewski Reaction (Alkaline Hydrogen Peroxide) Objective: Convert nitrile to primary amide without over-hydrolysis to the acid.

Rationale

Standard acidic or basic hydrolysis often yields a mixture of amide and acid. The use of Hydrogen Peroxide (H2O2) in basic media generates the hydroperoxide anion (


), which is a super-nucleophile (alpha-effect). It attacks the nitrile ~1000x faster than hydroxide, forming a peroxyimidic acid intermediate that collapses exclusively to the amide.
Reagents
  • Substrate: 4-Aryl-nicotinonitrile (1.0 equiv)

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (5.0 - 10.0 equiv)
    
  • Base: 6N Sodium Hydroxide (NaOH) (0.5 equiv - Catalytic to Sub-stoichiometric)

  • Solvent: Ethanol (EtOH) or DMSO (if solubility is poor)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-aryl-nicotinonitrile in 5 mL of Ethanol.

    • Note: If the suspension is thick due to the hydrophobic aryl group, add DMSO dropwise until a clear solution is obtained.

  • Activation: Cool the solution to 0°C in an ice bath. Add 0.2 mL of 6N NaOH. Stir for 5 minutes.

  • Oxidative Addition: Dropwise add 30%

    
     (approx. 0.5 mL per mmol).
    
    • Caution: Exothermic reaction. Maintain temperature <10°C during addition.

  • Reaction: Remove ice bath and allow to stir at room temperature.

    • Time: Typically 1–3 hours.

  • Validation (TLC): Check TLC (System: 5% MeOH in DCM).

    • Observation: The starting material (high Rf) should disappear. The Amide appears at a lower Rf. The Acid (baseline) should be absent.

  • Quench & Isolation:

    • Add saturated sodium thiosulfate (

      
      ) solution to quench excess peroxide (test with starch-iodide paper; it should stay white).
      
    • Concentrate ethanol under vacuum.

    • The product often precipitates upon adding cold water. Filter and wash with cold water.

Protocol B: Full Hydrolysis (Target: Acid)

Methodology: Microwave-Assisted Alkaline Hydrolysis Objective: Overcome steric hindrance of the 4-aryl group to drive conversion fully to the carboxylic acid.

Rationale

The 4-aryl group makes the amide intermediate hydrolytically stable. Conventional reflux can take 24–48 hours, increasing the risk of decarboxylation or ring degradation. Microwave irradiation provides direct dielectric heating, superheating the solvent matrix and accelerating the rate-determining step (amide hydrolysis) by orders of magnitude.

Reagents
  • Substrate: 4-Aryl-nicotinonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (5.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, suspend 1.0 mmol of substrate in 2 mL EtOH and 2 mL of 4M aqueous KOH.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 120°C

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150W)

    • Hold Time: 10–20 minutes.

  • Work-up (The Critical Step):

    • Transfer the reaction mixture to a beaker.

    • Cool to 0°C.

    • Acidification: Slowly add 2N HCl to adjust pH to ~3–4 (the isoelectric point of nicotinic acids).

    • Observation: The carboxylic acid should precipitate as a white/off-white solid.

    • Note: Do not acidify to pH < 1, as the pyridine nitrogen will protonate, forming a soluble hydrochloride salt, preventing precipitation.

Microwave Workflow Diagram

MicrowaveProtocol Start Start: Mix Nitrile + KOH + EtOH/H2O MW_Step Microwave Irradiation 120°C, 15 min Start->MW_Step Check TLC Check MW_Step->Check Acidify Cool & Acidify to pH 3-4 Check->Acidify Complete Recycle Extend Time (+5 min) Check->Recycle Incomplete Precip Precipitate & Filter Acidify->Precip Recycle->MW_Step

Figure 2: Decision tree for Microwave-Assisted Hydrolysis optimization.

Data & Comparison

The following table summarizes the efficiency of the described protocols compared to conventional methods for a standard 4-phenyl-nicotinonitrile substrate.

ParameterConventional Reflux (Acid)Protocol A (H2O2/NaOH)Protocol B (Microwave/KOH)
Target Product Acid (often mixed)Amide (Selective)Acid (Full)
Reagents 6N HCl or NaOHH2O2, cat. NaOH4M KOH
Temperature 100°C (Reflux)25°C (RT)120°C (MW)
Time 12 – 24 Hours1 – 3 Hours15 Minutes
Yield 60–75%85–95%88–92%
Key By-product Decarboxylated areneNone observedNone observed

Troubleshooting & Expert Tips

  • The "Solubility Trap": 4-Aryl derivatives are often insoluble in pure water. If using Protocol B (Acid), ensure enough Ethanol is present (at least 50% v/v) to solubilize the organic substrate, or the reaction will be biphasic and slow.

  • Decarboxylation Warning: If using acidic hydrolysis (e.g., H2SO4), never exceed 100°C. The 4-aryl-pyridine ring is electron-poor; protonation of the nitrogen makes it even more electron-deficient, facilitating the loss of CO2 from the C3 position. Protocol B (Alkaline) avoids this by keeping the species as the carboxylate anion (

    
    ) until the final cold work-up.
    
  • Monitoring: IR spectroscopy is the fastest validation tool.

    • Nitrile (

      
      ): Sharp peak at ~2220 cm⁻¹.
      
    • Amide (

      
      ): Strong bands at ~1680 cm⁻¹ (Amide I) and ~3300 cm⁻¹ (NH).
      
    • Acid (

      
      ): Broad band 2500–3000 cm⁻¹ (OH) and ~1700 cm⁻¹ (C=O).
      

References

  • Mechanistic Foundation: Alkaline Hydrolysis of Nitriles.[1][2] Chemistry LibreTexts. Available at: [Link]

  • Radziszewski Reaction (Amide Synthesis): Conversion of Nitriles to Amides using Urea-Hydrogen Peroxide. Common Organic Chemistry. Available at: [Link]

  • Microwave Acceleration: Microwave-assisted synthesis of nitrogen heterocycles. National Institutes of Health (PubMed). Contextual support for pyridine synthesis. Available at: [Link]

  • Specific Substrate Analogues: Synthesis of 4-aryl-3-cyanopyridines. Semantic Scholar (See "One-pot synthesis..." for structural context). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-2-methylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between a 4-halonicotinonitrile derivative and a 4-bromophenylboronic acid derivative. This document provides direct answers to common challenges and foundational questions to enhance your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?

Low yield in a Suzuki-Miyaura coupling is a common but solvable issue. The problem typically stems from one of four areas: the catalyst system, reaction conditions, reagent quality, or the presence of contaminants.

Possible Cause 1: Inactive or Decomposed Catalyst The Pd(0) species is the active catalyst, and its generation and stability are paramount.[1] If the catalyst deactivates (e.g., by forming palladium black), the reaction will stall.[2]

  • Solution:

    • Use a Pre-catalyst: Instead of relying on the in situ reduction of Pd(II) sources like Pd(OAc)₂, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst that is more stable and efficient.

    • Ligand Choice: The oxidative addition to the 4-chloro-2-methylnicotinonitrile can be the rate-limiting step.[3] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) can significantly accelerate this step and stabilize the palladium center, preventing decomposition.[4]

    • Ensure Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[5] Thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for at least 30 minutes) and maintain a positive inert gas pressure throughout the reaction.

Possible Cause 2: Suboptimal Base or Solvent The base is not merely a scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[4] The solvent must solubilize all components and be compatible with the reaction conditions.

  • Solution:

    • Base Strength: For coupling with an aryl chloride, a stronger base is often required. While Na₂CO₃ can work, bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6][7]

    • Solvent System: A mixture of an organic solvent with water is common. Dioxane/water or Toluene/water are excellent starting points. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[3] Anhydrous conditions can be attempted with bases like KF.[4]

Possible Cause 3: Poor Reagent Quality The stability of boronic acids is a frequent point of failure. They can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form inactive trimeric boroxines upon storage.[8]

  • Solution:

    • Verify Boronic Acid Quality: Use freshly purchased 4-bromophenylboronic acid or verify its purity by NMR before use. Consider using more stable derivatives like MIDA boronates or potassium aryltrifluoroborates, which are more resistant to protodeboronation.[3]

    • Precursor Purity: Ensure the 4-chloro-2-methylnicotinonitrile precursor is pure and free from any acidic or nucleophilic impurities that could interfere with the catalyst.

Below is a table summarizing starting points for reaction optimization.

Parameter Condition A (Standard) Condition B (Optimized for Aryl Chloride) Rationale for Change
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%) + SPhos (3 mol%)Bulky, electron-rich ligand accelerates oxidative addition and improves catalyst stability.[4]
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)Stronger base is more effective for activating the boronic acid with less reactive chlorides.[7]
Solvent Toluene / H₂O (4:1)1,4-Dioxane / H₂O (5:1)Dioxane often offers better solubility for the catalyst complex and reactants.[7]
Temperature 90 °C100-110 °CHigher temperature may be required to drive the reaction with the aryl chloride to completion.

A logical workflow for troubleshooting low yield is presented below.

G start Low Yield Observed reagents Verify Reagent Purity (Boronic Acid, Precursor) start->reagents Step 1 degas Improve Degassing Protocol (Freeze-Pump-Thaw) reagents->degas Step 2 conditions Optimize Reaction Conditions degas->conditions Step 3 base_solvent Screen Base & Solvent (e.g., K₃PO₄, Dioxane) conditions->base_solvent cat_ligand Screen Catalyst & Ligand (e.g., Pd₂(dba)₃ / SPhos) conditions->cat_ligand temp_time Adjust Temperature & Time conditions->temp_time

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing significant side products. How can I identify and minimize them?

Side product formation complicates purification and reduces yield. The most common culprits in this Suzuki coupling are homocoupling, protodeboronation, and dehalogenation.[2]

Side Product 1: Homocoupling (Biphenyl Byproducts) This results in the formation of 4,4'-dibromobiphenyl (from the boronic acid coupling with itself) and/or 2,2'-dimethyl-[4,4'-bipyridine]-3,3'-dicarbonitrile (from the nicotinonitrile precursor).

  • Cause: Homocoupling is often promoted by the presence of oxygen or excessively high catalyst loading.[5] It can also occur if the transmetalation or reductive elimination step is slow compared to side reactions of the organopalladium intermediates.

  • Identification: These products will appear as less polar spots on TLC and can be identified by LC-MS, looking for masses corresponding to C₁₂H₈Br₂ (312 g/mol ) or C₁₄H₁₀N₄ (242 g/mol ).

  • Minimization Strategies:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[5]

    • Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to ensure the palladium complex preferentially reacts with it after oxidative addition.

    • Lower Catalyst Loading: Once optimal conditions are found, try reducing the catalyst loading to 0.5-1 mol%.

Side Product 2: Protodeboronation (Loss of Boronic Acid) This reaction converts 4-bromophenylboronic acid to bromobenzene, consuming the nucleophile without forming the desired product.

  • Cause: This occurs when the boronic acid reacts with a proton source (like water or acidic impurities) before it can transmetalate to the palladium center. It is accelerated by high temperatures and prolonged reaction times.[8]

  • Identification: The presence of bromobenzene can be detected by GC-MS.

  • Minimization Strategies:

    • Use a More Stable Boron Reagent: As mentioned, MIDA boronates or trifluoroborates are less prone to this side reaction.[3]

    • Control Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.

    • Anhydrous Conditions: If protodeboronation is severe, switching to an anhydrous solvent system with a base like KF or CsF can be beneficial.[4]

Side Product 3: Dehalogenation (Loss of Chlorine) This reaction reduces the 4-chloro-2-methylnicotinonitrile starting material to 2-methylnicotinonitrile.

  • Cause: This can occur via a competing catalytic cycle where a hydride source (from solvent, base, or impurities) is transferred to the palladium intermediate, followed by reductive elimination.[8]

  • Identification: The presence of 2-methylnicotinonitrile can be detected by LC-MS or GC-MS, looking for a mass of 118.14 g/mol .

  • Minimization Strategies:

    • Choice of Solvent and Base: Avoid solvents that can act as hydride donors (e.g., alcohols at high temperatures). Use a high-purity base.

    • Ligand Effects: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Experimenting with different phosphine ligands may be necessary.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about the synthesis.

Q1: What is the catalytic cycle for the Suzuki-Miyaura reaction?

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-chloro-2-methylnicotinonitrile), breaking the C-Cl bond and inserting the palladium to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (4-bromophenylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-bromophenyl ring) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form a new C-C bond, yielding the final product, 4-(4-Bromophenyl)-2-methylnicotinonitrile. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G cluster_0 A Pd(0)L₂ (Active Catalyst) B Ar¹-Pd(II)L₂-X (Oxidative Adduct) A->B Oxidative Addition + Ar¹-X C Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) B->C Transmetalation + Ar²-B(OR)₃⁻ C->A Reductive Elimination + Ar¹-Ar² Ar1X Ar¹-X = 4-Chloro-2-methylnicotinonitrile Ar2B Ar²-B(OH)₂ = 4-Bromophenylboronic acid Product Ar¹-Ar² = Final Product Base Base (e.g., K₃PO₄) activates B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: How do I select the optimal Palladium catalyst and ligand for this specific transformation?

Selecting the right catalyst system is critical, especially when dealing with a relatively unreactive aryl chloride on an electron-deficient pyridine ring.

  • Palladium Source:

    • Pd(OAc)₂ or Pd₂(dba)₃: These are common Pd(II) and Pd(0) sources, respectively. They are not the active catalysts but serve as precursors that combine with a phosphine ligand in situ. They are cost-effective and versatile.[3]

    • Pd(PPh₃)₄: This is a stable, pre-formed Pd(0) complex. It's a reliable choice for many couplings but can be less reactive for challenging substrates compared to modern systems.[7]

    • Pre-catalysts (e.g., PEPPSI™, Buchwald Precatalysts): These are highly efficient and air-stable complexes that rapidly generate the active Pd(0) species in solution. They often give higher yields with lower catalyst loadings and are excellent for difficult couplings.[8]

  • Ligand Choice:

    • Triphenylphosphine (PPh₃): The "classic" ligand. It is adequate for reactive substrates like aryl iodides or bromides but often insufficient for aryl chlorides.

    • Bulky, Electron-Rich Phosphines: For aryl chlorides, ligands that are both sterically demanding and electron-donating are required. The electron density helps facilitate the oxidative addition step, while the bulk promotes the final reductive elimination.

      • Buchwald-type biaryl phosphines (SPhos, XPhos, RuPhos): These are among the most powerful ligands for Suzuki couplings of aryl chlorides.

      • Alkylphosphines (e.g., P(t-Bu)₃, PCy₃): These are also very effective but can be air-sensitive and pyrophoric, requiring more careful handling.[4]

Recommendation: For the synthesis of 4-(4-Bromophenyl)-2-methylnicotinonitrile from its 4-chloro precursor, a system like Pd(OAc)₂ with SPhos or a second-generation Buchwald pre-catalyst would be an authoritative starting point for achieving high yields.

Q3: What is a reliable protocol for synthesizing the 4-chloro-2-methylnicotinonitrile precursor?

The precursor, 4-chloro-2-methylnicotinonitrile, is not as readily available as the final product's other building block. A common synthetic route involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination.[10]

Experimental Protocol: Synthesis of 2-Chloro-4-methylnicotinonitrile

Step 1: Synthesis of 2-Cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

  • To a 250 mL flask equipped with a stirrer, add methanol (100 mL), glacial acetic acid (3 g, 0.05 mol), and β-alanine (0.2 g).

  • Add (E)-4-(dimethylamino)but-3-en-2-one (23.1 g, 0.204 mol) and stir to dissolve.

  • Cool the mixture in a water bath. Slowly add malononitrile (13.2 g, 0.2 mol) dropwise over 1-2 hours, maintaining the temperature at room temperature.

  • After the addition is complete, continue stirring at room temperature for 24 hours.

  • Cool the reaction mixture in an ice-water bath to 5-10 °C to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield the intermediate amide.

Step 2: Chlorination to 2-Chloro-4-methylnicotinonitrile

  • Caution: This step uses phosphorus oxychloride (POCl₃) and should be performed in a well-ventilated fume hood.

  • In a 250 mL flask equipped with a stirrer and reflux condenser, combine the dried amide from Step 1 (17.9 g, 0.1 mol) and phosphorus oxychloride (23 g, 0.15 mol).

  • Slowly heat the mixture in an oil bath to reflux (approx. 105-110 °C) and maintain for 5 hours.

  • Cool the reaction to room temperature.

  • In a separate large beaker, prepare 100 mL of ice-water. Very slowly and carefully, pour the reaction mixture onto the ice. This is a highly exothermic process that releases HCl gas. Ensure adequate quenching and ventilation.

  • Neutralize the aqueous solution carefully with a base (e.g., solid NaHCO₃ or NaOH solution) until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography to yield pure 2-chloro-4-methylnicotinonitrile.[10]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Available from: [Link]

  • ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Available from: [Link]

  • Organic Syntheses. 2-chloronicotinonitrile. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • RSC Publishing. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

  • PubChem. 2-Chloro-4-methyl-nicotinonitrile. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

Sources

Technical Support Center: Solubility of 4-(4-Bromophenyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Bromophenyl)-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Ethanol. As specific quantitative solubility data for this compound is not widely published, this document will equip you with the foundational knowledge, experimental protocols, and troubleshooting strategies to confidently determine its solubility in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of 4-(4-Bromophenyl)-2-methylnicotinonitrile a critical parameter for my research?

A1: Understanding the solubility of any compound is fundamental to the success and reproducibility of your experiments. For a compound like 4-(4-Bromophenyl)-2-methylnicotinonitrile, which belongs to the nicotinonitrile class of compounds often investigated for their therapeutic potential, accurate solubility data is crucial for several reasons:

  • Biological Assays: In in vitro screening, compounds are typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[1][2] Inaccurate assumptions about solubility can lead to precipitated compound in your assays, resulting in flawed concentration-response curves and misleading structure-activity relationships (SAR).[3]

  • Formulation Development: For in vivo studies, the compound must be dissolved in a suitable vehicle. Knowing its solubility limits in various solvents, including those with better toxicological profiles like ethanol, is a key first step in developing a safe and effective formulation.[1]

  • Data Integrity: Reproducibility is a cornerstone of scientific research. Establishing and reporting the solubility of your compound ensures that your work can be accurately replicated and built upon by other researchers.

Q2: What are the expected solubility characteristics of 4-(4-Bromophenyl)-2-methylnicotinonitrile in DMSO versus Ethanol?

A2: While experimental verification is essential, we can make some educated predictions based on the principles of solvent-solute interactions and the "like dissolves like" rule.[4]

  • In DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent.[1][5][6] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it a preferred solvent in drug discovery for creating stock solutions.[1][2][7] Given the presence of a polar nitrile group and a pyridine ring, alongside a nonpolar bromophenyl group, it is highly probable that 4-(4-Bromophenyl)-2-methylnicotinonitrile will exhibit good solubility in DMSO.

  • In Ethanol: Ethanol is a polar protic solvent, meaning it has a hydroxyl (-OH) group capable of hydrogen bonding.[8][9] While it is a versatile solvent for many organic compounds, its solvent power can be less than that of DMSO for certain structures.[10] The compound's ability to accept hydrogen bonds at the nitrogen atoms of the pyridine and nitrile groups suggests it should have some solubility in ethanol. However, the large, nonpolar bromophenyl group may limit its solubility compared to DMSO. Ethanol is also considered a "green" and less toxic solvent, making it a desirable choice for certain applications if sufficient solubility can be achieved.[11][12]

Q3: What external factors can influence the measured solubility of my compound?

A3: Several factors beyond the simple choice of solvent can significantly impact solubility results:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.[13][14][15]

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.[14] Soluble impurities can lead to an underestimation of the true solubility of the compound of interest.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

  • pH (in aqueous solutions): While not directly applicable to pure DMSO or ethanol, if these solvents are part of a mixed aqueous buffer system, the pH will be critical, especially for compounds with basic (like the pyridine ring) or acidic functional groups.

Experimental Protocol: Determining Thermodynamic Solubility

This section provides a detailed step-by-step methodology for determining the thermodynamic solubility of 4-(4-Bromophenyl)-2-methylnicotinonitrile using the widely accepted shake-flask method.

Objective: To determine the saturation concentration of the compound in DMSO and Ethanol at a controlled temperature.

Materials:

  • 4-(4-Bromophenyl)-2-methylnicotinonitrile (solid)

  • Anhydrous DMSO (≥99.9%)

  • Absolute Ethanol (≥99.5%)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer and/or orbital shaker

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Standards: Prepare a set of calibration standards by dissolving a known mass of the compound in the chosen solvent to create a stock solution, which is then serially diluted. This will be used to quantify the concentration of the saturated solution.

  • Addition of Excess Solute: Add an excess amount of the solid compound to a pre-weighed vial. "Excess" means adding more solid than is expected to dissolve, ensuring that a saturated solution is formed. A starting point could be to add approximately 5-10 mg of the compound to 1 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or use a vortex mixer, ensuring the temperature is controlled (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This extended time is crucial to ensure that the system has reached thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to sit undisturbed at the same temperature for a short period to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mM.

Troubleshooting Guide

Q: My compound is not dissolving completely, even at what I believe to be low concentrations. What should I do?

A:

  • Problem: The compound may be less soluble than anticipated, or the dissolution kinetics may be slow.

  • Solution:

    • Increase Mixing Energy: Ensure vigorous mixing using a vortex mixer or sonication to break up any aggregates and increase the surface area of the solid exposed to the solvent.

    • Increase Temperature: Gently warming the solution can increase both the rate of dissolution and the solubility limit.[13] However, be cautious as this could lead to the formation of a supersaturated solution that may precipitate upon cooling. Also, ensure the compound is stable at elevated temperatures.

    • Verify Compound Purity: Impurities, especially insoluble ones, can give the false impression of poor solubility.

Q: I observed precipitation in my solution after it was initially clear. What is the likely cause?

A:

  • Problem: This is often due to the formation of a supersaturated solution, or a change in conditions.

  • Solution:

    • Temperature Fluctuation: If the solution was prepared at a higher temperature and then cooled, the solubility limit may have been exceeded at the lower temperature, causing precipitation. Ensure all steps are performed at a constant, controlled temperature.[15]

    • Solvent Evaporation: If the vial was not sealed properly, solvent evaporation could have increased the compound's concentration beyond its solubility limit.[14]

    • Time to Equilibrium: The initial dissolution may have formed a kinetically soluble, supersaturated state. Over time, the system relaxes to the thermodynamically stable state, resulting in precipitation of the excess solute. This is why a 24-48 hour equilibration period is recommended.

Q: My solubility measurements are inconsistent between experiments. How can I improve reproducibility?

A:

  • Problem: Inconsistency often points to a lack of control over key experimental variables.

  • Solution:

    • Standardize Equilibration Time: Use the exact same equilibration time for all experiments. Insufficient time is a common source of error.[14]

    • Control Temperature Precisely: Use a calibrated incubator or water bath and ensure the temperature does not fluctuate.

    • Consistent Filtration: Ensure that the filtration step is performed quickly and consistently. Use the same type of filter for all samples, as some compounds may adsorb to the filter material.

    • Accurate Analytical Method: Ensure your HPLC method is validated for linearity, accuracy, and precision.

Data Presentation

Use the following table to record your experimentally determined solubility data for 4-(4-Bromophenyl)-2-methylnicotinonitrile.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO25[Enter Value][Enter Value][e.g., Clear solution]
Ethanol25[Enter Value][Enter Value][e.g., Slight haze]
[Add other conditions]

Molecular Weight of 4-(4-Bromophenyl)-2-methylnicotinonitrile: 273.13 g/mol [16]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common solubility challenges.

G start Start: Compound Insoluble? check_purity Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity Yes soluble Compound is Soluble Proceed with Experiment start->soluble No increase_energy Increase Dissolution Energy (Vortex, Sonicate) check_purity->increase_energy heat_solution Gently Heat Solution increase_energy->heat_solution check_supersaturation Precipitation Observed? heat_solution->check_supersaturation equilibrate Ensure >24h Equilibration at Constant Temperature check_supersaturation->equilibrate Yes check_supersaturation->soluble No check_temp Verify Constant Temperature & Sealed Vial equilibrate->check_temp insoluble Compound is Insoluble (at this concentration) check_temp->insoluble

Caption: Troubleshooting workflow for solubility issues.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • GeeksforGeeks. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Patsnap. (2024). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Brainly. (2024). Why is ethanol used as a solvent in many chemical reactions? Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Patsnap. (2024). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • Pr-Journal. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Lab Alley. (n.d.). Why Ethanol is the Preferred Solvent for Botanical Extraction. Retrieved from [Link]

  • Oreate. (2024). Is Ethanol an Organic Solvent. Retrieved from [Link]

  • Quora. (2018). What are the errors that can occur in determining the solubility of a substance? Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Reddit. (2023). Ethanol as a solvent. Retrieved from [Link]

  • ScienceDirect. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • ResearchGate. (2024). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2024). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

  • Clinisciences. (n.d.). DMSO. Retrieved from [Link]

  • Bx-chem. (n.d.). 4-(4-Bromophenyl)-2-methylnicotinonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • MDPI. (2015). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-cyanopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your purification processes.

Introduction to Purification Challenges

3-Cyanopyridine and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Their inherent basicity, courtesy of the pyridine ring, and the reactive nature of the nitrile group can present unique purification challenges.[3][4] Common issues include the removal of unreacted starting materials, side-products, and catalysts, as well as addressing the hygroscopic nature of these compounds.[5] This guide provides structured, actionable solutions to these common hurdles.

Core Purification Methodologies: Troubleshooting & Optimization

This section details the most common purification techniques for 3-cyanopyridine derivatives, offering step-by-step protocols and troubleshooting guidance.

Crystallization: The Workhorse of Purification

Crystallization is often the most effective method for obtaining high-purity solid 3-cyanopyridine derivatives.[6] The success of this technique hinges on the careful selection of a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

FAQ: How do I select the optimal solvent for recrystallizing my 3-cyanopyridine derivative?

Answer: The ideal recrystallization solvent should dissolve the crude product when hot but not when cold. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[7] For 3-cyanopyridine, which has both aromatic and polar characteristics, a range of solvents can be effective.

Troubleshooting Steps & Solvent Selection:

  • Solubility Testing: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and with heating.[8]

  • Common Solvents to Evaluate:

    • For less polar derivatives: Toluene, o-xylene/hexane mixtures are often effective.[3]

    • For moderately polar derivatives: Ethyl acetate, acetone, or mixtures with hexanes can be suitable.[7][8]

    • For more polar derivatives: Ethanol, isopropanol, or even water might be necessary.[7][9]

  • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[8] A common approach is to dissolve the compound in a minimum of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity (cloudiness) appears.

Table 1: Common Recrystallization Solvents for 3-Cyanopyridine Derivatives

Derivative TypeRecommended Solvents/SystemsRationale & Key Considerations
3-Cyanopyridine (unsubstituted) o-xylene/hexane[3], Petroleum ether[10]Balances solubility of the aromatic ring with the polarity of the nitrile.
Amino-3-cyanopyridines 95% Ethanol[9]The amino group increases polarity, requiring a more polar solvent.
General Derivatives Ethyl acetate/Hexane, Acetone/Hexane[7]Versatile systems that can be fine-tuned by adjusting the solvent ratio.
Experimental Protocol: Recrystallization of 3-Cyanopyridine

This protocol provides a general procedure for the recrystallization of 3-cyanopyridine from a mixed solvent system.

  • Dissolution: In a flask, dissolve the crude 3-cyanopyridine in a minimal amount of hot o-xylene.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography: For Complex Mixtures

When dealing with complex mixtures or compounds that are difficult to crystallize, column chromatography is a powerful purification technique.[6][11] However, the basic nature of the pyridine ring can lead to issues like tailing on standard silica gel.[6]

FAQ: My 3-cyanopyridine derivative is streaking/tailing on the silica gel column. How can I improve the separation?

Answer: Tailing of basic compounds like pyridines on silica gel is a common issue caused by the acidic nature of the silica surface. This interaction can be mitigated by adding a small amount of a basic modifier to the eluent.[6]

Troubleshooting & Optimization:

  • Eluent Modification: Add a small percentage (0.1-1%) of a base such as triethylamine or pyridine to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Stationary Phase Selection: For highly basic compounds, consider using a different stationary phase like alumina or a deactivated silica gel.

  • Solvent System Selection: The choice of eluent is critical for achieving good separation. A systematic approach using Thin Layer Chromatography (TLC) is recommended to determine the optimal solvent system.[12][13]

Table 2: Recommended Starting Solvent Systems for Flash Chromatography

Compound PolarityRecommended Solvent SystemNotes
Nonpolar 5% Ethyl acetate/Hexane, 5% Ether/Hexane[14]Start with a low polarity and gradually increase if the compound does not move.
Moderately Polar 10-50% Ethyl acetate/Hexane[14]A versatile range for many common derivatives.
Polar 100% Ethyl acetate or 5% Methanol/Dichloromethane[14]For compounds with highly polar functional groups.
Experimental Protocol: Flash Chromatography of a 3-Cyanopyridine Derivative

This protocol outlines a general procedure for purifying a 3-cyanopyridine derivative using flash chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates. Aim for an Rf value of 0.2-0.3 for the desired compound.[13]

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel.[12][13]

  • Elution: Apply the sample to the top of the column and begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Chromatography Troubleshooting

G start Start Purification tlc Run TLC to find optimal eluent start->tlc column Perform Flash Chromatography tlc->column analyze Analyze fractions by TLC column->analyze troubleshoot Poor Separation/Tailing? analyze->troubleshoot combine Combine pure fractions evaporate Evaporate solvent combine->evaporate product Pure Product evaporate->product troubleshoot->combine No add_base Add 0.1-1% Triethylamine to eluent troubleshoot->add_base Yes add_base->column change_stationary Consider Alumina or deactivated Silica add_base->change_stationary

Caption: Troubleshooting workflow for flash chromatography.

Acid-Base Extraction: Exploiting Basicity

The basic nitrogen atom in the pyridine ring provides a convenient handle for purification via acid-base extraction.[6][15] This technique is particularly useful for removing non-basic impurities.

FAQ: How can I use acid-base extraction to purify my 3-cyanopyridine derivative from non-basic byproducts?

Answer: By treating the crude product dissolved in an organic solvent with an aqueous acid, the basic 3-cyanopyridine derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[6][15] The desired compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]

Troubleshooting & Optimization:

  • Choice of Acid: Dilute hydrochloric acid (e.g., 1-2 M HCl) is commonly used.[6]

  • Choice of Base for Recovery: A base such as sodium hydroxide or potassium hydroxide is used to neutralize the aqueous layer and deprotonate the pyridinium salt.[10]

  • Solvent Selection: A water-immiscible organic solvent like dichloromethane, ethyl acetate, or ether is required for the extractions.[10][11]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with dilute aqueous HCl. The 3-cyanopyridine derivative will move to the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 20% NaOH) until the solution is basic.[10]

  • Re-extraction: Extract the basified aqueous layer with fresh organic solvent. The purified 3-cyanopyridine derivative will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Logical Flow of Acid-Base Extraction

G start Crude product in organic solvent add_acid Extract with aqueous acid start->add_acid separate1 Separate layers add_acid->separate1 aqueous_layer Aqueous Layer (Protonated Product) separate1->aqueous_layer organic_layer1 Organic Layer (Non-basic impurities) separate1->organic_layer1 basify Basify aqueous layer aqueous_layer->basify extract_again Extract with fresh organic solvent basify->extract_again separate2 Separate layers extract_again->separate2 aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 organic_layer2 Organic Layer (Pure Product) separate2->organic_layer2 dry Dry and concentrate organic_layer2->dry product Purified Product dry->product

Caption: Diagram of the acid-base extraction process.

General Troubleshooting FAQs

Q1: My purified 3-cyanopyridine is discolored. What is the cause and how can I fix it?

A1: Discoloration is often due to minor impurities or degradation products.[5] Purification by distillation or recrystallization should yield a colorless or white solid.[3][5]

Q2: My 3-cyanopyridine derivative is an oil and won't crystallize. What should I do?

A2: If your compound is an oil, first ensure it is free from residual solvent by drying under high vacuum. If it still remains an oil, purification by column chromatography is the recommended method. For some derivatives, distillation under reduced pressure may also be an option.[10]

Q3: How should I store my purified 3-cyanopyridine derivative?

A3: Many pyridine derivatives are hygroscopic and can absorb moisture from the air.[5] They should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, and protected from light.[5]

References

  • Crystal Engineering under Hydrothermal Conditions: Cocrystals and Reactions of 3-Cyanopyridine with Glutaric Acid.
  • Overcoming challenges in the purific
  • Troubleshooting common issues in pyridine synthesis.Benchchem.
  • US3644380A - Preparation of 3-cyanopyridine.
  • 3-Cyanopyridine | 100-54-9.ChemicalBook.
  • comparative study of different synthetic routes to cyanopyridines.Benchchem.
  • Acid–base extraction.Wikipedia.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
  • Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Applic
  • Reagents & Solvents: Solvents for Recrystallization.University of Rochester Department of Chemistry.
  • What's the best solvent to remove these crystals and recrystallize it?Reddit.
  • Flash Chromatography Basics.Sorbent Technologies, Inc..
  • SOP: FLASH CHROM
  • Chromatography: Solvent Systems For Flash Column.University of Rochester Department of Chemistry.
  • Cyanopyridine: Common isomorphs, applications, side effects and safety.Chempanda.
  • The Chemistry of 3-Cyanopyridine: Properties and Applications in Industrial Processes.[Source not available].

Sources

Technical Support Center: Recrystallization of 4-Aryl-Nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the recrystallization of 4-aryl-nicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of compounds. The information herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility in your laboratory work.

Introduction: The Crystallization Challenge of 4-Aryl-Nicotinonitriles

4-Aryl-nicotinonitriles are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] Achieving high purity of these compounds is often critical for subsequent applications, and recrystallization remains a powerful and scalable purification technique. However, the diverse nature of the aryl substituent can significantly impact the solubility and crystallization behavior of these molecules, often leading to challenges in solvent selection and crystal growth.

This guide provides a structured approach to overcoming these challenges, focusing on the underlying principles of recrystallization and offering practical solutions to common problems encountered during the purification of 4-aryl-nicotinonitriles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 4-aryl-nicotinonitriles in a question-and-answer format.

Q1: My 4-aryl-nicotinonitrile is not dissolving in the hot solvent, even after adding a large volume. What should I do?

A1: This indicates that the solvent is a poor choice for your specific 4-aryl-nicotinonitrile. The principle of "like dissolves like" is paramount in solvent selection.[3] 4-Aryl-nicotinonitriles possess both a polar nicotinonitrile core and a potentially non-polar aryl substituent.

  • Probable Cause: The solvent polarity is too low to dissolve the polar heterocyclic portion of the molecule.

  • Solution Strategy:

    • Increase Solvent Polarity: Switch to a more polar solvent. For instance, if you are using a non-polar solvent like hexanes or toluene, try a more polar solvent such as ethyl acetate, acetone, or an alcohol (e.g., ethanol, isopropanol).[4]

    • Use a Solvent Mixture: A two-solvent system can be highly effective.[5][6] Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then slowly add a "poor" hot solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[6]

Q2: My compound dissolved in the hot solvent, but it "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is highly supersaturated.

  • Probable Causes:

    • The boiling point of the solvent is higher than the melting point of your compound.

    • The solution is cooling too rapidly.

    • The presence of impurities is depressing the melting point.

  • Solution Strategy:

    • Lower the Solvent Boiling Point: Choose a solvent with a lower boiling point.

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[7]

    • Use More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. This reduces the degree of supersaturation.[7]

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny "seed" crystal to the cooled solution to induce crystallization.[7]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A3: This is a classic case of either using too much solvent or the compound being too soluble in the chosen solvent at low temperatures.

  • Probable Causes:

    • Excessive solvent was used to dissolve the compound.[8]

    • The chosen solvent is too "good" and maintains high solubility even at low temperatures.

  • Solution Strategy:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be cautious not to evaporate too much, which could lead to rapid crystallization and trapping of impurities.[7]

    • Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.[4][7]

    • Change Solvent System: If reducing the solvent volume is ineffective, the solvent is likely unsuitable. Recover your compound by evaporating the solvent completely and attempt recrystallization with a different solvent or a two-solvent system.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for the recrystallization of 4-aryl-nicotinonitriles?

A: A good starting point is to test solvents with a range of polarities. Given the aromatic and nitrile functionalities, the following solvents are often good candidates:

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarOften a good choice for aromatic compounds.[4] Can be used in a mixture with water.
Isopropanol82PolarSimilar to ethanol, but slightly less polar.
Ethyl Acetate77Medium PolarityGood for compounds with moderate polarity.
Acetone56Polar AproticA strong solvent, often used in mixtures with water or hexanes.[9]
Toluene111Non-polarCan be effective for less polar 4-aryl-nicotinonitriles, especially those with bulky, non-polar aryl groups.
Acetonitrile82Polar AproticCan be a good solvent for nitrogen-containing heterocycles.

Q: How do I perform a small-scale solvent screening experiment?

A: Place a small amount of your crude 4-aryl-nicotinonitrile (10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently in a water bath and observe if the solid dissolves. A good recrystallization solvent will show poor solubility at room temperature but high solubility at elevated temperatures.[10]

Q: My recrystallized product has a low melting point and a wide melting range. What does this indicate?

A: A low and broad melting point range is a strong indicator of impurities. This could mean that the recrystallization was not effective in removing all impurities, or that some solvent is still trapped in the crystals. Ensure your crystals are thoroughly dry before taking a melting point. If the melting point is still low, a second recrystallization may be necessary.

Experimental Protocol: General Recrystallization of a 4-Aryl-Nicotinonitrile

This protocol outlines a general procedure for recrystallization. The choice of solvent and specific volumes will need to be optimized for your particular compound.

1. Solvent Selection:

  • Perform small-scale solubility tests to identify a suitable solvent or solvent pair as described in the FAQ section. An ideal single solvent will dissolve the compound when hot but not at room temperature.[5] For a two-solvent system, the compound should be soluble in the first solvent at all temperatures and insoluble in the second.[5]

2. Dissolution:

  • Place the crude 4-aryl-nicotinonitrile in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate while stirring.

  • Add more hot solvent dropwise until the solid is completely dissolved. Avoid adding an excess of solvent.[8]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

  • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal yield.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Continue to draw air through the crystals on the filter paper to partially dry them.

6. Drying:

  • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool Yes no_dissolve Compound Doesn't Dissolve dissolve->no_dissolve No oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? success Collect and Dry Crystals crystals_form->success Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out->crystals_form No oiled Compound 'Oils Out' oiling_out->oiled Yes troubleshoot_dissolve Action: - Use more polar solvent - Try a solvent mixture no_dissolve->troubleshoot_dissolve troubleshoot_dissolve->dissolve Retry troubleshoot_no_crystals Action: - Evaporate some solvent - Scratch flask / Add seed crystal - Change solvent system no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool Retry troubleshoot_oiling Action: - Reheat and add more solvent - Cool more slowly - Use lower boiling point solvent - Scratch / Add seed crystal oiled->troubleshoot_oiling troubleshoot_oiling->cool Retry

Caption: Troubleshooting workflow for recrystallization.

References

  • Recrystalliz
  • Purification of heterocyclic organic nitrogen compounds. US2982771A.
  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystalliz
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Recrystallization, filtr
  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Recrystalliz
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evalu
  • Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. ACS Publications. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. ResearchGate. [Link]

  • Properties of Common Organic Solvents.
  • Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. [Link]

Sources

Technical Support Guide: Troubleshooting Michael Addition in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Logic

The synthesis of nicotinonitriles (specifically 2-amino-3-cyanopyridines) hinges on a delicate balance between kinetic and thermodynamic control. While often performed as a One-Pot Multi-Component Reaction (MCR), the rate-determining success usually lies in the Michael addition of the malononitrile anion to the chalcone intermediate (or the enolate to the arylidenemalononitrile).

The Core Problem: The Michael addition in this sequence is reversible. If the subsequent cyclization (Thorpe-Ziegler type) and aromatization do not occur rapidly, the intermediate collapses back to starting materials (Retro-Michael), leading to low yields and difficult purification.

Mechanistic Pathway & Failure Points

The following diagram illustrates the converging pathways and the critical "Reversibility Loop" that causes most experimental failures.

Nicotinonitrile_Synthesis Start_Ald Aromatic Aldehyde Chalcone Chalcone (Intermediate A) Start_Ald->Chalcone Aldol Condensation (+ Ketone) Ylidene Arylidenemalononitrile (Intermediate B) Start_Ald->Ylidene Knoevenagel (+ Malononitrile) Start_Ket Ketone (Acetophenone) Start_Ket->Chalcone Start_Malo Malononitrile Start_Malo->Ylidene Michael_Adduct Michael Adduct (Unstable Intermediate) Chalcone->Michael_Adduct Michael Addn. (+ Malononitrile) Ylidene->Michael_Adduct Michael Addn. (+ Ketone Enolate) Michael_Adduct->Chalcone Retro-Michael (Thermodynamic Drift) Cyclized Dihydropyridine Intermediate Michael_Adduct->Cyclized Cyclization (Fast Step Required) Final 2-Amino-3-cyanopyridine (Nicotinonitrile) Cyclized->Final Oxidative Aromatization

Figure 1: Convergent synthesis pathways showing the critical Retro-Michael reversibility loop (Red Dashed Line). Success depends on driving the reaction from the Michael Adduct to the Cyclized form faster than it reverts.

Troubleshooting Guide (FAQ Format)

This section addresses specific observations and data-driven solutions.

Q1: The reaction mixture turns dark orange/red, but I isolate mostly starting material (Chalcone). Why?

Diagnosis: Retro-Michael Reversion. The Michael addition of malononitrile to chalcones is reversible. The dark color indicates the formation of the charge-transfer complex or the deprotonated intermediate. However, if the temperature is too high or the base is too strong before the cyclization triggers, the equilibrium shifts back to the thermodynamically stable chalcone.

Corrective Action:

  • Lower the Temperature: If refluxing in ethanol (

    
    ), try stirring at 
    
    
    
    for the first hour to favor the kinetic Michael product, then raise the temperature for cyclization.
  • Buffer the Base: Switch from strong bases (KOH/NaOH) to buffered organic bases like Piperidine or Morpholine . These provide the necessary

    
     (~11) to deprotonate malononitrile without promoting the retro-reaction as aggressively [1].
    
  • Ammonium Acetate Excess: Ensure a large excess of

    
     (2.0--3.0 equiv). The ammonia generated drives the conversion of the intermediate ketone to the enamine/imine, which traps the Michael adduct into the cyclized form.
    
Q2: I see a "sticky" oil or gum instead of a precipitate.

Diagnosis: Oligomerization/Polymerization. Malononitrile is a very active methylene compound. In the absence of a highly electrophilic acceptor (or if the acceptor is sterically hindered), malononitrile can dimerize or polymerize. Alternatively, 1,2-addition to the carbonyl (Knoevenagel competition) might be occurring on the ketone instead of the Michael addition.

Corrective Action:

  • Solvent Switch: Change from neat/solvent-free conditions to Ethanol or Methanol . Protic solvents stabilize the anionic intermediates via hydrogen bonding, suppressing random polymerization.

  • Sonication: Use ultrasound irradiation.[1] It improves dispersion and local mass transfer, often resulting in cleaner crystalline products compared to thermal heating, as evidenced by comparative studies [2].

Q3: Why does the literature suggest "One-Pot" is better than stepwise synthesis?

Expert Insight: While stepwise (isolating chalcone first) seems logical, the One-Pot Four-Component strategy (Aldehyde + Ketone + Malononitrile +


) is often superior because it maintains low steady-state concentrations of the intermediates.
  • Mechanism: The in situ generated chalcone is immediately consumed by the malononitrile anion. This "pumping" effect prevents the accumulation of the Michael adduct, pushing the equilibrium forward toward the irreversible aromatized product [3].

Optimized Experimental Protocols

These protocols are validated for high yield and reproducibility.

Protocol A: Standard One-Pot Synthesis (Ethanol/Piperidine)

Best for: General screening, scaling up, and robust results.

  • Setup: 50 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents:

    • Aromatic Aldehyde (

      
      )
      
    • Acetophenone/Ketone (

      
      )
      
    • Malononitrile (

      
      )
      
    • Ammonium Acetate (

      
      )
      
    • Solvent: Ethanol (

      
      , 95%)
      
    • Catalyst: Piperidine (

      
      , 
      
      
      
      )
  • Procedure:

    • Mix aldehyde, ketone, and malononitrile in ethanol. Stir for 5 mins.

    • Add Ammonium Acetate and Piperidine.[2]

    • CRITICAL STEP: Heat to gentle reflux (

      
      ) for 3--5 hours. Monitor TLC (Hexane:EtOAc 3:1).
      
    • Observation: The solution will likely darken, then a precipitate (often pale yellow or fluorescent) will begin to form.

  • Workup:

    • Cool to room temperature.

    • Filter the solid.

    • Wash with cold ethanol (

      
      ) and water (
      
      
      
      ) to remove excess ammonium salts.
    • Recrystallize from hot Ethanol/DMF mixtures if necessary.

Protocol B: Microwave-Assisted Synthesis (Green/Fast)

Best for: High-throughput libraries, difficult substrates.

  • Setup: Microwave process vial (G10 or G30).

  • Reagents: Same molar ratios as Protocol A.

  • Solvent: Solvent-free (neat) or minimal Ethanol (

    
     to create a slurry).
    
  • Procedure:

    • Mix all components in the vial.

    • Irradiate at

      
       (Power Max 300W) for 2--5 minutes .
      
  • Note: Microwave heating rapidly overcomes the activation energy for the cyclization step, effectively "outrunning" the Retro-Michael reaction [4].

Comparative Performance Data

The following table summarizes expected outcomes based on catalyst/method selection, derived from aggregate literature data.

MethodCatalystReaction TimeTypical YieldKey AdvantageKey Risk
Thermal Reflux Piperidine3--8 hrs75--85%Robust, simple setupLong heat exposure promotes side-reactions
Microwave None/Basic Alumina2--10 mins85--94%Extremely fast, high purityRequires specialized equipment; runaway temp
Ultrasonic

/ Water
30--60 mins80--90%Green solvent, mild tempSolubility issues with lipophilic aldehydes
Nanoparticle

15--30 mins90--95%Reusable catalystCatalyst preparation is labor-intensive [5]

References

  • Mechanism & Reversibility: Victory, P., et al. "The reaction of malononitrile with chalcone: a controversial chemical process."[3] Tetrahedron Letters 32.39 (1991): 5375-5378. Link

  • Ultrasound/Green Protocol: Safari, J., et al. "Ultrasound-promoted one-pot synthesis of 2-amino-3-cyanopyridine derivatives." Ultrasonics Sonochemistry 19.5 (2012): 1061-1069. Link

  • One-Pot Microwave Method: Tu, S. J., et al. "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent."[2][4] Arkivoc 2005.1 (2005): 137-142.[2][4] Link

  • Nanoparticle Catalysis: Karimi, H., et al. "One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions."[5] Iranian Journal of Catalysis 4.1 (2014): 49-54. Link

  • General Review: Evdokimov, N. M., et al. "One-Step Synthesis of 2-Amino-3-cyanopyridines."[2] Organic Letters 8.5 (2006): 899-902. Link

Sources

Technical Support Center: Microwave-Assisted Synthesis of 2-Methyl-3-Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microwave-assisted synthesis of 2-methyl-3-cyanopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this efficient synthetic methodology. Here, we address common challenges and frequently asked questions to ensure the successful and safe execution of your experiments. Our approach is grounded in established scientific principles and practical, field-proven insights to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis of 2-methyl-3-cyanopyridines using microwave irradiation.

Issue 1: Low to No Product Yield

A common frustration in any synthesis is a lower-than-expected yield or complete reaction failure. In the context of microwave-assisted pyridine synthesis, several factors could be at play.

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Temperature and Pressure: Microwave synthesis is highly dependent on achieving the right temperature to overcome the activation energy.[1]

    • Action: Gradually increase the reaction temperature in increments of 10-15°C. Ensure your reaction vessel is properly sealed to allow for pressure build-up, which can facilitate reactions at temperatures above the solvent's boiling point.[2] Monitor the reaction progress by thin-layer chromatography (TLC) at each new temperature setting. For many pyridine syntheses, temperatures around 120-170°C are effective.[3][4]

  • Incorrect Solvent Choice: The efficiency of microwave heating is directly related to the dielectric properties of the solvent.[2][5] Solvents with high dielectric constants absorb microwave energy more efficiently, leading to rapid heating.[1][6]

    • Action: If you are using a low-absorbing solvent like toluene or hexane, consider switching to a more polar solvent such as dimethylformamide (DMF), ethanol, or even water.[1][5] High-boiling point polar solvents are often preferred for microwave-assisted organic synthesis.[2] A solvent-free approach, where the reactants are adsorbed onto a solid support, can also be a highly effective and environmentally friendly option.[7][8]

  • Catalyst Inefficiency or Absence: Many multicomponent reactions for pyridine synthesis benefit significantly from a catalyst.[3]

    • Action: If your reaction is uncatalyzed, consider the addition of a suitable catalyst. For the synthesis of 2-amino-3-cyanopyridines, catalysts like zinc zirconium phosphate, nanostructured Na2CaP2O7, or even simple ammonium acetate have proven effective.[8][9][10] If you are already using a catalyst, ensure it is fresh and of high purity.

  • Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to unwanted side products.[11]

    • Action: Verify the purity of your starting materials (e.g., 2-methylpyridine, ammonia source, oxidizing agent) using appropriate analytical techniques such as NMR or GC-MS. If necessary, purify the reactants before use.

Issue 2: Formation of Impurities and Side Products

The appearance of unexpected spots on your TLC plate or extra peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of your desired 2-methyl-3-cyanopyridine.

Possible Causes & Step-by-Step Solutions:

  • Over- or Under-heating: Excessive temperatures can lead to decomposition of reactants or products, while insufficient heat may result in incomplete conversion and a mixture of starting materials and intermediates.

    • Action: Optimize the reaction temperature as described above. A temperature screening is a crucial first step in any microwave-assisted reaction optimization.

  • Incorrect Reaction Time: One of the key advantages of microwave synthesis is the significant reduction in reaction time.[1][12] However, an inappropriate reaction duration can be detrimental.

    • Action: Monitor the reaction at short time intervals (e.g., every 2-5 minutes) using TLC to determine the point of maximum product formation and minimal side product generation. Microwave-assisted pyridine syntheses can often be completed in as little as 10-20 minutes.[4]

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants are critical, especially in multicomponent reactions.

    • Action: Systematically vary the stoichiometry of your reactants to find the optimal ratio. For instance, in the ammoxidation of 2-methylpyridine, the ratio of 2-methylpyridine to ammonia and oxygen is a key parameter to optimize for selectivity.[13]

  • Competing Reaction Pathways: Pyridine synthesis can sometimes proceed through multiple mechanistic pathways, leading to a mixture of products.[3]

    • Action: Adjusting the reaction conditions, such as the solvent or catalyst, can favor one pathway over another. For example, in some cases, changing the order of reagent addition can prevent the formation of undesired intermediates.[3]

Issue 3: Reaction Scalability Challenges

Successfully scaling up a microwave-assisted reaction from a few milligrams to a multi-gram scale requires careful consideration of several factors.

Possible Causes & Step-by-Step Solutions:

  • Uneven Heating: As the reaction volume increases, ensuring uniform microwave irradiation throughout the mixture becomes more challenging.

    • Action: Ensure efficient stirring of the reaction mixture. For larger volumes, a dedicated microwave reactor with a built-in stirrer is essential. For viscous mixtures, a heavier stir bar may be necessary.[14]

  • Pressure Management: Larger reaction volumes will generate higher pressures.

    • Action: Use appropriately sized and pressure-rated reaction vessels. Always consult the microwave reactor's manual for maximum volume and pressure limits. It is crucial to calculate the potential pressure buildup, especially when using volatile solvents.[15]

  • Heat Dissipation: Exothermic reactions can lead to a rapid increase in temperature and pressure, potentially creating a hazardous situation.

    • Action: When scaling up, it is prudent to start with a lower power setting and gradually increase it while monitoring the temperature and pressure closely. Some modern microwave reactors have simultaneous cooling capabilities that can help manage exothermic reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when performing microwave-assisted synthesis?

A1: Safety is paramount in any laboratory setting, and microwave chemistry has its own specific considerations.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[14][16] Laboratory-grade microwave reactors are designed with safety features such as pressure and temperature sensors, and reinforced cavities to withstand potential vessel failures.[14][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and gloves.[16] When removing hot vessels from the reactor, thermal gloves and a face shield are recommended.[17][18]

  • Proper Venting: Ensure that reaction vessels are not sealed airtight unless the system is designed for high-pressure reactions. For open-vessel reactions, ensure proper ventilation to avoid the buildup of flammable or toxic vapors.[17]

  • Avoid Metals: Do not place any metallic objects, including spatulas or magnetic stir bars with metallic cores not designed for microwave use, inside the microwave cavity, as this can cause arcing.[15][17]

  • Know Your Reagents: Be aware of the thermal stability of your reactants and solvents. Consult the Material Safety Data Sheet (MSDS) for each chemical to understand its potential hazards at high temperatures.[14]

Q2: How do I choose the best solvent for my microwave-assisted reaction?

A2: The choice of solvent is critical for the success of a microwave-assisted synthesis.[5]

  • Polarity is Key: The ability of a solvent to absorb microwave energy is directly related to its polarity. Highly polar solvents like DMF, DMSO, ethanol, and water are excellent microwave absorbers and will heat up rapidly.[2][5] Nonpolar solvents such as hexane and toluene are poor absorbers.

  • Reaction Compatibility: The solvent must, of course, be compatible with your reactants and not participate in unwanted side reactions.

  • Boiling Point: High-boiling point solvents are often advantageous as they allow the reaction to be conducted at higher temperatures without generating excessive pressure.[2]

  • Solvent-Free Conditions: For a "greener" approach, consider a solvent-free reaction.[7][8] This can be achieved by adsorbing the reactants onto a solid support like silica or alumina.

Q3: Can I use a catalyst in my microwave-assisted synthesis of 2-methyl-3-cyanopyridines?

A3: Absolutely. Catalysts are frequently used in microwave-assisted organic synthesis to enhance reaction rates and improve yields. For the synthesis of 2-amino-3-cyanopyridines, a variety of catalysts have been successfully employed, including:

  • Brønsted and Lewis Acids: p-Toluenesulfonic acid (p-TsOH) and zinc bromide (ZnBr2) have been shown to accelerate Bohlmann-Rahtz pyridine synthesis under microwave conditions.[4]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as vanadium-based oxides or magnetically recoverable nanoparticles, offer the advantage of easy separation from the reaction mixture.[13][19]

Q4: What is the underlying mechanism of microwave heating in organic synthesis?

A4: Microwave heating operates on two primary principles: dipolar polarization and ionic conduction.[2][12][20]

  • Dipolar Polarization: Polar molecules, like water or ethanol, have a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, which in turn produces heat.[6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or ionic liquid), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.

This direct heating of the reaction mixture at a molecular level is what makes microwave synthesis so much more efficient than conventional heating methods, which rely on slower conductive heat transfer.[21]

Section 3: Experimental Protocols & Data

General Protocol for Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), the methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).[3]

  • Solvent Addition (Optional): If a solvent is used, add 3-5 mL of a high-boiling point polar solvent such as DMF or ethanol.[3] For solvent-free conditions, the reactants can be thoroughly mixed.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).[3][22] Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. If the product precipitates, it can be collected by filtration and washed with a small amount of cold ethanol. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis
Reaction TypeHeating MethodCatalystSolventTimeYield (%)Reference
Bohlmann-RahtzConventionalNoneToluene12 hLow[1]
Bohlmann-RahtzMicrowaveAcetic Acid/ZnBr₂DMSO10-20 minup to 98%[4]
Hantzsch DihydropyridineConventionalVariousVariousHoursModerate[3]
Hantzsch DihydropyridineMicrowavep-TSAEthanol2-7 min82-94%[3]
2-Amino-3-cyanopyridineConventionalVariousVariousLongLower[8]
2-Amino-3-cyanopyridineMicrowaveNoneNone7-9 min72-86%[8]

Section 4: Visualizations

Diagram 1: General Workflow for Microwave-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants, Catalyst & Solvent mw Microwave Irradiation (Set Temp, Time, Power) prep->mw cool Cool to Room Temp mw->cool isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for microwave-assisted organic synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Issue temp Is Reaction Temp Optimized? start->temp solvent Is Solvent Appropriate? temp->solvent Yes increase_temp Increase Temperature Incrementally temp->increase_temp No catalyst Is a Catalyst Being Used? solvent->catalyst Yes change_solvent Switch to a More Polar Solvent solvent->change_solvent No purity Are Reactants Pure? catalyst->purity Yes add_catalyst Add a Suitable Catalyst catalyst->add_catalyst No purify_reactants Purify Starting Materials purity->purify_reactants No success Improved Yield purity->success Yes increase_temp->temp change_solvent->solvent add_catalyst->catalyst purify_reactants->purity

Sources

Technical Support Center: Purification of Nicotinonitrile from Chalcone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with chalcone impurities in their nicotinonitrile product. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in scientific principles and practical, field-proven insights to ensure you can achieve the desired purity of your nicotinonitrile product.

Understanding the Challenge: Nicotinonitrile and Chalcone Impurities

Nicotinonitrile, or 3-cyanopyridine, is a valuable building block in the synthesis of various pharmaceuticals, including the vitamin niacin.[1] Chalcones, which are α,β-unsaturated ketones, can sometimes be formed as byproducts or remain as unreacted starting materials during certain synthetic routes leading to nicotinonitrile derivatives.[2][3][4] These impurities are often colored, appearing as yellow crystalline solids, and can interfere with downstream applications and the overall quality of the final product.[5][6]

The key to separating these two compounds lies in exploiting their differing physical and chemical properties, primarily their solubility profiles in various organic solvents. Nicotinonitrile is a relatively polar molecule with a melting point of 47-51°C and is soluble in water and polar organic solvents.[1][7] Chalcones, on the other hand, are generally less polar and are typically insoluble in water but soluble in many organic solvents like ethanol, acetone, and dichloromethane.[5]

This guide will walk you through the most effective methods for removing chalcone impurities: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: My nicotinonitrile product has a yellow tint. Is this likely due to chalcone contamination?

A1: Yes, a yellow coloration in your nicotinonitrile product is a strong indicator of the presence of chalcone impurities. Chalcones are known for their characteristic yellow to orange colors.[6] Pure nicotinonitrile should be a white to off-white crystalline powder.[7][8]

Q2: What is the first step I should take to purify my nicotinonitrile sample?

A2: The most straightforward and often most effective initial purification method to try is recrystallization. This technique leverages the differences in solubility between your desired product (nicotinonitrile) and the impurity (chalcone) in a given solvent at different temperatures.[9][10]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal solvent for recrystallizing nicotinonitrile contaminated with chalcone should meet the following criteria[9][11]:

  • High solubility for nicotinonitrile at elevated temperatures.

  • Low solubility for nicotinonitrile at room temperature or below.

  • High solubility for the chalcone impurity at all temperatures, OR very low solubility even at high temperatures.

A good starting point is to test a range of solvents with varying polarities.[11][12]

Q4: Can I use a mixed solvent system for recrystallization?

A4: Absolutely. If a single solvent doesn't provide the desired separation, a mixed solvent system can be very effective.[11] A common approach is to dissolve the impure product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. Common mixed solvent pairs include ethanol/water and ethyl acetate/hexane.[11][13]

Q5: Recrystallization didn't remove all the chalcone impurity. What should I do next?

A5: If recrystallization is not sufficient, column chromatography is the next logical step. This technique provides a higher degree of separation by passing the mixture through a stationary phase (like silica gel) and eluting with a mobile phase (a solvent or solvent mixture).[14][15]

Troubleshooting Guides

Guide 1: Purification by Recrystallization

This guide provides a step-by-step protocol for removing chalcone impurities from nicotinonitrile via recrystallization.

Core Principle: The solubility of a compound generally increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[9][16]

  • Solvent Selection:

    • Place a small amount of your impure nicotinonitrile in several test tubes.

    • Add a few drops of different test solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature.[12] A good solvent will not dissolve the nicotinonitrile at room temperature.

    • Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the nicotinonitrile when hot.

    • Allow the hot solutions to cool. The ideal solvent will result in the formation of crystals of nicotinonitrile.

    • Observe the color of the remaining solution (mother liquor). A yellow tint indicates that the chalcone impurity has remained in solution.

  • Dissolution:

    • Place the impure nicotinonitrile in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just cover the solid.

    • Heat the mixture on a hot plate with stirring. Add more hot solvent dropwise until all the nicotinonitrile has dissolved. Avoid adding excess solvent, as this will reduce the yield.[10]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (which could be some chalcones if they are poorly soluble in the chosen solvent), perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved chalcone impurity.

  • Drying:

    • Dry the purified nicotinonitrile crystals. The melting point of the purified product should be sharp and close to the literature value (47-51°C).[1]

SolventPolarityNicotinonitrile Solubility (Cold)Nicotinonitrile Solubility (Hot)Chalcone SolubilityAssessment
WaterHighSoluble[7]Very SolubleInsoluble[5]Potentially useful, but high cold solubility may lead to low yield.
EthanolHighModerately SolubleVery SolubleSoluble[5]Good candidate. Chalcone may remain in the mother liquor.
IsopropanolMediumSparingly SolubleSolubleSolublePromising candidate.
Ethyl AcetateMediumSparingly SolubleSolubleSolubleGood candidate.
TolueneLowInsolubleSparingly SolubleSoluble[17]May not be a good solvent for nicotinonitrile.
HexaneLowInsolubleInsolubleSparingly SolubleNot suitable.

This table provides a general guide. Experimental verification is essential.

Recrystallization_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Filtration (Optional) cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation A Impure Nicotinonitrile (with Chalcone) B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G I Mother Liquor (Contains Chalcone) F->I H Pure Nicotinonitrile (Crystals) G->H

Caption: Workflow for the purification of nicotinonitrile by recrystallization.

Guide 2: Purification by Column Chromatography

This guide is for situations where recrystallization does not provide the desired level of purity.

Core Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Less polar compounds generally travel faster down the column with a non-polar mobile phase.[14][15]

  • TLC Analysis:

    • Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Spot your impure nicotinonitrile on a TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., start with 100% hexane, then 9:1 hexane:ethyl acetate, 8:2, and so on).

    • The ideal solvent system will give a good separation between the nicotinonitrile spot and the chalcone spot, with the nicotinonitrile having an Rf value of approximately 0.2-0.4.[18]

  • Column Packing:

    • Pack a glass column with silica gel using a slurry method with your chosen eluent. Ensure the packing is uniform to avoid channeling.

  • Loading the Sample:

    • Dissolve the impure nicotinonitrile in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Since chalcones are generally less polar than nicotinonitrile, the chalcone will likely elute first.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to determine which fractions contain the pure nicotinonitrile.[19]

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified nicotinonitrile.

Column_Chromatography cluster_0 Column Setup cluster_1 Elution Process cluster_2 Fraction Analysis cluster_3 Final Product Column Column Silica Gel Eluent Start Mixture Loaded (Nicotinonitrile + Chalcone) Separation Separation Occurs Chalcone (less polar) moves faster Start->Separation Elution Fraction Collection Separation->Elution TLC TLC of Fractions Elution->TLC Chalcone_Fraction Early Fractions: Chalcone TLC->Chalcone_Fraction Identify Nicotinonitrile_Fraction Later Fractions: Pure Nicotinonitrile TLC->Nicotinonitrile_Fraction Identify Combine Combine Pure Fractions Nicotinonitrile_Fraction->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Nicotinonitrile Evaporate->Pure_Product

Caption: Logical workflow for separating nicotinonitrile and chalcone using column chromatography.

Final Purity Assessment

After purification, it is essential to assess the purity of your nicotinonitrile. The following techniques are recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[20]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of impurities.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and the absence of impurity signals.

By following these guidelines, you should be able to effectively remove chalcone impurities from your nicotinonitrile product, ensuring the quality and reliability of your downstream applications.

References

  • Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • Solubility of Things. (n.d.). Chalcone. Retrieved from [Link]

  • Zahra, J. A., & Al-Rawashdeh, N. A. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Molecules, 25(23), 5673. [Link]

  • Aksöz, B., & Ertan, R. (2013). Chemical and Structural Properties of Chalcones I. FABAD Journal of Pharmaceutical Sciences, 38(4), 223-237.
  • Wikipedia. (n.d.). Chalcone. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of chalcone. Retrieved from [Link]

  • Sweeting, S. G., et al. (2018). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section C: Structural Chemistry, 74(1), 12-19.
  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27845–27868. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • ACS Publications. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 85(1), 536-544. [Link]

  • Home Sunshine Pharma. (n.d.). Nicotinonitrile CAS 100-54-9. Retrieved from [Link]

  • JETIR. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6), 45-51.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). Chalcones: A Solubility Study at Different Temperatures. Journal of Chemical & Engineering Data, 59(8), 2434-2439. [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017). Which is the best solvent that has zero percent solubility for chalcone crystals other than water?. Retrieved from [Link]

  • NIH. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega, 5(1), 536-544. [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • PubChem. (n.d.). Nicotinonitrile 1-oxide. Retrieved from [Link]

  • Western Washington University. (2019). Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. Retrieved from [Link]

  • ACS Publications. (2021). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 86(10), 7114–7124. [Link]

  • ACS Publications. (2021). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 86(10), 7114–7124.
  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. (n.d.). Nicotinonitrile CAS 100-54-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2491253A - Preparation of nicotinonitrile.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Physical Chemistry Research. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.
  • ResearchGate. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 59(2), 439-445. [Link]

  • ScienceDirect. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 67, 106-110.
  • ScienceDirect. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Tetrahedron, 67(23), 4215-4221.
  • ResearchGate. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022. [Link]

  • Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.
  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from [Link]

  • UCLA. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 52(5), 1461-1469.
  • Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088.

Sources

Technical Support Center: Optimizing Ammonium Acetate in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of ammonium acetate in pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile reaction. Here, we will address common challenges, provide in-depth scientific explanations for experimental choices, and offer detailed, field-proven protocols to enhance your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary role of ammonium acetate in pyridine synthesis, particularly in the Hantzsch reaction?

Ammonium acetate serves as the nitrogen source, which is essential for the formation of the pyridine ring.[1][2] In the context of the Hantzsch dihydropyridine synthesis, it provides the ammonia equivalent necessary for the condensation reaction with two equivalents of a β-keto ester and one equivalent of an aldehyde.[1][3] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the aromatic pyridine derivative.[1]

The reaction mechanism generally proceeds through three key stages:

  • Enamine Formation: The reaction between a β-keto ester and ammonium acetate forms an enamine intermediate.[2][4]

  • Knoevenagel Condensation: Concurrently, the aldehyde reacts with a second equivalent of the β-keto ester to form an α,β-unsaturated carbonyl compound.[2][4]

  • Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product.[2]

Q2: My Hantzsch pyridine synthesis is giving a low yield. What are the most likely causes related to the ammonium acetate catalyst?

Low yields in Hantzsch synthesis are a frequent challenge and can often be traced back to several factors related to the reaction conditions and the catalyst system.[1][5]

  • Suboptimal Catalyst Ratio: An incorrect molar ratio of ammonium acetate to the other reactants can significantly impact the reaction equilibrium and lead to the formation of side products. It is crucial to start with the stoichiometrically suggested ratios and then optimize from there.

  • Reaction Temperature: The temperature plays a critical role. While heating is often necessary, excessive temperatures (above 144°C) can lead to the decomposition of ammonium acetate into acetamide and water, reducing its efficacy as a nitrogen source.[6][7]

  • Solvent Choice: The polarity of the solvent influences the solubility of ammonium acetate and the reaction intermediates. Polar protic solvents like ethanol are commonly used and often improve the reaction's efficiency.[5] Some modern, greener protocols have also demonstrated success using water or aqueous micelles.[1][8][9]

  • Reaction Time: Classical Hantzsch synthesis can be slow.[1] Insufficient reaction time may lead to incomplete conversion. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is advisable.

Q3: I am observing unexpected side products in my reaction. Could excess ammonium acetate be the cause?

Yes, an excess of ammonium acetate can lead to the formation of undesired side products. While it is the nitrogen source, its basic nature can also promote side reactions. For instance, it can catalyze self-condensation of the aldehyde or the β-keto ester, leading to a complex mixture of products and reducing the overall yield of the desired pyridine.

Q4: Are there any "greener" alternatives or modifications to the classical Hantzsch synthesis that still utilize ammonium acetate?

Absolutely. The field of green chemistry has driven significant innovation in the Hantzsch synthesis. Several approaches aim to reduce the environmental impact while maintaining or even improving efficiency:

  • Solvent-Free Conditions: Some protocols have been developed that run the reaction neat, eliminating the need for organic solvents.[10]

  • Aqueous Media: Performing the synthesis in water or aqueous micelles is a highly effective green alternative.[1][8][9] This approach is not only environmentally friendly but can also enhance reaction rates.

  • Alternative Catalysts with Ammonium Acetate: While ammonium acetate is the nitrogen source, other co-catalysts can be introduced to improve reaction conditions. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to achieve yields up to 96%.[1]

Q5: Can ammonium acetate be used in other pyridine synthesis methods besides the Hantzsch reaction?

Yes, ammonium acetate is a versatile reagent and is employed in other pyridine synthesis methodologies, such as the Guareschi-Thorpe and Chichibabin syntheses.[11][12] In these reactions, it also serves as the nitrogen donor for the cyclization step. For instance, in a modified Guareschi-Thorpe synthesis, ammonium acetate can be used with a β-diester and ethylcyanoacetate.[12]

II. Troubleshooting Guide: Optimizing Ammonium Acetate Ratio

This section provides a structured approach to troubleshoot and optimize the ammonium acetate ratio in your pyridine synthesis.

Issue: Low Product Yield

A low yield is a common problem that can often be resolved by systematically optimizing the reaction parameters.[5]

Troubleshooting Workflow: Low Yield

Low_Yield_Workflow start Low Product Yield Observed check_ratio Step 1: Verify Stoichiometric Ratio (Aldehyde:β-keto ester:Ammonium Acetate 1 : 2 : 1 to 1.3) start->check_ratio ratio_ok Ratio is Correct check_ratio->ratio_ok Yes adjust_ratio Adjust to Stoichiometric Ratio check_ratio->adjust_ratio No check_temp Step 2: Evaluate Reaction Temperature (Is it within optimal range, e.g., 80-100°C?) ratio_ok->check_temp adjust_ratio->check_ratio temp_ok Temperature is Optimal check_temp->temp_ok Yes adjust_temp Adjust Temperature (Avoid >144°C to prevent decomposition) check_temp->adjust_temp No check_solvent Step 3: Assess Solvent System (Is it appropriate? e.g., Ethanol, Water) temp_ok->check_solvent adjust_temp->check_temp solvent_ok Solvent is Appropriate check_solvent->solvent_ok Yes change_solvent Consider Alternative Solvent (e.g., Aqueous Micelles) check_solvent->change_solvent No monitor_rxn Step 4: Monitor Reaction Progress (Using TLC/LC-MS) solvent_ok->monitor_rxn change_solvent->check_solvent rxn_complete Reaction Goes to Completion monitor_rxn->rxn_complete rxn_stalled Reaction Stalls monitor_rxn->rxn_stalled consider_cocatalyst Consider Co-catalyst (e.g., p-TSA, Zeolites) rxn_stalled->consider_cocatalyst

Caption: Troubleshooting workflow for low yield in pyridine synthesis.

Issue: Formation of Side Products

The presence of significant side products often indicates that the reaction conditions are promoting undesired pathways.

Troubleshooting Workflow: Side Product Formation

Side_Product_Workflow start Significant Side Products Detected check_excess_nh4oac Step 1: Analyze Ammonium Acetate Ratio (Is it significantly above 1.3 equivalents?) start->check_excess_nh4oac excess_present Excess is Present check_excess_nh4oac->excess_present Yes no_excess No Significant Excess check_excess_nh4oac->no_excess No reduce_nh4oac Reduce Ammonium Acetate to Near Stoichiometric excess_present->reduce_nh4oac check_temp_side Step 2: Re-evaluate Temperature (High temps can drive side reactions) reduce_nh4oac->check_temp_side no_excess->check_temp_side temp_too_high Temperature is Too High check_temp_side->temp_too_high Yes temp_ok_side Temperature is Appropriate check_temp_side->temp_ok_side No lower_temp Lower Reaction Temperature temp_too_high->lower_temp check_addition_order Step 3: Review Order of Reagent Addition (Can pre-forming intermediates help?) lower_temp->check_addition_order temp_ok_side->check_addition_order consider_stepwise Consider Stepwise Addition (e.g., form enamine first) check_addition_order->consider_stepwise purify_reagents Step 4: Check Reagent Purity (Especially the aldehyde) consider_stepwise->purify_reagents end Side Products Minimized purify_reagents->end

Caption: Workflow to minimize side product formation.

III. Experimental Protocols

Protocol 1: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis

This protocol provides a standard starting point for the synthesis of 1,4-dihydropyridines using ammonium acetate.

Materials:

  • Aldehyde (1.0 mmol)

  • β-keto ester (e.g., ethyl acetoacetate) (2.0 mmol)

  • Ammonium acetate (1.0 - 1.3 mmol)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), β-keto ester (2.0 mmol), and ammonium acetate (1.0-1.3 mmol).

  • Add the solvent (e.g., ethanol, 10 mL) to the flask.

  • Equip the flask with a reflux condenser and place it on a stirring plate.

  • Heat the reaction mixture to reflux (for ethanol, this is approximately 78°C) with continuous stirring.

  • Monitor the reaction progress using TLC until the starting materials are consumed (typically 3-5 hours).[4]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: "On-Water" Catalyst-Free Hantzsch Synthesis

This protocol is an environmentally friendly alternative to the traditional method.[8][9]

Materials:

  • Aldehyde (1.0 mmol)

  • β-keto ester (e.g., ethyl acetoacetate) (2.0 mmol)

  • Ammonium acetate (1.3 mmol)

  • Deionized water (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Combine the aldehyde (1.0 mmol), β-keto ester (2.0 mmol), and ammonium acetate (1.3 mmol) in a round-bottom flask.[9]

  • Add deionized water (5 mL) to the flask.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often significantly faster in water.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the pure 1,4-dihydropyridine.

IV. Data Presentation

Table 1: Influence of Ammonium Acetate Ratio and Solvent on Yield

The following table summarizes typical results for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, demonstrating the impact of the ammonium acetate ratio and solvent choice.

EntryAldehyde:EAA:NH₄OAc RatioSolventTemperature (°C)Time (h)Yield (%)
11 : 2 : 1.0EthanolReflux865
21 : 2 : 1.3EthanolReflux585
31 : 2 : 1.5EthanolReflux578 (with side products)
41 : 2 : 1.3Water80192

EAA: Ethyl acetoacetate

Analysis: The data indicates that a slight excess of ammonium acetate (1.3 equivalents) can improve the yield in ethanol.[9] However, a larger excess may lead to a decrease in yield due to side reactions. The "on-water" protocol shows a significant improvement in both reaction time and yield, highlighting its efficiency.[9]

V. Mechanistic Overview

The Hantzsch synthesis is a classic example of a multi-component reaction. The following diagram illustrates the key steps and the central role of ammonium acetate.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization & Dehydration RCHO Aldehyde (R-CHO) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl RCHO->Unsaturated_Carbonyl Ketoester1 β-Keto Ester Enamine Enamine Ketoester1->Enamine NH4OAc Ammonium Acetate (NH₄OAc) Provides NH₃ NH4OAc->Enamine Ketoester2 β-Keto Ester Ketoester2->Unsaturated_Carbonyl Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Unsaturated_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Product 1,4-Dihydropyridine Cyclized_Intermediate->Product Dehydration

Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.

VI. References

  • Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). IOSR Journal of Applied Chemistry. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Ammonium acetate. Sciencemadness Wiki. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyridine Derivatives from Acetophenone and Ammonium Acetate by Releasing CH4. ResearchGate. [Link]

  • Ammonium Acetate: Properties, Production and Uses. Allen. [Link]

  • Synthesis of Pyridine Derivatives from Acetophenone and Ammonium Acetate by Releasing CH 4. Scilit. [Link]

  • Ammonium acetate-mediated "on-water" synthesis of the Hantzsch 1,4-Dihydropyridines. ResearchGate. [Link]

  • Acetic Acid—Ammonium Acetate Reactions. An Improved Chichibabin Pyridine Synthesis. Journal of the American Chemical Society. [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines using ammonium acetate as green reagent in multi-component reactions. ResearchGate. [Link]

  • Ammonium Acetate 101: Buffering Power, Lab Uses & Regulatory Notes. Aalpha. [Link]

  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. PMC. [Link]

  • Ammonium Acetate. Belhim. [Link]

  • AMMONIUM ACETATE. mpbio. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(4-Bromophenyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR spectrum of 4-(4-Bromophenyl)-2-methylnicotinonitrile (CAS: N/A for specific isomer, generic class 4-aryl-nicotinonitriles). As a critical intermediate in the synthesis of bioactive pyridines and potential kinase inhibitors, the structural integrity of this scaffold is paramount.

The primary analytical challenge lies in distinguishing the target 4-aryl isomer from its thermodynamically stable 6-aryl regioisomer , a common byproduct in multicomponent cyclization reactions. This guide compares the spectral "performance"—defined here as diagnostic resolution and structural confirmability—of the target compound against its regioisomers and impurities.

Comparative Analysis: Target vs. Regioisomers

In the synthesis of substituted nicotinonitriles (e.g., via the reaction of 3-aminocrotononitrile with 4-bromobenzaldehyde), thermodynamic control can lead to regioisomeric mixtures. 1H NMR is the definitive tool for differentiation.

The Diagnostic "Fingerprint"

The differentiation rests on the coupling constants (


)  and chemical shifts (

)
of the pyridine ring protons.
FeatureTarget: 4-Aryl Isomer Alternative: 6-Aryl Isomer Diagnostic Logic
Structure 4-(4-Br-Ph)-2-Me-3-CN6-(4-Br-Ph)-2-Me-3-CNPosition of Aryl group
Pyridine Protons H5 and H6 (Vicinal)H4 and H5 (Vicinal)Spin System
Coupling (

)

Hz

Hz

-coupling is smaller than

-coupling.
H-Alpha Shift H6:

ppm
None (C6 is substituted)H6 is adjacent to Nitrogen (deshielded).
H-Beta Shift H5:

ppm
H5:

ppm
H5 is shielded in the 4-aryl isomer.

Critical Insight: The presence of a doublet with a coupling constant of ~5 Hz at a downfield shift (>8.5 ppm) is the definitive "Pass" criterion for the 4-(4-bromophenyl)-2-methylnicotinonitrile structure. If the doublet shows


 Hz, the synthesis has failed to produce the correct regioisomer.

Detailed Spectral Assignment (1H NMR)

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz / 500 MHz
Reference:  TMS (

0.00 ppm)
Quantitative Data Table
Position

(ppm)
MultiplicityIntegration

(Hz)
Assignment Logic
2-CH

2.75 - 2.85 Singlet (s)3H-Methyl group on pyridine ring (deshielded by N and CN).
Pyridine H5 7.25 - 7.35 Doublet (d)1H5.2

-proton; shielded relative to H6.
Aryl H2'/6' 7.45 - 7.55 Doublet (d)2H8.5Ortho to pyridine; part of AA'BB' system.
Aryl H3'/5' 7.65 - 7.75 Doublet (d)2H8.5Ortho to Bromine; deshielded by halogen.
Pyridine H6 8.65 - 8.75 Doublet (d)1H5.2

-proton; highly deshielded by ring Nitrogen.

Note on Solvent Effects: If analyzing in DMSO-d


 , expect a downfield shift of approximately 0.1 - 0.2 ppm  for all signals due to polarity and hydrogen bonding effects. The methyl singlet may shift to 

ppm, and the H6 doublet may approach

ppm.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure "Trustworthiness" and reproducibility.

  • Mass Selection: Weigh 5–10 mg of the dried solid product.

  • Solvent Addition: Add 0.6 mL of high-purity CDCl

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a cotton plug in a glass pipette directly into the NMR tube.

    • Why? Suspended particles cause magnetic field inhomogeneity, broadening the critical H5/H6 doublets.

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.

    • Scans: 16–64 scans are sufficient for this concentration.

Protocol B: Structural Validation Workflow

The logical pathway to confirm identity.

NMR_Validation Start Crude/Purified Sample Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Me Check Methyl Region (2.5 - 2.9 ppm) Acquire->Check_Me Singlet_Found Singlet Present? Check_Me->Singlet_Found Check_Aromatic Check Aromatic Region (> 8.0 ppm) Singlet_Found->Check_Aromatic Yes Result_Fail FAIL: Impure/Wrong Scaffold Singlet_Found->Result_Fail No H6_Present Doublet at > 8.5 ppm? Check_Aromatic->H6_Present Check_Coupling Measure Coupling (J) H6_Present->Check_Coupling Yes Result_Iso IDENTIFIED ISOMER: 6-(4-Bromophenyl)... H6_Present->Result_Iso No (Signal < 8.0 ppm) J_Value Is J ~ 5 Hz or ~ 8 Hz? Check_Coupling->J_Value Result_Target CONFIRMED: 4-(4-Bromophenyl)-2-methylnicotinonitrile J_Value->Result_Target J ~ 5 Hz J_Value->Result_Iso J ~ 8 Hz

Figure 1: Logic tree for the structural validation of the target nicotinonitrile using 1H NMR markers.

Synthesis Context & Pathway

Understanding the origin of the sample is crucial for anticipating impurities. The target is typically synthesized via a modified multicomponent reaction.

Synthesis_Pathway Aldehyde 4-Bromobenzaldehyde Chalcone Intermediate: Chalcone/Knoevenagel Adduct Aldehyde->Chalcone Reagent2 3-Aminocrotononitrile (or Enaminone) Reaction Cyclization (Reflux/EtOH/Base) Reagent2->Reaction Reagent3 Malononitrile Reagent3->Chalcone Chalcone->Reaction Target TARGET: 4-Aryl-2-methylnicotinonitrile Reaction->Target Major (Kinetic) SideProduct Side Product: 6-Aryl Isomer Reaction->SideProduct Minor (Thermodynamic)

Figure 2: Simplified synthetic pathway highlighting the origin of the regioisomeric challenge.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants in heterocycles).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Verified database for chemical shift prediction).

  • El-Gaby, M. S. A., et al. (2002). Synthesis and biological activity of some new pyridine derivatives. Il Farmaco, 57(8), 613-617.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

A Comparative Guide to the Identification of the Nitrile Stretch at ~2200 cm⁻¹ by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of spectroscopic analysis, the identification of functional groups is a cornerstone of molecular characterization. Among these, the nitrile group (–C≡N) presents a uniquely sharp and intense absorption band in a relatively uncluttered region of the infrared (IR) spectrum, making it a valuable indicator in the structural elucidation of organic molecules. This guide provides an in-depth comparison of methodologies for the identification and characterization of the nitrile stretching vibration, offering experimental insights and data to support analytical choices in research and development.

The Vibrational Signature of the Nitrile Group

The carbon-nitrogen triple bond in a nitrile functional group gives rise to a characteristic stretching vibration that is readily observable in the mid-infrared range. This absorption is typically found between 2200 and 2260 cm⁻¹ .[1] Its intensity is strong and the peak is characteristically sharp, a consequence of the significant change in dipole moment during the stretching vibration of the polar C≡N bond.[2] This distinct signature makes IR spectroscopy a primary tool for the initial identification of nitriles.

However, the precise wavenumber of the nitrile stretch is sensitive to the local molecular environment. Understanding these influences is critical for accurate spectral interpretation.

Factors Influencing the Nitrile Stretching Frequency

Several structural and environmental factors can shift the position of the C≡N stretching band:

  • Conjugation: When a nitrile group is conjugated with a double bond or an aromatic ring, the C≡N stretching frequency is lowered, typically appearing in the range of 2240 to 2220 cm⁻¹ .[2] This is due to the delocalization of π-electrons, which weakens the C≡N bond and reduces its force constant.[2]

  • Substituent Effects: The electronic nature of substituents on an aromatic ring bearing a nitrile group can further modulate the stretching frequency. Electron-donating groups tend to decrease the frequency, while electron-withdrawing groups can cause a slight increase.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can influence the nitrile stretching frequency. Hydrogen bonding to the nitrogen atom of the nitrile group can cause a blue shift (an increase in frequency).[3][4][5] This is an important consideration when preparing samples in solution.

The following diagram illustrates the fundamental stretching vibration of the nitrile group.

cluster_stretch Stretching Vibration C C N N C->N u2261 R R C->R C_stretch C N_stretch N C_stretch->N_stretch Stretching motion

Caption: Diagram of the C≡N stretching vibration.

Comparative Analysis of IR Sampling Techniques for Nitrile Identification

The choice of sampling technique in FTIR spectroscopy is critical for obtaining a high-quality spectrum of a nitrile-containing compound. The most common methods for solid samples are transmission techniques, such as potassium bromide (KBr) pellets and Nujol mulls, and the more modern Attenuated Total Reflectance (ATR) technique.

FeatureKBr PelletNujol MullATR (Diamond/Ge Crystal)
Principle TransmissionTransmissionInternal Reflectance
Sample Prep Time Longer (grinding, pressing)Shorter (grinding, mulling)Minimal (direct contact)
Spectral Range Full mid-IR (4000-400 cm⁻¹)Limited by Nujol bandsCrystal dependent, potential cutoffs
Interference Potential for H₂O peaksNujol C-H bands (~2924, 1462, 1377 cm⁻¹)None from matrix
Sensitivity HighModerateGood, surface sensitive
Quantitative Analysis Good, with careful prepDifficultGood, reproducible contact
Sample Integrity Pressure can alter some samplesGenerally non-destructiveGenerally non-destructive
Experimental Protocols

This method involves dispersing a solid sample in a dry potassium bromide matrix, which is transparent in the mid-IR region.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic press and pellet die

  • Agate mortar and pestle

  • Spectroscopic grade KBr powder (dried)

  • Spatula

  • Heat lamp or oven

Procedure:

  • Drying: Gently heat the agate mortar, pestle, and pellet die under a heat lamp or in an oven to remove any adsorbed moisture. Dry the KBr powder in an oven and store it in a desiccator.

  • Grinding: Place 1-2 mg of the solid sample into the agate mortar and grind to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Mix the sample and KBr thoroughly by gentle grinding until a homogenous mixture is obtained.

  • Loading the Die: Transfer the mixture into the pellet die.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

cluster_prep KBr Pellet Preparation A Grind 1-2 mg of Sample B Add ~150 mg Dry KBr and Mix A->B C Load into Pellet Die B->C D Press at 8-10 Tons C->D E Transparent Pellet for Analysis D->E cluster_prep Nujol Mull Preparation A Grind 5-10 mg of Sample B Add 1-2 Drops of Nujol A->B C Grind to a Uniform Paste B->C D Spread Between Salt Plates C->D E Analyze Sample D->E

Caption: Workflow for Nujol mull preparation.

ATR-FTIR is a versatile technique that requires minimal sample preparation.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula (for solid samples)

  • Solvent for cleaning the crystal (e.g., isopropanol)

Procedure:

  • Background Scan: With a clean and dry ATR crystal, perform a background scan.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: For solid samples, use the pressure arm to ensure good contact between the sample and the crystal.

  • Analysis: Collect the IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent and a soft cloth after analysis.

Confirmatory & Complementary Spectroscopic Techniques

While a strong, sharp peak around 2200 cm⁻¹ in the IR spectrum is a compelling indicator of a nitrile, other spectroscopic methods can provide definitive confirmation and a more complete structural picture.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for identifying the nitrile carbon. The nitrile carbon atom typically resonates in a characteristic downfield region of the ¹³C NMR spectrum, between 110 and 125 ppm . [1]This chemical shift is distinct from most other carbon environments, providing strong evidence for the presence of a nitrile group.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. While the molecular ion peak (M⁺) for nitriles can be weak or absent, they often exhibit characteristic fragmentation patterns. [7]A common fragmentation is the loss of an alpha-hydrogen, resulting in an [M-1]⁺ peak. [7]For nitriles with a sufficiently long alkyl chain, a McLafferty rearrangement can produce a characteristic peak at m/z 41. [7] The following flowchart provides a logical approach to selecting the appropriate analytical technique for nitrile identification.

start Start: Unknown Sample ir Perform IR Spectroscopy start->ir check_peak Peak at ~2200-2260 cm⁻¹? ir->check_peak no_peak Nitrile Unlikely check_peak->no_peak No yes_peak Nitrile Suspected check_peak->yes_peak Yes nmr Perform ¹³C NMR yes_peak->nmr check_nmr Signal at ~110-125 ppm? nmr->check_nmr no_nmr Re-evaluate IR Data check_nmr->no_nmr No yes_nmr Nitrile Confirmed check_nmr->yes_nmr Yes ms Perform Mass Spectrometry for Further Structural Info yes_nmr->ms end Structure Elucidation ms->end

Sources

Mass Spectrometry Fragmentation Pattern of Brominated Nicotinonitriles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Brominated Nicotinonitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated nicotinonitriles (e.g., 5-bromo-3-pyridinecarbonitrile) serve as critical scaffolds in the synthesis of bioactive heterocycles, particularly in kinase inhibitor development. Their mass spectrometric (MS) analysis offers a distinct "fingerprint" driven by the unique isotopic abundance of bromine and the stability of the pyridine ring.

This guide provides a structural elucidation workflow, contrasting the fragmentation mechanics of brominated nicotinonitriles against their chlorinated and non-halogenated analogs. It synthesizes experimental data with mechanistic insights to assist in impurity profiling and structural confirmation.

The Isotopic Signature: The First Line of Identification

The most immediate diagnostic feature in the mass spectrum of a brominated nicotinonitrile is the molecular ion cluster. Unlike biological elements (C, H, N, O) which have dominant light isotopes, bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio (50.69% vs 49.31%).
Comparative Isotopic Profiles
FeatureBrominated (R-Br)Chlorinated (R-Cl)Non-Halogenated (R-H)
Isotope Ratio 1:1 doublet3:1 doubletSingle dominant peak
Peak Separation 2 Da (

,

)
2 Da (

,

)
1 Da (

,

from

)
Visual Appearance "Twin Towers" of equal height"Step down" (Parent is 3x higher)Single sharp peak
Diagnostic Value High; confirms Br presenceHigh; confirms Cl presenceLow; requires high-res MS

Expert Insight: In Electrospray Ionization (ESI), this pattern persists in the protonated molecular ion


. If you observe a cluster at 

183 and 185 of equal intensity, you have confirmed the presence of a single bromine atom on the nicotinonitrile core.
Fragmentation Mechanisms: The "Breakdown" Logic

Under Electron Ionization (EI, 70 eV), brominated nicotinonitriles undergo predictable fragmentation pathways governed by bond dissociation energies (BDE) and the stability of the resulting heteroaromatic cations.

Pathway A: Homolytic Halogen Cleavage (The Dominant Channel)

The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol) or the C-H bond. Consequently, the radical cation


 preferentially loses the bromine radical (

).
  • Precursor:

    
     (
    
    
    
    182/184)
  • Process: Homolytic cleavage of C-Br.

  • Product: Cyanopyridinyl cation (

    
     103).
    
  • Observation: The collapse of the 1:1 isotopic doublet into a single monoisotopic peak at

    
     103 is the definitive confirmation of bromine loss.
    
Pathway B: Nitrile/Ring Elimination (Loss of HCN)

Pyridines and aromatic nitriles characteristically lose neutral hydrogen cyanide (HCN, 27 Da). This can occur from the nitrile substituent or the pyridine ring itself.

  • Precursor:

    
     (
    
    
    
    182/184)
  • Process: Rearrangement and expulsion of HCN.

  • Product: Bromopyridyne radical cation (

    
     155/157).
    
  • Observation: This fragment retains the bromine atom, preserving the characteristic 1:1 doublet pattern at a lower mass.

Pathway C: Secondary Fragmentation

The fragment ions often degrade further. The


 103 ion (cyanopyridinyl) typically loses HCN to form the phenyl cation analog (

76) or undergoes ring opening.
Visualizing the Pathway

The following diagram illustrates the fragmentation tree for 5-bromo-3-pyridinecarbonitrile (MW ~183).

FragmentationPathway M_Ion Molecular Ion [M]+. (m/z 182 / 184) 1:1 Ratio Cyanopyridinyl Cyanopyridinyl Cation (m/z 103) No Br Pattern M_Ion->Cyanopyridinyl - Br radical (79/81 Da) Primary Pathway BromoFragment [M - HCN]+. (m/z 155 / 157) Retains 1:1 Ratio M_Ion->BromoFragment - HCN (27 Da) Competitive Pathway Pyridyne Pyridyne/Phenyl Cation (m/z 76) Cyanopyridinyl->Pyridyne - HCN (27 Da) BromoFragment->Pyridyne - Br radical

Caption: Fragmentation tree of 5-bromo-3-pyridinecarbonitrile under 70 eV Electron Ionization. Blue indicates the parent ion; Green indicates the primary bromine-free fragment; Yellow indicates bromine-retaining fragments.

Comparative Data Analysis

The table below compares the theoretical mass spectral peaks of 5-bromo-nicotinonitrile against its chlorinated and non-halogenated counterparts.

Fragment Ion Identity5-Bromo-Nicotinonitrile (

)
5-Chloro-Nicotinonitrile (

)
Nicotinonitrile (

)
Molecular Ion

182 / 184 (1:1)138 / 140 (3:1)104

103 (Base Peak often)103 N/A

155 / 157 (1:1)111 / 113 (3:1)77

76 76 50 (

)

Key Takeaway: While the


 peak (

103) is identical for both Br and Cl analogs, the precursor ions are vastly different. The mass shift of 44 Da (difference between Br and Cl) and the isotopic pattern change are the critical differentiators.
Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this standard operating procedure (SOP).

Methodology: GC-MS (Electron Ionization)

  • Sample Preparation: Dissolve 1 mg of the brominated nicotinonitrile in 1 mL of HPLC-grade Methanol or Dichloromethane.

  • Inlet Parameters:

    • Temperature: 250°C.[1]

    • Split Ratio: 50:1 (to prevent detector saturation).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Oven Program: 50°C (hold 1 min) → 20°C/min → 300°C (hold 3 min).

  • MS Source:

    • Mode: Electron Ionization (EI).[2][3]

    • Energy: 70 eV (Standard library compatible).[2]

    • Source Temp: 230°C.

    • Scan Range:

      
       40–300.
      

Validation Step (Trustworthiness):

  • Check the Background:[3][4][5][6] Ensure no peaks appear at

    
     182/184 in the blank injection.
    
  • Check the Isotope Match: Integrate the peaks at 182 and 184. The area ratio must be between 0.95 and 1.05. If the ratio deviates (e.g., 1.5:1), suspect interference or co-elution with a non-brominated impurity.

References
  • NIST Chemistry WebBook. 3-Pyridinecarbonitrile Mass Spectrum.[7] National Institute of Standards and Technology.[7] [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak (Bromine and Chlorine). [Link]

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns. [Link][1][5][8][9][10]

Sources

Establishing a Definitive Melting Point Standard for 4-(4-Bromophenyl)-2-methylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the physical and chemical properties of a compound are the cornerstones of its identity and purity. The melting point, a fundamental thermal characteristic, serves as a critical first indicator of a substance's integrity. This guide provides a comprehensive framework for establishing a reliable melting point standard for the novel compound 4-(4-Bromophenyl)-2-methylnicotinonitrile, a molecule of interest in medicinal chemistry. In the absence of a universally recognized standard, this document outlines a rigorous, multi-faceted approach to determine and validate its melting point, ensuring data integrity for future research and development.

The Imperative for a Standardized Approach

The melting point of a crystalline solid is highly sensitive to impurities. A sharp and consistent melting range is indicative of high purity, while a broad and depressed range often suggests the presence of contaminants. For a compound like 4-(4-Bromophenyl)-2-methylnicotinonitrile, where no official standard is yet published, establishing an in-house primary reference standard is paramount. This guide will detail a self-validating system that combines traditional melting point determination with orthogonal analytical techniques to build a robust and reliable purity profile.

Experimental Workflow for Standard Establishment

The following diagram illustrates the comprehensive workflow for the synthesis, purification, and multi-technique analysis required to establish a melting point standard for 4-(4-Bromophenyl)-2-methylnicotinonitrile.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Standard Validation start Starting Materials: 4-Bromobenzaldehyde, Propanenitrile, Base synthesis Condensation Reaction start->synthesis purification Purification: Recrystallization & Column Chromatography synthesis->purification mp_det Melting Point Determination (Capillary Method) purification->mp_det dsc Differential Scanning Calorimetry (DSC) purification->dsc hplc Purity Analysis (HPLC) purification->hplc nmr Structural Elucidation (NMR) purification->nmr data_comp Data Comparison & Correlation mp_det->data_comp dsc->data_comp hplc->data_comp nmr->data_comp std_est Establishment of Primary Reference Standard data_comp->std_est

Caption: Workflow for establishing a melting point standard.

Detailed Experimental Protocols

Part 1: Synthesis and Purification of 4-(4-Bromophenyl)-2-methylnicotinonitrile

A plausible synthetic route for 4-(4-Bromophenyl)-2-methylnicotinonitrile involves a modified Gewald reaction or a similar multi-component condensation.

Hypothetical Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1- (4-bromophenyl)ethan-1-one (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Collect the resulting precipitate by vacuum filtration.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove the majority of impurities.

    • Column Chromatography: For obtaining a high-purity standard, subject the recrystallized solid to silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

The purity of the synthesized compound is paramount. Inadequate purification can lead to a depressed and broadened melting range, providing a misleading standard.

Part 2: Comparative Analytical Characterization

A multi-pronged analytical approach is essential to validate the purity and identity of the synthesized 4-(4-Bromophenyl)-2-methylnicotinonitrile, thereby establishing a reliable melting point.

A. Melting Point Determination (Capillary Method)

This traditional method provides a visual determination of the melting range.

Protocol:

  • Calibration: Calibrate the melting point apparatus using certified reference standards (e.g., USP or WHO standards) that bracket the expected melting point of the sample.[1][2][3][4][5] A three-point calibration is recommended for ensuring accuracy across a range of temperatures.

  • Sample Preparation: Finely powder a small amount of the dried, purified compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Determination: Place the capillary in the heating block. The temperature should be raised rapidly to about 10°C below the expected melting point, then increased at a rate of 1°C per minute.

  • Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (completion). A narrow melting range (e.g., 0.5-1.0°C) is indicative of high purity.

B. Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative measure of the melting process by detecting the heat flow associated with thermal transitions.[6][7][8][9]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the melting transition.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion can also be recorded, providing additional data on the material's thermal properties.

C. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying impurities in a sample.[10][11][12]

Protocol:

  • Method Development: Develop a reversed-phase HPLC method capable of separating the main compound from potential impurities. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Analysis: Inject the sample onto the HPLC system.

  • Purity Calculation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥99.5% is desirable for a primary reference standard.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound and can also provide an indication of purity.[13][14][15][16]

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Structural Confirmation: The chemical shifts, integration values, and coupling patterns of the protons should be consistent with the proposed structure of 4-(4-Bromophenyl)-2-methylnicotinonitrile.

    • Purity Assessment: The absence of significant impurity peaks in the spectrum indicates high purity. Quantitative NMR (qNMR) can be employed for a more precise purity determination.[17]

Comparative Data Analysis

The table below presents hypothetical data for three batches of synthesized 4-(4-Bromophenyl)-2-methylnicotinonitrile with varying levels of purity, illustrating how the results from different analytical techniques correlate.

Analytical Technique Batch A (Primary Standard) Batch B (Good Purity) Batch C (Crude Product)
Melting Point (Capillary) 145.5 - 146.0 °C144.0 - 145.5 °C138 - 143 °C
DSC (Onset Temperature) 145.7 °C144.2 °C139.5 °C
HPLC Purity 99.8%98.5%89.2%
¹H NMR Analysis Clean spectrum, no observable impuritiesMinor impurity peaks (<1.5%)Significant impurity peaks present

Interpretation of Results:

  • Batch A represents a high-purity sample suitable for use as a primary reference standard. The melting point is sharp, the DSC onset temperature is in close agreement, HPLC purity is high, and the NMR spectrum is clean.

  • Batch B shows good purity but is not ideal for a primary standard. The melting range is slightly broader and lower, which is consistent with the lower HPLC purity.

  • Batch C , the crude product, exhibits a significantly depressed and broad melting range, correlating with its low purity as determined by HPLC and the presence of multiple impurity signals in the NMR spectrum.

Conclusion

Establishing a definitive melting point standard for a new chemical entity like 4-(4-Bromophenyl)-2-methylnicotinonitrile requires a rigorous and integrated analytical approach. Relying solely on a single technique is insufficient. By combining the traditional capillary melting point method with modern analytical techniques such as DSC, HPLC, and NMR, researchers can create a comprehensive and reliable purity and identity profile. The data generated from a highly purified and thoroughly characterized batch can then serve as a trusted internal reference standard for all future studies, ensuring the consistency and reproducibility of experimental results in the critical field of drug discovery and development.

References

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. Published January 9, 2026. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Published January 13, 2026. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • Differential scanning calorimetry. CureFFI.org. Published April 27, 2016. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Published May 19, 2025. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Published January 17, 2024. [Link]

  • CALIBRATION OF MELTING POINT APPARATUS. PharmaGuideHub. Published February 8, 2024. [Link]

  • 2.2.14. Melting point - capillary method. uspbpep.com. Published February 2, 2013. [Link]

  • Calibration of Melting Point Apparatus. Pharmaguideline. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Published October 1, 2025. [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Published June 4, 2014. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Published June 20, 2014. [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. Published January 29, 2024. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Primary vs Secondary Reference Standards. Advent Chembio. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Melting Point Apparatus - SOP. Pharma Beginners. Published July 20, 2020. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Curphy Lab. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

Sources

Validated HPLC Purity Analysis for Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Method Comparison & Technical Protocol

Executive Summary

Cyanopyridine derivatives (specifically 2-, 3-, and 4-cyanopyridine) are critical pharmacophores in the synthesis of antiviral and anticancer therapeutics. Their analysis presents a distinct chromatographic challenge: structural isomerism combined with basic nitrogen functionality .

Standard C18 methods often fail to resolve positional isomers (e.g., separating 3-cyanopyridine from 4-cyanopyridine) and suffer from severe peak tailing due to secondary silanol interactions.

This guide objectively compares three methodological approaches:

  • Standard RP-HPLC (C18): The baseline approach.

  • Optimized Ion-Suppression (C18 + TEA/Buffer): The recommended robust protocol.

  • Orthogonal Selectivity (Phenyl-Hexyl): The high-resolution alternative for complex isomer mixtures.

Technical Background: The "Pyridine Problem"

Before selecting a method, one must understand the analyte's behavior. Cyanopyridines possess a basic nitrogen atom. On standard silica-based columns, this nitrogen interacts with residual acidic silanols, causing:

  • Peak Tailing: Asymmetry factors > 1.5.

  • Retention Shifts: Highly sensitive to mobile phase pH.

  • Co-elution: Positional isomers often have identical hydrophobicity (logP), making separation based solely on hydrophobic interaction (C18) difficult.

Method Comparison Guide

The following table synthesizes experimental performance data for the three primary approaches.

FeatureMethod A: Generic Gradient Method B: Ion-Suppression (Recommended) Method C: Phenyl-Hexyl
Stationary Phase C18 (ODS)C18 (End-capped)Phenyl-Hexyl
Mobile Phase Water / AcetonitrilePhosphate Buffer (pH 3.0) / ACN / TEAPhosphate Buffer / Methanol
Separation Mechanism HydrophobicityHydrophobicity + Silanol BlockingHydrophobicity +

-

Interaction
Isomer Resolution Poor (

)
Good (

)
Excellent (

)
Peak Symmetry Poor (Tailing > 1.8)Excellent (Tailing < 1.2)Good (Tailing < 1.3)
Robustness Low (pH sensitive)High (Buffered)High (Orthogonal selectivity)
Use Case Rough purity checksQC Release / Validation Complex Isomer Mixtures
Detailed Experimental Protocol

Selected Method: Method B (Optimized Ion-Suppression RP-HPLC). Rationale: This method balances resolution, peak shape, and column availability, making it the "Gold Standard" for QC environments.

4.1. Instrumentation & Reagents[1][2][3][4][5][6][7]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid.
    
4.2. Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 1.36 g

    
     in 1000 mL water. Add 1.0 mL Triethylamine (TEA). Adjust pH to 3.0 
    
    
    
    0.05 with dilute orthophosphoric acid. Filter through 0.45
    
    
    nylon filter.
    • Why TEA? TEA acts as a "sacrificial base," binding to silanol sites on the column so the cyanopyridine does not. This eliminates tailing.

  • Organic (Solvent B): 100% Acetonitrile.

4.3. Chromatographic Conditions[4][6]
  • Flow Rate: 1.0 mL/min[4][8]

  • Column Temp: 30°C

  • Detection: UV @ 216 nm (Secondary monitoring @ 254 nm)

  • Injection Volume: 10

    
    
    
  • Gradient Program:

    • 0-5 min: Isocratic 90% A / 10% B (To retain polar impurities)

    • 5-20 min: Linear gradient to 60% A / 40% B

    • 20-25 min: Hold at 40% B

    • 25-30 min: Re-equilibrate to 90% A

4.4. System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ): 
    
    
    
    between 3-cyanopyridine and 4-cyanopyridine (if present).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main analyte peak.
  • Precision: %RSD of peak area

    
     for 5 replicate injections.
    
Visualizations & Workflows
5.1. Method Development Decision Tree

This logic flow guides the scientist in selecting the correct column chemistry based on the specific impurity profile.

MethodSelection Start Start: Cyanopyridine Sample CheckIsomers Are positional isomers (2-, 3-, 4-) present? Start->CheckIsomers CheckPolarity Are impurities highly polar (e.g., carboxylic acids)? CheckIsomers->CheckPolarity No (Single Isomer) MethodC Method C: Phenyl-Hexyl Column (Pi-Pi Separation) CheckIsomers->MethodC Yes (Complex Mixture) MethodB Method B: Buffered C18 + TEA (Robust QC Method) CheckPolarity->MethodB No (Standard Purity) MethodD Method D: Mixed-Mode / HILIC (For Polar Retention) CheckPolarity->MethodD Yes (Hydrophilic Impurities) MethodA Method A: Standard C18 (Not Recommended for QC) MethodC->MethodB If Phenyl-Hexyl unavailable, try optimized pH C18

Figure 1: Decision matrix for selecting the optimal stationary phase based on sample complexity.

5.2. Analytical Workflow

The standard operating procedure (SOP) flow for routine purity analysis.

Workflow Sample Sample Preparation (1 mg/mL in Mobile Phase) SystemPrep System Prep (Flush & Equilibrate) Sample->SystemPrep SST System Suitability (SST) Inject Std 5x SystemPrep->SST Decision Pass SST? SST->Decision RunSamples Run Samples (Bracket with Stds) Decision->RunSamples Yes Troubleshoot Troubleshoot: Check pH, Column Age Decision->Troubleshoot No Calc Calculate Purity (% Area or w/w) RunSamples->Calc Troubleshoot->SST Retry

Figure 2: Step-by-step analytical workflow ensuring data integrity through System Suitability Testing (SST).

Expert Insights & Troubleshooting

The "Ghost" Peak Issue:

  • Observation: A small peak eluting immediately after the void volume.

  • Cause: Hydrolysis of the cyanopyridine to pyridinecarboxamide (amide) or picolinic acid (acid) due to improper sample solvent or high pH.

  • Solution: Always dissolve samples in the initial mobile phase (pH 3.0 buffer/ACN). Avoid storing samples in pure water for extended periods [1].

Resolution Loss:

  • Observation: 3-cyanopyridine and 4-cyanopyridine peaks merge.

  • Causality: The

    
    -
    
    
    
    interactions on the column are insufficient.
  • Fix: Switch to a Phenyl-Hexyl column. The phenyl ring on the stationary phase interacts differently with the electron distribution of the 3- vs 4- isomer, significantly boosting resolution (

    
    ) compared to the alkyl chains of C18 [2].
    
References
  • ResearchGate. (2025). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by HPLC. Retrieved from [Link]

  • Helix Chromatography. (2025). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Science.gov. (2010). Different RP-HPLC columns (phenyl, conventional ODS) used to investigate the separation of basic ionizable isomers. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 4-Aryl-2-Methylnicotinonitrile Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the nicotinonitrile scaffold stands as a privileged structural motif, underpinning a wide array of biologically active compounds. Among these, the 4-aryl-2-methylnicotinonitrile series has garnered significant attention due to its synthetic tractability and diverse pharmacological potential. A deep understanding of the three-dimensional architecture of these molecules is paramount for rational drug design, enabling the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

This technical guide offers a comparative analysis of the structural data for 4-aryl-2-methylnicotinonitrile derivatives, with a primary focus on single-crystal X-ray crystallography. We will delve into the nuances of their molecular geometry, intermolecular interactions, and crystal packing, while also providing a comparative look at alternative and complementary analytical techniques. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds.

The Decisive Role of X-ray Crystallography in Structural Analysis

X-ray crystallography remains the gold standard for the unambiguous determination of the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation.[2] This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of new molecular entities.

Case Study: Crystal Structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile

A prime example illustrating the power of X-ray crystallography is the structural elucidation of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile.[3] The analysis revealed a non-planar molecule where the pyridine ring forms significant dihedral angles with the appended phenyl and 4-aminophenyl rings.[3] Such conformational details, which are challenging to ascertain with other techniques, are critical for understanding how the molecule might interact with a biological target.

Table 1: Key Crystallographic Data for 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile [3]

ParameterValue
Chemical FormulaC₁₉H₁₅N₃O
Molecular Weight301.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.9448 (12)
b (Å)18.960 (2)
c (Å)7.4738 (8)
β (°)94.743 (2)
Volume (ų)1545.6 (3)
Z4
Dihedral Angle (Pyridine - Phenyl)43.36 (8)°
Dihedral Angle (Pyridine - 4-Aminophenyl)11.50 (7)°
Dihedral Angle (Phenyl - 4-Aminophenyl)36.28°

The crystal packing of this derivative is stabilized by N—H···N hydrogen bonds, forming wave-like sheets.[3] Furthermore, π–π stacking interactions between the 4-aminophenyl rings of adjacent sheets contribute to the overall crystal lattice stability.[3] These non-covalent interactions are crucial for crystal formation and can influence the material's physical properties.

Case Study: Crystal Structure of 2-Bromo-4-(4-chlorophenyl)-6-phenyl-nicotinonitrile

Another insightful example is the crystal structure of 2-bromo-4-(4-chlorophenyl)-6-phenyl-nicotinonitrile.[4] The ORTEP (Oak Ridge Thermal-Ellipsoid Plot) drawing from the X-ray diffraction data provides a clear visualization of the molecule's three-dimensional structure and the thermal motion of its atoms.[4] This level of detail is instrumental for confirming the successful synthesis of the target molecule and for understanding the spatial arrangement of its substituents.

Experimental Protocol: From Synthesis to Single Crystal

The journey to obtaining high-quality crystallographic data begins with the synthesis of the compound and subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 4-Aryl-2-methylnicotinonitrile Derivatives

A common synthetic route to nicotinonitrile derivatives involves the condensation of α,β-unsaturated ketones with malononitrile.[3] For instance, the synthesis of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile was achieved by reacting (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with sodium methoxide in methanol.[3]

Another versatile method for synthesizing substituted nicotinonitriles involves a multi-component reaction. For example, 4,6-aryl/alkyl-2-(arylamino)nicotinonitriles have been synthesized via a one-pot reaction involving a benzaldehyde, an alkyne, an amine, and malononitrile.[5]

Experimental Workflow: Synthesis and Crystallization

Caption: A generalized workflow for obtaining single-crystal X-ray diffraction data.

Crystallization Techniques

Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques include:

  • Slow Evaporation: A solution of the purified compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

The choice of solvent or solvent system is critical and often determined empirically.

A Comparative Look at Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of 4-aryl-2-methylnicotinonitrile derivatives relies on a suite of analytical techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of 4-Aryl-2-methylnicotinonitriles

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, angles, crystal packing.[1]Unambiguous structural determination.Requires single crystals, provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes.[6]Provides information about the molecule in solution, which is often more biologically relevant.[6]Can be complex to interpret for large molecules, does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or conformation.
Infrared (IR) Spectroscopy Presence of functional groups.[7]Rapid and non-destructive.Provides limited information on the overall molecular structure.
Computational Modeling (e.g., DFT) Optimized molecular geometry, electronic properties, theoretical spectra.[8][9]Can predict structures and properties of yet-to-be-synthesized molecules, provides insights into reactivity.[10]Accuracy depends on the level of theory and basis set used, requires experimental validation.

Logical Relationship: Integrating Analytical Techniques

G cluster_synthesis Synthesis & Purification Synthesized_Compound Synthesized Compound Xray X-ray Crystallography (Solid-State Structure) Synthesized_Compound->Xray NMR NMR Spectroscopy (Solution Structure) Synthesized_Compound->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Compound->MS IR IR Spectroscopy (Functional Groups) Synthesized_Compound->IR Computational Computational Modeling (Theoretical Structure) Xray->Computational Validation NMR->Computational Comparison

Caption: The interplay of different analytical techniques for comprehensive structural elucidation.

The Synergy of Experimental Data and Computational Modeling

Computational methods, such as Density Functional Theory (DFT), have emerged as powerful tools to complement experimental data.[9] DFT calculations can provide optimized molecular geometries in the gas phase, which can be compared with the solid-state structures obtained from X-ray crystallography. This comparison can reveal the influence of crystal packing forces on the molecular conformation.

Furthermore, computational studies can predict various molecular properties, including electronic structure, reactivity descriptors, and spectroscopic data, which can aid in the interpretation of experimental results.[8][10] Molecular docking and dynamics simulations can then use these validated structures to predict how these molecules might interact with biological macromolecules, providing a bridge between structural data and biological activity.[9][11]

Conclusion

The structural characterization of 4-aryl-2-methylnicotinonitrile derivatives is a multifaceted endeavor that relies on the synergistic application of various analytical techniques. Single-crystal X-ray crystallography stands out for its ability to provide definitive three-dimensional structural information, which is indispensable for understanding the subtle steric and electronic features that govern the properties of these compounds. By integrating crystallographic data with insights from NMR, mass spectrometry, IR spectroscopy, and computational modeling, researchers can build a comprehensive understanding of their molecular architecture and lay a solid foundation for the rational design of new and improved derivatives for a wide range of applications in medicine and materials science.

References

  • Al-Jaber, A. A., et al. (2012). Synthesis and applications of nicotinonitrile derivatives. [Source not fully available in snippets]
  • Antipin, M. Y., et al. (2024). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 29(11), 2496. [Link]

  • Chantrapromma, S., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1816–o1817. [Link]

  • Wikipedia contributors. (2024, February 5). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved February 12, 2026, from [Link]

  • Chandrasekhar, V. N., et al. (2018). Synthesis of 4,6‐aryl/alkyl‐2‐(arylamino)nicotinonitriles (5b–5h).
  • This reference was not used in the final guide.
  • Gheorghe, R., et al. (2023). Computational Study of Some 4'-Aryl-1,2,4-triazol-1-ium-4-R2-phenacylid Derivatives in Vacuum and Dimethylformamide. Molecules, 28(21), 7384. [Link]

  • Al-Omair, M. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(18), 6689. [Link]

  • Pathak, T., et al. (2024). A computational assay for identifying millet-derived compounds that antagonize the interaction between bisphenols and estrogen-related receptor gamma. Frontiers in Toxicology, 6, 1357599. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • Incarbone, M., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Natural product reports, 29(11), 1315–1326. [Link]

  • This reference was not used in the final guide.
  • Sobota, R. M., et al. (2023). Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging. International Journal of Molecular Sciences, 24(17), 13123. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • Katayama, K., et al. (2020). Vibrational spectroscopy analysis of ligand efficacy in human M2 muscarinic acetylcholine receptor (M2R). Scientific reports, 10(1), 18362. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.

Sources

Introduction: The Analytical Imperative for 2-Methyl-3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Reference Standards for the Analysis of 2-Methyl-3-Cyanopyridine

2-Methyl-3-cyanopyridine is a substituted pyridine derivative of significant interest in the chemical and pharmaceutical industries. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, its purity profile is of paramount importance. Ensuring the quality and consistency of this building block requires robust, accurate, and reliable analytical methods. The objective of such methods is twofold: to accurately determine the potency (assay) of 2-methyl-3-cyanopyridine and to detect, identify, and quantify any process-related or degradation impurities.

This guide provides a comparative analysis of the primary analytical methodologies for 2-methyl-3-cyanopyridine, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the foundational principles of each technique, present detailed experimental protocols, and offer a data-driven comparison to guide researchers and quality control professionals in selecting the most appropriate method for their specific needs. Central to any analytical method is the use of a well-characterized reference standard, which serves as the benchmark for accuracy and is the cornerstone of reliable quantification.

The Reference Standard: The Anchor of Analytical Accuracy

Before any analysis can be deemed reliable, a primary reference standard for 2-methyl-3-cyanopyridine must be established. This is typically a batch of the material with the highest possible purity, which has been rigorously characterized to confirm its identity and determine its precise purity value. The Certificate of Analysis (CoA) for a reference standard should include:

  • Identity Confirmation: Data from techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Purity Assessment: Typically determined by a mass balance approach, accounting for moisture content (Karl Fischer titration), residual solvents (Headspace GC), and non-volatile impurities (ash content). The chromatographic purity is determined by a validated, high-resolution method.

All quantitative results are calculated against the known purity of this reference standard, making its quality non-negotiable for regulatory compliance and data integrity.

Method 1: Gas Chromatography (GC) for Purity and Volatile Impurities

Principle & Rationale: Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like 2-methyl-3-cyanopyridine.[1] The sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coated on the column walls.[2]

  • Flame Ionization Detection (FID): FID is the workhorse for quantitative analysis in GC. It offers high sensitivity, a wide linear range, and robustness, making it perfect for assay determination and the quantification of known impurities.[1]

  • Mass Spectrometry (MS) Detection: When coupled with MS, GC becomes a powerful tool for identification. MS provides mass-to-charge ratio information, which can be used to confirm the identity of the main peak and to tentatively identify unknown impurities by comparing their mass spectra to libraries.[1]

Detailed Experimental Protocol (GC-FID):

  • Standard and Sample Preparation:

    • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-methyl-3-cyanopyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as Methanol or Acetonitrile.

    • Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the reference standard.

    • Causality: Using the same concentration for both standard and sample minimizes potential biases in detector response and ensures the analysis falls within the validated linear range of the method.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with FID.

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This non-polar column separates compounds primarily by boiling point, which is effective for resolving process-related impurities like isomers or starting materials.[3]

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.[2]

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C. Rationale: A split injection prevents column overloading and ensures sharp peaks for the main analyte.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

      • Rationale: A temperature program allows for the elution of lower-boiling point impurities first, followed by the main analyte, and finally any higher-boiling point impurities, ensuring good resolution across a range of potential contaminants.[2]

    • Detector: FID at 280°C.

    • Injection Volume: 1 µL.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the Reference Standard Solution.

    • The relative standard deviation (RSD) for the peak area of 2-methyl-3-cyanopyridine should be not more than 2.0%.

    • Rationale: This ensures the chromatographic system is performing with adequate precision on the day of analysis.[4]

GC Analysis Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep_Std Weigh & Dissolve Reference Standard Inject Inject 1µL into GC Prep_Std->Inject System Suitability Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Inject Analysis Separate Separation on DB-5 Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Assay & Impurity % Integrate->Calculate

Caption: Workflow for GC-FID analysis of 2-methyl-3-cyanopyridine.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale: HPLC is a highly versatile and widely used technique in pharmaceutical analysis.[1] For 2-methyl-3-cyanopyridine, a reversed-phase (RP) method is most suitable. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[5] This method is excellent for separating the main analyte from less volatile or more polar impurities that are not amenable to GC analysis. It is also the preferred method for stability studies where degradation products are often more polar than the parent compound.

Detailed Experimental Protocol (RP-HPLC-UV):

  • Standard and Sample Preparation:

    • Mobile Phase: Prepare a filtered and degassed mixture of Water and Acetonitrile (e.g., 60:40 v/v). A small amount of buffer (e.g., 0.1% formic acid) can be added to improve peak shape.[5]

    • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the 2-methyl-3-cyanopyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner.

    • Causality: Using the mobile phase as the diluent (the principle of a "matched matrix") prevents peak distortion and baseline issues that can arise from injecting a sample dissolved in a solvent stronger or weaker than the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC with a UV Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5] Rationale: The C18 column is a general-purpose reversed-phase column that provides excellent retention and separation for a wide range of moderately polar organic molecules.

    • Mobile Phase: Isocratic mixture of Water:Acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times and minimizes viscosity fluctuations in the mobile phase.

    • Detection: UV at 270 nm. Rationale: The pyridine ring has a strong UV chromophore, and 270 nm is often a suitable wavelength for sensitive detection of pyridine derivatives.

    • Injection Volume: 10 µL.[5]

  • System Suitability:

    • Perform at least five replicate injections of the Reference Standard Solution.

    • The RSD for the peak area should be not more than 2.0%.

    • The tailing factor for the 2-methyl-3-cyanopyridine peak should be not more than 2.0.

    • The theoretical plates should be not less than 2000.

    • Rationale: These parameters (precision, peak symmetry, and efficiency) collectively demonstrate that the HPLC system and column are performing optimally.[4]

HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Separate Separation on C18 Column Prep_Mobile->Separate Prep_Std Weigh & Dissolve Reference Standard Inject Inject 10µL into HPLC Prep_Std->Inject System Suitability Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Inject Analysis Inject->Separate Detect UV Detection @ 270nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Assay & Impurity % Integrate->Calculate

Caption: Workflow for RP-HPLC-UV analysis of 2-methyl-3-cyanopyridine.

Method Validation and Comparative Analysis

Both GC and HPLC methods must be validated to ensure they are suitable for their intended purpose.[6][7] Validation is a documented process that demonstrates the reliability of an analytical procedure.[8] The core validation characteristics are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][9][10]

Parameter Gas Chromatography (GC-FID) Reversed-Phase HPLC (HPLC-UV) Rationale & ICH Guideline Reference
Specificity Excellent. High-resolution capillary columns can separate structurally similar isomers. Specificity can be unequivocally confirmed using GC-MS.Excellent. Can separate a wide range of compounds based on polarity. Specificity can be confirmed using a photodiode array (PDA) detector to check for peak purity.The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[4][11]
Linearity (r²) Typically > 0.999Typically > 0.999The ability to obtain test results which are directly proportional to the concentration of the analyte.[6]
Range (% of target) 80% - 120% for Assay; LOQ - 120% for Impurities80% - 120% for Assay; LOQ - 120% for ImpuritiesThe interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.[6][8]
Accuracy (% Recovery) Typically 98.0% - 102.0%Typically 98.0% - 102.0%The closeness of test results obtained by the method to the true value.[8]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]
LOD (Limit of Detection) ~0.01% (relative to a 1 mg/mL solution)~0.01% (relative to a 0.5 mg/mL solution)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[11]
LOQ (Limit of Quantitation) ~0.05% (relative to a 1 mg/mL solution)~0.05% (relative to a 0.5 mg/mL solution)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

Head-to-Head Comparison:

  • Best for Volatile Impurities: GC is superior for analyzing volatile impurities such as residual solvents from the synthesis process.

  • Best for Non-Volatile/Thermal Labile Impurities: HPLC is the method of choice for impurities that are not volatile or that might degrade at the high temperatures of a GC injector. This includes many common degradation products.

  • Speed: A modern GC method with a fast temperature ramp can often have a shorter run time than an HPLC method.

  • Cost & Complexity: GC-FID is generally a simpler and lower-cost technique in terms of instrumentation and solvent usage. HPLC systems and the required high-purity solvents can be more expensive.

  • Definitive Identification: GC-MS provides more definitive structural information for unknown impurity identification compared to HPLC with a standard UV detector. HPLC requires coupling to a more expensive MS detector for similar identification power.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the analysis of 2-methyl-3-cyanopyridine. The choice between them is not about which is "better," but which is more "fit for purpose."

  • For routine quality control focusing on purity (assay) and known, volatile process impurities, a validated GC-FID method is highly recommended. It is fast, robust, and cost-effective.

  • For stability testing, analysis of unknown degradation products, or when non-volatile impurities are expected, a validated RP-HPLC-UV method is the superior choice. Its versatility in handling a wide range of polarities makes it indispensable for comprehensive impurity profiling.

In a comprehensive quality control strategy, both methods are often used orthogonally. A GC method may be used for release testing of the bulk material, while an HPLC method is employed for stability studies and in-depth investigations. Regardless of the method chosen, it must be rigorously validated according to ICH guidelines and run against a well-characterized primary reference standard to ensure the generation of trustworthy and scientifically sound data.[11][12]

References

  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Pharma Specialists. (2021). Analytical Method Validation | USP General Chapter. Pharma Specialists. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • OSHA. (1991). Pyridine Method number: PV2295. Occupational Safety and Health Administration. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP-BPEP. [Link]

  • USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • International Journal of Research and Review. (2024). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • LibreTexts Chemistry. (2021). 12.4: Gas Chromatography. [Link]

  • ATSDR. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • The University of Melbourne. Pyrolysis Gas Chromatography Mass Spectrometry. [Link]

  • Snow, N. H. (2021). What Chromatograms Can Teach Us About Our Analytes. LCGC International. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational and disposal plan for 4-(4-Bromophenyl)-2-methylnicotinonitrile, tailored for researchers and drug development professionals. The procedures outlined below are synthesized from established safety protocols for structurally related compounds, including brominated aromatics, nitrile-containing molecules, and pyridine derivatives. The core principle is to manage this compound as a hazardous waste stream, ensuring personnel safety and environmental compliance at every stage.

Hazard Profile Analysis: Deconstructing the Molecule

The disposal protocol for any chemical is dictated by its inherent hazards. The structure of 4-(4-Bromophenyl)-2-methylnicotinonitrile contains three key functional groups that determine its risk profile and, consequently, its disposal pathway.

  • Nicotinonitrile Moiety: This component, a pyridine ring with a nitrile group, presents significant toxicological concerns. Pyridine derivatives can be flammable and toxic.[1][2] Nitrile compounds are acutely toxic and can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids.[3][4]

  • Bromophenyl Moiety: As a brominated aromatic compound, this substance is likely to be persistent in the environment. Halogenated organic wastes are strictly regulated and typically require high-temperature incineration for complete destruction.[5][6] Combustion of brominated materials must be performed in specialized facilities equipped with scrubbers to manage hazardous by-products like hydrogen bromide.[5][7]

Anticipated Hazard Summary
Hazard TypeAssociated Functional GroupRationale & Key Precaution
Acute Toxicity Nitrile (-CN)Harmful or toxic if swallowed, inhaled, or in contact with skin.[8][9] Strict containment and PPE are mandatory.
Chemical Reactivity Nitrile (-CN)Critical: Incompatible with strong acids, bases, and oxidizing agents.[4] Mixing with acids can generate deadly hydrogen cyanide gas.
Environmental Hazard Bromophenyl (Aryl Halide)Halogenated organics are often persistent and toxic to aquatic life.[10] Do not dispose of down the drain.[1]
Combustion Byproducts Bromophenyl, NitrileThermal decomposition will produce toxic gases, including nitrogen oxides (NOx), hydrogen bromide, and hydrogen cyanide.[8] Requires disposal via a licensed hazardous waste incinerator.[5][11]

Pre-Disposal Safety & Handling Protocols

Proper disposal begins with safe handling during use. The following protocols minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant nitrile gloves (minimum 8-mil thickness recommended for splash protection).[2][12] It is crucial to understand that disposable nitrile gloves offer short-term splash protection only; they are not for immersion.[13] If direct contact occurs, change gloves immediately.[13]

  • Eye and Face Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Skin and Body Protection: A chemical-resistant or flame-retardant lab coat must be worn and fully buttoned.[2]

  • Respiratory Protection: All handling of solid and solutions of 4-(4-Bromophenyl)-2-methylnicotinonitrile must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][14]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[8][15] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.[14]

Step-by-Step Waste Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 4-(4-Bromophenyl)-2-methylnicotinonitrile waste, from the point of generation to final collection.

Step 1: Waste Characterization and Segregation
  • Characterize: All waste containing this compound (pure substance, solutions, contaminated materials) must be classified as Hazardous Chemical Waste . Specifically, it falls under the category of Halogenated Organic Waste .

  • Segregate: This is the most critical step for safety.

    • DO NOT mix this waste with non-halogenated organic waste streams. Co-mingling increases disposal costs and complexity.[6]

    • DO NOT mix with strong acids or bases.[4] This prevents the potential generation of hydrogen cyanide gas.

    • DO NOT dispose of any amount down the sanitary sewer.[1]

Step 2: Containerization
  • Select a Compatible Container: Use only designated hazardous waste containers that are in good condition, with a secure, leak-proof screw-top cap.[14] Compatible materials include glass or high-density polyethylene (HDPE).[1]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound and contaminated items (e.g., weigh boats, gloves, absorbent pads) in a sealable, clearly labeled container.[8]

    • Liquid Waste: Collect solutions in a dedicated, compatible liquid waste container. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling
  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added to the container, affix a completed hazardous waste label provided by your institution's EH&S department.[14][15]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(4-Bromophenyl)-2-methylnicotinonitrile." List all other components and their approximate percentages.

    • The specific hazard characteristics: "Toxic," "Environmental Hazard."

    • The accumulation start date (the date waste was first added).

    • The Principal Investigator's name and lab location.

Step 4: Accumulation and Storage
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[14]

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area, such as a secondary containment tray within a fume hood or a ventilated cabinet.[1][16]

  • Store Away from Incompatibles: Ensure the container is stored away from acids, bases, and strong oxidizers.[4][14]

Step 5: Requesting Disposal
  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's EH&S or hazardous waste management office.[14]

  • Final Disposal Method: Do not attempt to treat this waste yourself. The standard and required method of disposal is high-temperature incineration at a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF).[5][11][16] This process ensures the complete destruction of the halogenated organic molecule.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-(4-Bromophenyl)-2-methylnicotinonitrile.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Generate Waste (Solid or Liquid) ppe Wear Correct PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event fume_hood Work in Fume Hood ppe->fume_hood characterize Step 1: Characterize Waste (Halogenated, Toxic) fume_hood->characterize segregate Step 2: Segregate Waste (No Acids, No Non-Halogenated) characterize->segregate container Step 3: Use Labeled, Compatible Container segregate->container store Step 4: Store Safely (Closed, Secondary Containment) container->store request Step 5: Request EH&S Pickup store->request end Waste Transferred to Licensed Disposal Facility (Incineration) request->end spill_kit Use Spill Kit (Inert Absorbent) spill->spill_kit collect_spill Collect as Hazardous Waste spill_kit->collect_spill collect_spill->container

Caption: Disposal workflow for 4-(4-Bromophenyl)-2-methylnicotinonitrile.

Emergency Exposure Procedures

In case of accidental exposure, take the following immediate actions based on protocols for similar chemical classes.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 4-(4-Bromophenyl)-2-methylnicotinonitrile, protecting themselves, their colleagues, and the environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Available at: [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Available at: [Link]

  • Washington State University. Standard Operating Procedure for Bromine. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available at: [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. Available at: [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]

  • BASF. (2026, February 12). Safety Data Sheet. Available at: [Link]

  • Exposome-Explorer. Material Safety Data Sheet 4-Bromophenylacetonitrile, 97%. Available at: [Link]

  • PMC. (2023, June 15). Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. Available at: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • Capot Chemical Co., Ltd. MSDS of 2-((4-Bromophenyl)(methoxy)methylene)malononitrile. Available at: [Link]

  • Thermo Fisher Scientific. (2024, February 9). Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste. Available at: [Link]

  • BASF. (2026, February 10). Safety Data Sheet. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Available at: [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. Available at: [Link]

  • U.S. Environmental Protection Agency. Disposal Guidance. Available at: [Link]

Sources

Personal protective equipment for handling 4-(4-Bromophenyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

You are likely utilizing 4-(4-Bromophenyl)-2-methylnicotinonitrile as a scaffold for kinase inhibitor development or heterocyclic library synthesis. While standard Safety Data Sheets (SDS) classify this material generically, its specific structural motifs—an aryl nitrile coupled with a halogenated aromatic ring —dictate a more nuanced safety protocol than simple "irritant" handling.

This guide bridges the gap between regulatory compliance and practical laboratory reality. It treats the compound not just as a reagent, but as a bioactive intermediate requiring strict containment and specific waste management strategies.

Risk Profile & Hazard Logic

We categorize this compound as a High-Attention Intermediate . The presence of the nitrile moiety (


) implies a theoretical risk of metabolic cyanide release if ingested, while the bromine substituent mandates specific environmental disposal protocols.
GHS Hazard Classification (Derived from Analogs)
Hazard ClassCategoryH-StatementOperational Implication
Acute Toxicity (Oral) Cat 3/4H301/H302Zero-tolerance for dust. Ingestion is the primary high-risk vector.
Skin/Eye Irritation Cat 2/2AH315/H319Dust is caustic to mucous membranes.
STOT-SE Cat 3H335Respiratory irritation is immediate upon inhalation of fines.
Aquatic Toxicity Acute 1H400Strict Segregation. The bromine atom makes this persistent environmental waste.

Expert Insight: Unlike aliphatic nitriles (e.g., acetonitrile), aryl nitriles are generally more stable against hydrolysis. However, under strong acidic conditions or high thermal stress (


), the liberation of Hydrogen Cyanide (HCN) is chemically possible. Never  mix this waste with acidic streams.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling solid powders of bioactive intermediates. The following protocol is a self-validating system: if you cannot perform the "Glove Check" (Step 2), you are not ready to proceed.

A. Respiratory Protection (The Primary Barrier)
  • Primary: Certified Chemical Fume Hood (Face velocity

    
    ).
    
  • Secondary (If hood unavailable/maintenance): Full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

    • Why? The P100 stops the dust; the OV stops any solvent vapors if the compound is in solution.

B. Dermal Protection (The Glove Logic)

One glove type does not fit all scenarios. The solvent determines the glove, not the solute.

  • Scenario 1: Handling Solid Powder

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (4-8 mil, extended cuff).

    • Protocol: "Double-gloving" creates a visual breach indicator. If the outer glove tears, the inner glove remains pristine.

  • Scenario 2: Dissolved in DCM (Dichloromethane)

    • Requirement: Silver Shield / PVA (Polyvinyl alcohol) laminate gloves.

    • The Science: Standard nitrile degrades in

      
       minutes against DCM. If this compound is dissolved in DCM and spills on a nitrile glove, the carcinogen (DCM) transports the bioactive nitrile through the glove and into your skin instantly.
      
C. Ocular Protection[1][2][3]
  • Mandatory: Chemical Splash Goggles (indirect venting).

  • Forbidden: Safety glasses with open sides (dust can migrate around lenses via electrostatic attraction).

Operational Workflow: The "Safe Path"

This diagram outlines the logical flow of handling, emphasizing the critical decision points that prevent contamination.

SafetyProtocol cluster_emergency Contingency Loop Start Start: Risk Assessment Check Engineering Check (Hood Flow > 80fpm) Start->Check PPE Donning PPE (Double Nitrile + Goggles) Check->PPE Weigh Weighing (Static Control Essential) PPE->Weigh Solid Handling Solubilize Solubilization (Solvent Dictates Glove Change) Weigh->Solubilize Reaction Reaction Setup Solubilize->Reaction If DCM used -> Switch to PVA Gloves Waste Disposal (Halogenated Stream) Reaction->Waste Spill Spill Detected Neutralize Do NOT use Acid Spill->Neutralize

Figure 1: Operational workflow emphasizing the critical glove-switch point during solubilization.

Step-by-Step Handling Protocols

Phase 1: Weighing & Transfer (Highest Risk)

The primary risk with 4-(4-Bromophenyl)-2-methylnicotinonitrile is electrostatic dust dispersion .

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid. This prevents the powder from "jumping" onto the balance or your sleeves.

  • Draft Shielding: Weigh inside the fume hood. If air currents disturb the balance, use a secondary enclosure (acrylic box) inside the hood, rather than turning the hood off.

  • Wet Wiping: Place a damp paper towel around the balance perimeter. This traps settling dust immediately.

Phase 2: Reaction Setup
  • Solvent Choice: If possible, avoid DCM. Use Ethyl Acetate or 2-MeTHF to allow for safer glove materials (Nitrile is resistant to these).

  • Temperature Control: Do not heat above

    
     without a condenser. Thermal decomposition can release toxic nitrile vapors.
    
Phase 3: Decontamination
  • The "Roll" Technique: When removing gloves, roll them down from the cuff, turning them inside out to trap any chemical residue inside the glove.

  • Solvent Wash: Wipe the work area with ethanol after a soap-water wash. Ethanol solubilizes the organic residues effectively.

Disposal & Waste Management

Crucial Rule: The bromine atom dictates the disposal path.

  • Primary Stream: Halogenated Organic Waste .

    • Reasoning: Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HBr). Putting this in "General Organic Waste" can damage incinerators and violate EPA/local environmental regulations.

  • Segregation:

    • NEVER mix with strong acids (Sulfuric, Hydrochloric). Risk: Hydrolysis of the nitrile to carboxylic acid + ammonium, or potentially HCN gas under anhydrous acidic conditions.

    • NEVER mix with oxidizers (Peroxides). Risk: Exothermic reaction.

Emergency Response (Self-Validating)

Cyanide Awareness

While unlikely with this specific derivative, "Nitrile" safety requires Cyanide awareness.

  • Symptoms: Headache, dizziness, rapid breathing, smell of "bitter almonds" (genetic ability to smell this varies).

  • Action: If a researcher collapses while handling

    
     of this compound, assume potential cyanide toxicity if no other cause is obvious. Administer oxygen immediately and call emergency services.
    
Spill Cleanup[4][5][6]
  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE Up: Don a P100 respirator if outside a hood.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).

  • Do Not Use: Bleach (Hypochlorite). Why? Bleach can react with certain nitrogenous compounds to form chloramines or other toxic byproducts. Use simple soap and water for final surface cleaning.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-(4-Bromophenyl)-2-methylnicotinonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-2-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-2-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.